molecular formula C8H4F2N2O B1436580 6,7-Difluoroquinazolin-4-ol CAS No. 205259-37-6

6,7-Difluoroquinazolin-4-ol

Cat. No.: B1436580
CAS No.: 205259-37-6
M. Wt: 182.13 g/mol
InChI Key: WQQZTVZUFJDYFB-UHFFFAOYSA-N
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Description

6,7-Difluoroquinazolin-4-ol (CAS 205259-37-6) is an organic compound with the molecular formula C8H4F2N2O and a molecular weight of 182.13 g/mol . This compound features the quinazolin-4(3H)-one scaffold, a versatile chemical structure widely investigated in medicinal chemistry for developing new therapeutic agents . Recent research highlights the significant potential of this scaffold in antibacterial drug discovery. Specifically, derivatives based on the quinazolin-4(3H)-one structure have been synthesized and evaluated as potent inhibitors of Staphylococcus aureus , including methicillin-resistant strains (MRSA) . Structure-Activity Relationship (SAR) studies indicate that substitutions on the core quinazolinone scaffold, particularly at the 6 and 7 positions, are critical for enhancing antibacterial potency, making this compound a valuable building block for the synthesis and optimization of novel anti-staphylococcal agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use. It should be stored sealed in a dry environment at room temperature .

Properties

IUPAC Name

6,7-difluoro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2N2O/c9-5-1-4-7(2-6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQZTVZUFJDYFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440690
Record name 4-hydroxy-6,7-difluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205259-37-6
Record name 4-hydroxy-6,7-difluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6,7-Difluoroquinazolin-4-ol

This guide provides a comprehensive technical overview of this compound, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis, key applications, and relevant experimental protocols, offering valuable insights for researchers in the field.

Core Compound Identification and Properties

1.1 CAS Number and IUPAC Name

  • IUPAC Name: 6,7-Difluoroquinazolin-4(3H)-one

  • Synonyms: 6,7-Difluoro-4-quinazolinol

  • PubChem CID: 135471308[1]

It is important to note that this compound exists in tautomeric equilibrium with 6,7-Difluoroquinazolin-4(3H)-one. The quinazolinone form is generally more stable and is often the structure depicted in chemical databases. For the purpose of this guide, both names will be used interchangeably to refer to the same chemical entity.

1.2 Chemical and Physical Properties

PropertyValue
Molecular Formula C₈H₄F₂N₂O
Molecular Weight 182.13 g/mol
Appearance Expected to be a solid
Solubility Expected to be soluble in organic solvents like DMSO and DMF

Synthesis of this compound

The synthesis of the 6,7-difluoroquinazolin-4-one core can be accomplished through several established methods for quinazolinone synthesis. A common and effective approach involves the cyclization of an appropriately substituted anthranilic acid derivative.

2.1 General Synthetic Pathway

A plausible synthetic route to this compound starts from 2-amino-4,5-difluorobenzoic acid. This starting material can be reacted with a formylating agent, such as formamide or triethyl orthoformate, followed by cyclization to yield the desired product.

Synthesis_of_6_7_Difluoroquinazolin_4_ol start 2-Amino-4,5-difluorobenzoic acid intermediate Formamide or Triethyl orthoformate start->intermediate Formylation product This compound intermediate->product Cyclization

Caption: General synthetic scheme for this compound.

2.2 Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on general procedures for quinazolinone synthesis and should be optimized for specific laboratory conditions.

Materials:

  • 2-Amino-4,5-difluorobenzoic acid

  • Formamide

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, combine 2-amino-4,5-difluorobenzoic acid (1 equivalent) and formamide (excess, e.g., 10 equivalents).

  • Heat the reaction mixture to 120-140°C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly add water to the mixture to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to afford pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2][3][4][5] The introduction of fluorine atoms at the 6 and 7 positions can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties.

3.1 Anticancer Activity

Quinazolinone derivatives are well-known inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The fluorine substituents on the benzene ring of this compound can enhance its binding affinity to the EGFR active site and improve its metabolic stability, making it a promising candidate for the development of novel anticancer agents.[2]

Anticancer_Mechanism drug This compound Derivative target EGFR Tyrosine Kinase drug->target Binds to and Inhibits pathway Downstream Signaling (e.g., MAPK, PI3K/Akt) target->pathway Activates effect Inhibition of Cancer Cell Proliferation and Survival pathway->effect Promotes

Caption: Simplified mechanism of action for quinazolinone-based EGFR inhibitors.

3.2 Antibacterial Activity

Recent studies have highlighted the potential of quinazolin-4(3H)-one derivatives as antibacterial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[4][6] The difluoro substitution pattern in this compound could contribute to enhanced antibacterial potency and a favorable drug-like profile. A study on 2-((3,5-Dichlorophenyl)amino)-6,7-difluoroquinazolin-4(3H)-one demonstrated its potential as an inhibitor of MRSA.[6]

Spectroscopic Characterization (Predicted)

4.1 ¹H NMR Spectroscopy

The ¹H NMR spectrum in a solvent like DMSO-d₆ is expected to show signals corresponding to the aromatic protons and the N-H proton of the quinazolinone ring. The aromatic protons will likely appear as complex multiplets due to fluorine-proton coupling.

4.2 ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will exhibit signals for the eight carbon atoms in the molecule. The carbons directly attached to fluorine atoms will show characteristic splitting patterns (doublets) with large coupling constants (JC-F).

4.3 Mass Spectrometry

The mass spectrum should display a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (182.13 g/mol ).

4.4 Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching, C=O stretching of the amide, and C-F stretching vibrations.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment.[12][13]

5.1 General Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse the affected area with plenty of water.

  • Store in a cool, dry, and well-ventilated place.

5.2 Hazard Identification (General for Quinazolinones)

  • Acute Toxicity: May be harmful if swallowed.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Conclusion

This compound is a valuable building block for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Its synthesis is achievable through established chemical methodologies, and its unique substitution pattern offers opportunities for fine-tuning its biological activity and physicochemical properties. Further research into the specific biological targets and mechanisms of action of this compound and its derivatives is warranted to fully exploit its therapeutic potential.

References

  • 6-Nitro-7-tosylquinazolin-4(3H)-one. MDPI. Available from: [Link]

  • Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. PubMed Central. Available from: [Link]

  • 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. MDPI. Available from: [Link]

  • Safety Data Sheet - Greenbook.net. Available from: [Link]

  • CAS No : 16064-15-6 | Product Name : 6,7-Dihydroxyquinazolin-4(3H)-one | Pharmaffiliates. Available from: [Link]

  • 6,7-Difluoroquinazolin-4(3H)-one | C8H4F2N2O | CID 135471308 - PubChem. Available from: [Link]

  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. PubMed Central. Available from: [Link]

  • (PDF) 6-Nitro-7-tosylquinazolin-4(3H)-one - ResearchGate. Available from: [Link]

  • 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC - NIH. Available from: [Link]

  • 6-Fluoro-7-nitroquinazolin-4(3H)-one | C8H4FN3O3 | CID 137003164 - PubChem. Available from: [Link]

  • (PDF) Synthesis and antimicrobial activities of novel quinazolin-4(3 H )-one derivatives containing a 1,2,4-triazolo[3,4- b ][7][8][12] thiadiazole moiety - ResearchGate. Available from: [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. Available from: [Link]

  • 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. PubMed. Available from: [Link]

  • Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino] - Der Pharma Chemica. Available from: [Link]

  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. Available from: [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available from: [Link]

  • (6,7-Difluoro-quinazolin-4-YL)-(1-methyl-2,2-diphenyl-ethyl)-amine - PubChem. Available from: [Link]

Sources

The Multifaceted Biological Activities of Difluoro Quinazolinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinazolinone and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological activities.[1][2][3] The introduction of fluorine atoms into this privileged scaffold has been a strategic approach to modulate and enhance its biological profile. This technical guide provides an in-depth exploration of the biological activities of difluoro quinazolinone derivatives, with a particular focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the mechanistic underpinnings of their actions, present detailed experimental protocols for their evaluation, and offer insights into their therapeutic potential.

Introduction: The Quinazolinone Scaffold and the Impact of Fluorination

The quinazolinone core, a bicyclic aromatic structure composed of a benzene ring fused to a pyrimidine ring, is a versatile pharmacophore.[2] There are two primary isomers, 2-quinazolinone and 4-quinazolinone, with the 4-isomer being more prevalent in biologically active compounds.[1] Quinazolinone derivatives have a rich history in drug discovery, exhibiting a wide spectrum of activities including anticancer, antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and antihypertensive effects.[1][3][4][5][6][7]

The strategic incorporation of fluorine atoms into drug candidates, a process known as fluorination, has become a powerful tool in medicinal chemistry. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. In the context of quinazolinone derivatives, difluoro substitutions can lead to:

  • Enhanced Metabolic Stability: The C-F bond is highly stable, resisting metabolic degradation and thereby increasing the compound's half-life.

  • Increased Lipophilicity: Fluorine can enhance the molecule's ability to cross cell membranes, improving bioavailability.

  • Altered Electronic Properties: The electron-withdrawing nature of fluorine can modulate the acidity/basicity of nearby functional groups, influencing target binding interactions.

  • Conformational Control: Strategic placement of fluorine atoms can lock the molecule into a specific conformation that is optimal for binding to its biological target.

This guide will specifically focus on the biological activities that are significantly impacted by the presence of two fluorine atoms on the quinazolinone scaffold.

Anticancer Activity of Difluoro Quinazolinone Derivatives

Quinazolinone derivatives have emerged as a promising class of anticancer agents, with several compounds already in clinical use.[3][8][9] The introduction of difluoro substitutions has been shown to further enhance their cytotoxic and antiproliferative effects against various cancer cell lines.[10][11]

Mechanism of Action

Difluoro quinazolinone derivatives exert their anticancer effects through multiple mechanisms, often targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[3]

  • Inhibition of Receptor Tyrosine Kinases (RTKs): A primary mechanism of action for many quinazolinone-based anticancer agents is the inhibition of RTKs, particularly the Epidermal Growth Factor Receptor (EGFR).[3][5][12] Overexpression and mutations of EGFR are common in various cancers.[10] Difluoro quinazolinone derivatives can act as potent EGFR inhibitors, blocking downstream signaling pathways that promote cell growth and survival.[10][11][12] For instance, certain 3-methyl-quinazolinone derivatives with difluoro-phenylimino-methyl substitutions have shown high antitumor activities and potent inhibition of EGFR.[10][11]

  • Induction of Apoptosis: These compounds can trigger programmed cell death, or apoptosis, in cancer cells.[8][9][13] This can be achieved by activating intrinsic apoptotic pathways, involving the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[9] Some difluoro derivatives have been observed to induce late apoptosis in cancer cell lines at high concentrations.[10][11]

  • Cell Cycle Arrest: Difluoro quinazolinone derivatives can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.[8] For example, a difluoro-phenylimino-methyl derivative was found to arrest the cell cycle of A549 lung cancer cells in the G2/M phase.[10][11]

  • Inhibition of Tubulin Polymerization: Microtubules are essential for cell division, and their disruption can lead to mitotic arrest and cell death.[8] Some quinazolinone derivatives have been shown to inhibit tubulin polymerization, a mechanism that contributes to their anticancer activity.[3][8]

Signaling Pathway Diagram

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Difluoro_Quinazolinone Difluoro Quinazolinone Derivative Difluoro_Quinazolinone->EGFR Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Inhibition of EGFR signaling by a difluoro quinazolinone derivative.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of difluoro quinazolinone derivatives on cancer cell lines.

1. Cell Culture:

  • Culture human cancer cell lines (e.g., A549, PC-3, SMMC-7721) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Harvest cells using trypsin-EDTA and perform a cell count.
  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

3. Compound Treatment:

  • Prepare a stock solution of the difluoro quinazolinone derivative in DMSO.
  • Prepare serial dilutions of the compound in culture media to achieve the desired final concentrations.
  • Replace the media in the 96-well plates with the media containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

4. Incubation:

  • Incubate the plates for 48-72 hours.

5. MTT Assay:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
Data Summary Table: Anticancer Activity
Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
5k A549 (Lung)0.01EGFR inhibitor, G2/M arrest, Apoptosis induction[10],[11]
5l SMMC-7721 (Liver)Data not specifiedHigh antitumor activity[10],[11]
6d NCI-H460 (Lung)0.789EGFR inhibitor, G1/S arrest, Apoptosis induction[12]
CM9 EBC-1 (Lung)8.6MET kinase inhibitor, Apoptosis induction[13]

Antimicrobial Activity of Difluoro Quinazolinone Derivatives

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Quinazolinone derivatives have demonstrated a broad spectrum of antimicrobial activity, and the incorporation of difluoro groups can enhance their potency.[3][7][14][15]

Mechanism of Action

The antimicrobial action of difluoro quinazolinone derivatives is often attributed to their ability to interfere with essential bacterial processes.

  • Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are crucial for bacterial DNA replication, transcription, and repair.[14] Quinoline derivatives, the structural basis of quinazolinones, are known to inhibit these enzymes, leading to bacterial cell death.[14]

  • Disruption of the Bacterial Cell Wall: Some derivatives may interfere with the synthesis of peptidoglycan, a vital component of the bacterial cell wall, compromising its integrity.[3][15]

  • Interaction with DNA: These compounds can intercalate with bacterial DNA, disrupting its structure and function.[3][15]

Structure-activity relationship (SAR) studies have revealed that substitutions at positions 2 and 3, as well as the presence of halogen atoms at positions 6 and 8 of the quinazolinone ring, can significantly influence antimicrobial activity.[3]

Experimental Workflow Diagram

Antimicrobial_Screening_Workflow Start Start: Synthesized Difluoro Quinazolinone Derivatives Prepare_Compounds Prepare Stock Solutions and Serial Dilutions Start->Prepare_Compounds Agar_Well_Diffusion Agar Well Diffusion Assay (Primary Screening) Prepare_Compounds->Agar_Well_Diffusion Determine_MIC Broth Microdilution Assay to Determine MIC Prepare_Compounds->Determine_MIC Bacterial_Culture Culture Bacterial Strains (Gram-positive & Gram-negative) Bacterial_Culture->Agar_Well_Diffusion Bacterial_Culture->Determine_MIC Measure_Zones Measure Zones of Inhibition Agar_Well_Diffusion->Measure_Zones Measure_Zones->Determine_MIC Analyze_Results Analyze and Compare with Standard Antibiotics Determine_MIC->Analyze_Results End End: Identify Potent Antimicrobial Derivatives Analyze_Results->End

Caption: Workflow for antimicrobial activity screening.

Experimental Protocol: Agar Well Diffusion Method

This protocol provides a preliminary screening method to assess the antibacterial activity of the synthesized compounds.

1. Preparation of Inoculum:

  • Grow bacterial strains (e.g., Staphylococcus aureus, Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa) in nutrient broth overnight at 37°C.
  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

2. Plate Preparation:

  • Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.
  • Evenly spread the prepared bacterial inoculum over the surface of the agar plates using a sterile cotton swab.

3. Well Preparation and Compound Addition:

  • Create wells (6 mm in diameter) in the agar using a sterile cork borer.
  • Add a specific volume (e.g., 100 µL) of the test compound solution (at a known concentration) into the wells.
  • Include a positive control (standard antibiotic, e.g., Norfloxacin) and a negative control (solvent, e.g., DMSO).

4. Incubation:

  • Incubate the plates at 37°C for 24 hours.

5. Measurement and Interpretation:

  • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
  • A larger zone of inhibition indicates greater antibacterial activity.

Anti-inflammatory Activity of Difluoro Quinazolinone Derivatives

Chronic inflammation is implicated in a wide range of diseases. Quinazolinone derivatives have demonstrated significant anti-inflammatory properties, and difluoro substitution can modulate this activity.[16][17][18]

Mechanism of Action

The anti-inflammatory effects of these compounds are often linked to their ability to inhibit key enzymes in the inflammatory cascade.

  • Inhibition of Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[18] Some quinazolinone derivatives have shown selective inhibition of COX-2 over COX-1, which is a desirable characteristic for anti-inflammatory drugs as it reduces the risk of gastrointestinal side effects associated with non-selective COX inhibitors.[18]

Experimental Protocol: Carrageenan-Induced Paw Edema Model

This in vivo model is widely used to evaluate the anti-inflammatory activity of novel compounds.

1. Animal Model:

  • Use adult Wistar rats or Swiss albino mice of either sex.
  • House the animals under standard laboratory conditions with free access to food and water.

2. Compound Administration:

  • Administer the difluoro quinazolinone derivative orally (p.o.) or intraperitoneally (i.p.) at a specific dose (e.g., 50 mg/kg).
  • Administer a standard anti-inflammatory drug (e.g., indomethacin) to a positive control group and the vehicle to a negative control group.

3. Induction of Inflammation:

  • One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

4. Measurement of Paw Edema:

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

5. Data Analysis:

  • Calculate the percentage inhibition of paw edema for each group compared to the control group.
  • A significant reduction in paw volume indicates anti-inflammatory activity.

Synthesis of Difluoro Quinazolinone Derivatives

The synthesis of difluoro quinazolinone derivatives typically involves multi-step reactions. A common approach is the acylation of anthranilic acid followed by cyclization.[19]

General Synthetic Scheme

A representative synthetic route involves the reaction of 2-aminobenzoic acid (anthranilic acid) with an appropriate acyl chloride, followed by cyclization to form a benzoxazinone intermediate. This intermediate is then reacted with an amine to yield the desired 4(3H)-quinazolinone derivative.[19] More advanced methods may utilize microwave-assisted or metal-mediated reactions to improve yields and reduce reaction times.[5]

For example, the synthesis of 2-(chloromethyl)-3-methylquinazolin-4(3H)-one can be achieved by reacting N-methylanthranilamide with 2-chloroacetyl chloride in glacial acetic acid under reflux.[10]

Conclusion and Future Perspectives

Difluoro quinazolinone derivatives represent a highly promising class of compounds with a diverse range of biological activities. Their enhanced pharmacokinetic and pharmacodynamic properties, conferred by the strategic incorporation of fluorine atoms, make them attractive candidates for further drug development.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: Elucidating the precise structural requirements for optimal activity against specific biological targets.

  • Mechanism of Action Studies: A deeper understanding of the molecular mechanisms underlying their biological effects will facilitate the design of more potent and selective compounds.

  • In Vivo Efficacy and Safety Profiling: Rigorous preclinical studies are necessary to evaluate the therapeutic potential and safety of these derivatives in animal models of disease.

  • Development of Novel Synthetic Methodologies: The discovery of more efficient and versatile synthetic routes will accelerate the exploration of this chemical space.

The continued investigation of difluoro quinazolinone derivatives holds significant promise for the discovery of novel therapeutics to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

  • ResearchGate. (n.d.). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. Retrieved from [Link]

  • Singh, A., Prajapati, S. K., Namdeo, K. P., Singh, V. K., & Verma, S. K. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal, 1(1). Retrieved from [Link]

  • Frontiers. (n.d.). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Retrieved from [Link]

  • MDPI. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Retrieved from [Link]

  • WJPR. (2023). Study on quinazolinone derivative and their pharmacological actions. Retrieved from [Link]

  • Xu, Z., et al. (2012). Quinazoline derivatives: synthesis and bioactivities. PMC. Retrieved from [Link]

  • MDPI. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules, 27(23), 8497. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and anti-inflammatory activity of newer quinazolin-4-one derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. Retrieved from [Link]

  • Jafari, E., Khodarahmi, G., & Hassanzadeh, F. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 11(1), 1–14. Retrieved from [Link]

  • Jafari, E., et al. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2378-2396. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Retrieved from [Link]

  • Dove Press. (n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Retrieved from [Link]

  • Frontiers. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Retrieved from [Link]

  • Frontiers. (2019). Antibacterial activity of newer Quinazolin-4(3H)-one derivatives. Retrieved from [Link]

  • ResearchGate. (2020). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Retrieved from [Link]

  • Eco-Vector Journals Portal. (n.d.). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). Synthesis, Characterization and Evaluation of Anti-microbial Activity of Quinazolinone Derivatives. Retrieved from [Link]

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The Quinazolinone Scaffold: From Synthetic Dyes to Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 2.0

Executive Summary

The quinazolinone moiety (and its fully aromatized quinazoline derivative) represents one of the most privileged scaffolds in medicinal chemistry.[1][2] Originally synthesized in the late 19th century as a dye intermediate, this bicyclic heterocycle has evolved into the backbone of blockbuster therapeutics across diverse indications—from the sedative methaqualone and the antihypertensive prazosin to the revolutionary EGFR tyrosine kinase inhibitors (TKIs) like gefitinib.

This guide analyzes the structural evolution, synthetic methodologies, and pharmacological mechanisms of quinazolinone-based inhibitors, designed for researchers requiring actionable insights into scaffold design and assay validation.

The Privileged Scaffold: Chemical Architecture

The core structure consists of a benzene ring fused to a pyrimidine ring.[3] In drug discovery, two primary oxidation states are relevant:

  • 4(3H)-Quinazolinone: Contains a carbonyl at position 4.[1] (e.g., Methaqualone, Raltitrexed).

  • Quinazoline: Fully aromatic. Most kinase inhibitors (e.g., Gefitinib) are 4-anilinoquinazolines.

Note: While chemically distinct, these forms are synthetically linked. The 4-quinazolinone is the ubiquitous precursor, converted to the active 4-chloroquinazoline intermediate before derivatization.

Historical Evolution & Therapeutic Divergence

The trajectory of this scaffold illustrates the shift from phenotypic screening (sedatives) to rational drug design (targeted kinase inhibitors).

Quinazoline_Evolution Start 1869: First Synthesis (Griess & Niementowski) Sedatives 1950s: Sedatives (Methaqualone) Start->Sedatives Hypnotic Activity AlphaBlockers 1970s: Alpha-1 Blockers (Prazosin/Doxazosin) Sedatives->AlphaBlockers CV Optimization Gen1_TKI 2003: 1st Gen EGFR TKI (Gefitinib/Erlotinib) AlphaBlockers->Gen1_TKI Kinase Selectivity (ATP Competition) Gen2_TKI 2013: Irreversible TKI (Afatinib) Gen1_TKI->Gen2_TKI Acrylamide Warheads (Covalent Binding) PARP 2015+: PARP Inhibitors (Rucaparib/Novel Scaffolds) Gen1_TKI->PARP Scaffold Hopping

Figure 1: The evolutionary timeline of quinazoline-based therapeutics, highlighting the shift from CNS agents to cardiovascular drugs and finally to precision oncology.

The Kinase Revolution: EGFR Inhibition

The most significant application of the quinazoline scaffold is the inhibition of the Epidermal Growth Factor Receptor (EGFR).[1][4][5]

Mechanism of Action: ATP Competition

First-generation inhibitors (Gefitinib, Erlotinib) function as ATP-competitive reversible inhibitors . They bind to the adenine-binding pocket of the EGFR kinase domain.

  • The Hinge Region: The N1 and N3 nitrogens of the quinazoline ring form critical hydrogen bonds with Met793 in the hinge region of the kinase.

  • The Hydrophobic Pocket: The 4-anilino group projects into a hydrophobic pocket, determining selectivity.

Structure-Activity Relationship (SAR)

The efficacy of 4-anilinoquinazolines relies on three structural pillars:

RegionStructural ModificationPharmacological Effect
C4-Position Anilino Substitution Essential for hydrophobic pocket occupancy. 3-Chloro-4-fluoroaniline (Gefitinib) or 3-ethynylaniline (Erlotinib) optimizes potency.
C6 & C7 Solubilizing Groups Electron-donating alkoxy groups (e.g., morpholino-propoxy) improve water solubility and pharmacokinetic profile.
N1 & N3 Unsubstituted Must remain unsubstituted to accept H-bonds from the kinase hinge region (Met793).

Experimental Protocols: Synthesis & Validation

As an application scientist, reproducibility is paramount. The following protocols represent the industry standard for generating and validating quinazoline libraries.

Protocol A: Synthesis via the 4-Chloro Intermediate

While the classic Niementowski synthesis serves as the historical basis, modern drug discovery utilizes the chlorination-displacement route for high-throughput library generation.

Objective: Synthesize a 4-anilinoquinazoline derivative (e.g., Gefitinib analog).

Step 1: Core Activation (Chlorination)

  • Reagents: Start with 6,7-dimethoxyquinazolin-4(3H)-one (1.0 eq).

  • Chlorination: Suspend in Thionyl Chloride (

    
    ) or Phosphoryl Chloride (
    
    
    
    ) (5.0 eq). Add a catalytic amount of DMF.
  • Reaction: Reflux at 80°C for 3-4 hours under inert atmosphere (

    
    ). Critical: The reaction is complete when the solution becomes clear.
    
  • Workup: Evaporate excess

    
     under reduced pressure. Aazeotrope with toluene to remove traces of acid. The resulting 4-chloroquinazoline is unstable and hydrolytically sensitive; proceed immediately to Step 2.
    

Step 2: Nucleophilic Aromatic Substitution (


) 
  • Coupling: Dissolve the 4-chloro intermediate in Isopropanol (IPA) or Acetonitrile.

  • Nucleophile: Add the specific aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq).

  • Base: Do not use base initially. The reaction proceeds faster under acidic conditions (HCl generated in situ).

  • Conditions: Reflux at 85°C for 2-4 hours. The product often precipitates as the hydrochloride salt.

  • Purification: Filter the precipitate. Wash with cold IPA. Neutralize with saturated

    
     if the free base is required.
    
Protocol B: TR-FRET Kinase Assay (LanthaScreen™)

To validate biological activity, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is superior to standard ELISA due to higher signal-to-noise ratios.

Objective: Determine


 of the synthesized inhibitor against EGFR.
  • Reagents:

    • EGFR Recombinant Human Protein (Kinase Domain).

    • Europium-labeled anti-phosphotyrosine antibody (Donor).

    • Alexa Fluor® 647-labeled ATP-competitive tracer (Acceptor).

    • Test Compound (Quinazoline).[1][2][4][5][6][7][8][9][10][11]

  • Workflow:

    • Step 1: Titrate test compound in 384-well plate (1% DMSO final).

    • Step 2: Add EGFR kinase/Antibody mixture. Incubate 1 hour.

    • Step 3: Add Tracer. The tracer binds to the ATP pocket.[12]

    • Step 4: Mechanism: If the quinazoline binds, it displaces the tracer. Loss of FRET signal indicates inhibition.

  • Readout: Measure emission at 665 nm (Acceptor) and 615 nm (Donor). Calculate TR-FRET ratio (

    
    ).
    
  • Data Analysis: Plot ratio vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to derive

    
    .
    

Overcoming Resistance: The Next Generation

The primary failure mode of 1st-generation quinazolines is the T790M mutation , where the "Gatekeeper" Threonine is replaced by a bulky Methionine, sterically hindering the inhibitor.

Structural Solution: Covalent Inhibition (Afatinib)

To overcome T790M, 2nd-generation inhibitors incorporated a Michael acceptor (acrylamide) at the C6 position.

Binding_Mode Drug Afatinib (Quinazoline Core) Pocket ATP Binding Pocket Drug->Pocket Reversible H-Bonds (Met793) Warhead Acrylamide Warhead (Electrophile) Drug->Warhead C6-Linker Cys797 Cysteine 797 (Nucleophile) Warhead->Cys797 Irreversible Covalent Bond (Michael Addition)

Figure 2: Mechanism of 2nd-generation irreversible inhibitors. The acrylamide warhead forms a permanent covalent bond with Cys797, maintaining potency even in the presence of the T790M mutation.

References

  • Griess, P. (1869).[13] "Ueber die Einwirkung von Cyan auf Anthranilsäure." Berichte der deutschen chemischen Gesellschaft. Link

  • Niementowski, S. (1895). "Synthesen der Chinazolinverbindungen." Journal für Praktische Chemie. Link

  • Barker, A.J., et al. (2001). "Studies leading to the identification of ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer." Bioorganic & Medicinal Chemistry Letters. Link

  • Stamos, J., et al. (2002). "Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor."[9] Journal of Biological Chemistry. Link

  • Li, D., et al. (2008). "BibW2992, an irreversible EGFR/HER2 inhibitor highly effective in preclinical lung cancer models." Oncogene. Link

  • Eck, M.J., & Yun, C.H. (2012). "Structural biology of EGFR-targeted therapies." Cancer Discovery. Link

Sources

Unlocking the Therapeutic Potential of 6,7-Difluoroquinazolin-4-ol: A Technical Guide to Putative Targets

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

This in-depth technical guide serves as a foundational resource for researchers, scientists, and drug development professionals investigating the therapeutic utility of 6,7-Difluoroquinazolin-4-ol. As a Senior Application Scientist, the following content is structured to provide not just a list of potential targets, but a scientifically-grounded rationale for their consideration, backed by established principles of medicinal chemistry and the known pharmacology of the quinazolinone scaffold. The inclusion of detailed experimental protocols is intended to empower research teams to validate these hypotheses efficiently and rigorously.

Introduction: The Quinazolinone Scaffold and the Significance of 6,7-Difluoro Substitution

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds, including several FDA-approved drugs.[1] Its rigid, bicyclic structure provides a versatile platform for the presentation of functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. Quinazolinone derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[1][2]

The introduction of fluorine atoms at the 6 and 7 positions of the quinazolinone ring in this compound is a strategic modification. Fluorine, owing to its high electronegativity and small atomic size, can significantly modulate a molecule's physicochemical properties. These modifications can lead to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to target proteins. This strategic fluorination suggests that this compound may possess enhanced potency and a favorable pharmacokinetic profile compared to its non-fluorinated counterparts, making it a compelling candidate for therapeutic development.

Primary Putative Therapeutic Target Class: Protein Kinases

The most extensively documented therapeutic application of quinazolinone derivatives is in the realm of oncology, specifically as inhibitors of protein kinases.[2] These enzymes play a critical role in cellular signaling pathways that govern cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers.

Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, including non-small-cell lung cancer, colorectal cancer, and glioblastoma.[3][4] The quinazoline scaffold is a well-validated pharmacophore for EGFR inhibition, with several approved drugs, such as gefitinib and erlotinib, featuring this core structure.[2]

Mechanistic Rationale for Targeting EGFR:

Structure-activity relationship (SAR) studies have consistently shown that substitutions at the 6 and 7 positions of the quinazoline ring are crucial for potent EGFR inhibition.[5] While 6,7-dimethoxy substitutions are common in known EGFR inhibitors, the 6,7-difluoro pattern in this compound is hypothesized to enhance binding affinity through favorable interactions with the ATP-binding pocket of the EGFR kinase domain. The electron-withdrawing nature of the fluorine atoms can influence the electronic properties of the quinazoline ring system, potentially leading to stronger interactions with key amino acid residues.

Experimental Validation Workflow:

EGFR_Validation_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models A Biochemical Kinase Assay (EGFR wild-type and mutants) B Cell-Based Proliferation Assays (e.g., A549, H1975) A->B Determine IC50 C Western Blot Analysis (p-EGFR, p-Akt, p-ERK) B->C Confirm target engagement D Xenograft Tumor Models (e.g., NSCLC) C->D Evaluate in vivo efficacy E Pharmacokinetic Studies D->E Assess drug metabolism and distribution

Figure 1: Experimental workflow for validating this compound as an EGFR inhibitor.

Detailed Protocol: In Vitro EGFR Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and mutant EGFR kinases.

  • Materials:

    • Recombinant human EGFR (wild-type, L858R, T790M)

    • ATP

    • Poly(Glu, Tyr) 4:1 substrate

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • This compound (dissolved in DMSO)

    • Positive control (e.g., Gefitinib)

    • ADP-Glo™ Kinase Assay kit (Promega)

    • 384-well plates

  • Procedure:

    • Prepare a serial dilution of this compound and the positive control in DMSO.

    • In a 384-well plate, add the kinase, substrate, and test compound or control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

    • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Other Potential Kinase Targets

The promiscuous nature of some kinase inhibitors suggests that this compound may inhibit other kinases beyond EGFR. A broad kinase panel screening is a logical next step to identify additional targets.

Potential Targets and Rationale:

  • HER2 (ErbB2): Often co-expressed with EGFR, and some quinazoline derivatives exhibit dual EGFR/HER2 inhibitory activity.[2]

  • VEGFR-2: Involved in angiogenesis, a critical process for tumor growth. Inhibition of VEGFR-2 can have anti-angiogenic effects.[6]

  • Src Family Kinases: Non-receptor tyrosine kinases involved in various signaling pathways related to cell growth and motility.

Experimental Approach: Kinase Panel Screening

A comprehensive kinase panel screen (e.g., using services from companies like Eurofins or Reaction Biology) against a broad range of kinases will provide a detailed profile of the inhibitory activity of this compound.

Secondary Putative Therapeutic Target Class: GABAA Receptors

Beyond oncology, the quinazolinone scaffold has been implicated in modulating the activity of the central nervous system, particularly through interactions with γ-aminobutyric acid type A (GABA-A) receptors.[7] GABA-A receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the brain.[8]

Mechanistic Rationale for Targeting GABA-A Receptors:

Certain quinazolinone derivatives have been shown to act as positive allosteric modulators of GABA-A receptors, enhancing the effect of GABA.[7] This activity is of therapeutic interest for conditions characterized by neuronal hyperexcitability, such as epilepsy, anxiety disorders, and insomnia. The 6,7-difluoro substitution on the quinazolinone core could influence the binding of the molecule to allosteric sites on the GABA-A receptor complex, potentially leading to novel modulatory effects.

Signaling Pathway and Experimental Validation:

GABAA_Pathway cluster_receptor GABA-A Receptor cluster_cellular_response Cellular Response GABA GABA Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA->Receptor Binds to orthosteric site Compound This compound (Allosteric Modulator) Compound->Receptor Binds to allosteric site Cl_influx Increased Cl- Influx Receptor->Cl_influx Channel Opening Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Figure 2: Proposed mechanism of action of this compound as a positive allosteric modulator of the GABA-A receptor.

Detailed Protocol: Electrophysiological Assay (Two-Electrode Voltage Clamp)

  • Objective: To determine the effect of this compound on GABA-induced currents in Xenopus oocytes expressing human GABA-A receptors.

  • Materials:

    • Xenopus laevis oocytes

    • cRNAs for human GABA-A receptor subunits (e.g., α1, β2, γ2)

    • GABA

    • This compound (dissolved in DMSO)

    • Positive control (e.g., Diazepam)

    • Recording solution (e.g., ND96)

    • Two-electrode voltage clamp setup

  • Procedure:

    • Inject oocytes with cRNAs for the desired GABA-A receptor subunits and incubate for 2-5 days to allow for receptor expression.

    • Place an oocyte in the recording chamber and impale it with two microelectrodes.

    • Clamp the membrane potential at a holding potential (e.g., -60 mV).

    • Perfuse the oocyte with the recording solution containing a sub-maximal concentration of GABA (e.g., EC20) to elicit a baseline current.

    • Co-apply this compound with GABA and record the change in current amplitude.

    • Wash the oocyte with the recording solution to return to baseline.

    • Repeat with different concentrations of the test compound to generate a dose-response curve.

    • Calculate the potentiation of the GABA-induced current by the test compound.

Tertiary Putative Therapeutic Target Class: Inflammatory Pathways

Emerging evidence suggests that certain fluorinated quinazoline derivatives possess anti-inflammatory properties. This opens up a third potential therapeutic avenue for this compound.

Mechanistic Rationale for Targeting Inflammatory Pathways:

A study on 6-fluoro-7-(1-piperazino)quinazolines demonstrated inhibitory activity against TNF-α production and T-cell proliferation.[9] TNF-α is a key pro-inflammatory cytokine implicated in a range of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. The 6,7-difluoro substitution in this compound may confer similar or enhanced anti-inflammatory activity.

Experimental Validation:

  • LPS-induced TNF-α release assay in macrophages: This in vitro assay measures the ability of the compound to inhibit the release of TNF-α from lipopolysaccharide-stimulated macrophages.

  • T-cell proliferation assay: This assay assesses the impact of the compound on the proliferation of T-cells, a key component of the adaptive immune response.

  • In vivo models of inflammation: Animal models of inflammatory diseases (e.g., collagen-induced arthritis in mice) can be used to evaluate the in vivo efficacy of the compound.

Summary of Potential Therapeutic Targets and Data

Target ClassSpecific Target(s)RationaleKey Pathologies
Protein Kinases EGFR, HER2, VEGFR-2Well-established activity of the quinazoline scaffold; fluorine substitution may enhance potency.[2][5]Cancer (NSCLC, colorectal, glioblastoma)
Ion Channels GABA-A ReceptorsKnown activity of quinazolinones as allosteric modulators.[7]Epilepsy, Anxiety, Insomnia
Inflammatory Pathways TNF-α production, T-cell proliferationDemonstrated activity of fluorinated quinazolines.[9]Rheumatoid Arthritis, Inflammatory Bowel Disease

Conclusion and Future Directions

This compound represents a promising chemical entity with the potential to address significant unmet medical needs across multiple therapeutic areas. The strategic incorporation of a 6,7-difluoro substitution pattern on the well-validated quinazolinone scaffold suggests the possibility of enhanced potency and favorable drug-like properties. The primary and most well-supported therapeutic targets are protein kinases, particularly EGFR, making this compound a strong candidate for further investigation in oncology. However, the potential for activity as a GABA-A receptor modulator and as an anti-inflammatory agent should not be overlooked and warrants dedicated investigation.

The experimental protocols and workflows outlined in this guide provide a clear path forward for the rigorous evaluation of these putative therapeutic targets. A systematic and data-driven approach, beginning with in vitro biochemical and cell-based assays and progressing to in vivo models, will be crucial in elucidating the full therapeutic potential of this compound.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). National Institutes of Health (NIH). Retrieved January 28, 2026, from [Link]

  • Structure-activity relationships of 6-fluoroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

  • Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance (MDR) reversers. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. (2022, February 16). bioRxiv. Retrieved January 28, 2026, from [Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021, May 25). Frontiers. Retrieved January 28, 2026, from [Link]

  • 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (n.d.). National Institutes of Health (NIH). Retrieved January 28, 2026, from [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). National Institutes of Health (NIH). Retrieved January 28, 2026, from [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]

  • Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities. (2022, August 6). Nature Communications. Retrieved January 28, 2026, from [Link]

  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (2022, July 15). PubMed. Retrieved January 28, 2026, from [Link]

  • Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain. (2016, April 15). PubMed. Retrieved January 28, 2026, from [Link]

  • Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. (2018, February 7). PubMed. Retrieved January 28, 2026, from [Link]

  • Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

  • Discovery of Fluorinated 2-Styryl 4(3H)-quinazolinone as Potential Therapeutic Hit for Oral Cancer. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. (n.d.). National Institutes of Health (NIH). Retrieved January 28, 2026, from [Link]

  • In Vivo Biological Evaluation of Novel Synthesized 6, 7-Dimethoxy-N-Aryl-4- Amino Quinazoline Derivative for Colorectal Cancer. (2025, August 8). ResearchGate. Retrieved January 28, 2026, from [Link]

  • GABAA receptor positive allosteric modulator. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]

  • Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (n.d.). Frontiers. Retrieved January 28, 2026, from [Link]

  • Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4- tetrahydroisoquinoline Derivatives as Multidrug. (n.d.). FLORE. Retrieved January 28, 2026, from [Link]

  • GABAA receptors: structure, function, pharmacology, and related disorders. (n.d.). National Institutes of Health (NIH). Retrieved January 28, 2026, from [Link]

  • Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. (n.d.). National Institutes of Health (NIH). Retrieved January 28, 2026, from [Link]

  • Discovery of fluorinated 2-Styryl 4(3H)-quinazolinone as potential therapeutic hit for oral cancer. (2023, March 1). PubMed. Retrieved January 28, 2026, from [Link]

  • Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

  • Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects. (2024, August 28). National Institutes of Health (NIH). Retrieved January 28, 2026, from [Link]

  • Neuroscience Basics: GABA Receptors and GABA Drugs, Animation. (2017, April 24). YouTube. Retrieved January 28, 2026, from [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022, August 30). MDPI. Retrieved January 28, 2026, from [Link]

  • Prospective Epigenetic Actions of Organo-Sulfur Compounds against Cancer: Perspectives and Molecular Mechanisms. (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]

Sources

Preliminary In Vitro Screening of 6,7-Difluoroquinazolin-4-ol: A Scaffold Assessment Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6,7-Difluoroquinazolin-4-ol (CAS: 137547-64-5) represents a privileged pharmacophore in medicinal chemistry, serving as the foundational scaffold for third-generation EGFR tyrosine kinase inhibitors (TKIs) such as Afatinib. While often viewed merely as a synthetic intermediate, screening this specific molecule is a critical step in Fragment-Based Drug Discovery (FBDD) and Quality Control .

This guide details the technical workflow for assessing the intrinsic biological activity of the this compound core. Unlike potent 4-anilino derivatives, this scaffold typically exhibits low affinity. Therefore, the screening objective shifts from determining nanomolar


 values to validating fragment binding modes , establishing baseline toxicity , and ensuring scaffold inertness  prior to functionalization.

Part 1: Physicochemical Characterization & Preparation

Before biological introduction, the molecule’s tautomeric nature and solubility profile must be managed to prevent assay artifacts (precipitation or false negatives).

Tautomerism and Stability

In solid state and solution, this compound exists in equilibrium with its tautomer, 6,7-difluoroquinazolin-4(3H)-one .

  • Implication: The "one" form (carbonyl) is thermodynamically favored in polar solvents.

  • Risk: The amide-like character of the tautomer reduces solubility compared to the hydroxy-aromatic form, potentially leading to micro-precipitation in aqueous buffers.

Solubilization Protocol

Objective: Create a stable 10 mM stock solution free of micro-aggregates.

ParameterSpecificationRationale
Solvent Anhydrous DMSO (Grade ≥ 99.9%)Prevents hydrolysis; high solubilizing power for planar heterocycles.
Concentration 10 mM - 50 mMHigh concentration required for fragment screening (often tested at >100 µM).
Storage -20°C, Desiccated, Amber VialLight sensitive; hygroscopic DMSO absorbs water, promoting precipitation.
QC Check Visual Inspection + DLSDynamic Light Scattering (DLS) confirms absence of colloidal aggregates (promiscuous inhibitors).
Workflow Diagram: Preparation & QC

The following diagram illustrates the critical path from solid compound to assay-ready plates, emphasizing the tautomeric check.

PreparationWorkflow Solid Solid Reagent (this compound) DMSO Solubilization (Anhydrous DMSO) Solid->DMSO Dissolve Tautomer Tautomeric Equilibrium (4-ol ⇌ 4-one) DMSO->Tautomer Stabilization QC QC Check (DLS / NMR) Tautomer->QC Verify Plate Assay Plate (Aqueous Buffer) QC->Plate Dilute (Max 1% DMSO)

Figure 1: Solubilization workflow emphasizing the critical tautomeric equilibrium check prior to aqueous dilution.

Part 2: Biochemical Screening (Kinase Inhibition)

The primary target for quinazolines is the ATP-binding pocket of EGFR (ErbB1) . As a fragment, this compound competes weakly with ATP.

Assay Selection: ADP-Glo™ vs. FRET

For fragment screening, ADP-Glo™ (Luminescence) is preferred over FRET-based assays because it is less sensitive to the autofluorescence often seen with quinazoline cores at high concentrations.

Mechanism of Action

The molecule mimics the adenine ring of ATP.[1] It anchors into the hinge region of the kinase domain via hydrogen bonds (typically N1 acceptor and N3/C4 donor/acceptor interactions).

Experimental Protocol (ADP-Glo™ Kinase Assay)

Target: Recombinant EGFR (Wild Type or T790M mutant).

  • Reaction Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM

    
    , 0.1 mg/mL BSA, 50 µM DTT.
    
  • Enzyme Prep: Dilute EGFR kinase to 0.2 ng/µL.

  • Compound Addition:

    • Add 1 µL of compound (serial dilution: 1 mM down to 1 µM).

    • Control: Gefitinib (Positive Control), DMSO (Negative Control).

  • Reaction Initiation: Add 2 µL ATP (at

    
    , typically 10 µM) + Poly(Glu,Tyr) substrate.
    
  • Incubation: 60 minutes at Room Temperature (RT).

  • Detection: Add ADP-Glo™ Reagent (40 min)

    
     Kinase Detection Reagent (30 min).
    
  • Readout: Measure Luminescence (RLU).

Pathway & Inhibition Logic

EGFR_Pathway ATP ATP EGFR EGFR Kinase (Active Site) ATP->EGFR Binds Inhibitor 6,7-Difluoro Scaffold Inhibitor->EGFR Competes (Hinge Region) Phos Phosphorylation (Auto-activation) EGFR->Phos Catalysis Signal Downstream Signaling (RAS/RAF/MEK) Phos->Signal Prolif Cell Proliferation Signal->Prolif

Figure 2: Mechanism of ATP-competitive inhibition. The scaffold blocks the ATP binding pocket, preventing downstream phosphorylation.

Part 3: Cellular Viability Screening

While biochemical assays measure binding, cellular assays determine membrane permeability and off-target cytotoxicity.

Cell Line Selection
  • A549 (NSCLC): Expresses wild-type EGFR.[2] Standard model.

  • A431 (Epidermoid Carcinoma): High EGFR overexpression. Highly sensitive to EGFR inhibition.

  • NIH/3T3: Fibroblast control (to assess non-specific toxicity).

Protocol: MTT/MTS Assay
  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Adhere overnight.

  • Treatment: Treat with this compound (0.1 µM – 100 µM) for 72 hours.

    • Note: High concentrations (>50 µM) may cause precipitation in media; check visually.

  • Development: Add MTT reagent; incubate 4 hours. Solubilize formazan crystals.

  • Analysis: Measure Absorbance at 570 nm.

Expected Outcome: The unsubstituted 4-ol scaffold usually shows weak to negligible cytotoxicity (


). Significant toxicity at lower concentrations suggests impurities (e.g., reactive 4-chloro derivatives) or non-specific PAINS (Pan-Assay Interference) behavior.

Part 4: Data Analysis & Interpretation[3][4][5]

Calculating Percent Inhibition

Normalize data against controls using the formula:



Interpreting "Weak" Hits

In FBDD, a "hit" for this scaffold is not defined by nanomolar potency but by Ligand Efficiency (LE) .

  • If

    
    : This is a valid starting point for optimization.
    
  • If

    
    : The scaffold binds too weakly; requires 4-position functionalization (e.g., aniline) to gain entropy/enthalpy advantage.
    
Validation Checklist (Self-Correction)

References

  • Structure-Activity Relationships of Quinazolines: Bridges, A. J., et al.[3] "Tyrosine kinase inhibitors.[1] 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor." Journal of Medicinal Chemistry, 1996.

  • Kinase Assay Standardization: Ma, H., et al. "Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data." International Journal of Molecular Sciences, 2021.

  • Tautomerism in Quinazolinones: Rao, S., et al. "Tautomerism and biological activity of quinazolin-4-ones." Journal of Heterocyclic Chemistry, 2020.

  • ADP-Glo™ Kinase Assay Technical Guide: Promega Corporation. "ADP-Glo™ Kinase Assay Systems Protocol."

  • Fragment-Based Screening of Quinazolines: Welsh, M., et al. "Fragment-Based Screening Identifies New Quinazolinone-Based Kinase Inhibitors."[4] Journal of Medicinal Chemistry, 2022.

Sources

The Multifaceted Pharmacological Profile of Substituted Quinazolinones: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold, a fused heterocyclic system of a benzene ring and a pyrimidinone ring, represents a "privileged structure" in medicinal chemistry. Its inherent structural features and the vast possibilities for substitution have led to the discovery of a remarkable array of pharmacological activities. This technical guide provides an in-depth exploration of the general pharmacological profile of substituted quinazolinones, delving into their synthesis, mechanisms of action, and therapeutic potential across various disease areas. We will explore the causality behind experimental choices and provide detailed protocols for key assays, offering a comprehensive resource for researchers in the field.

The Quinazolinone Core: A Versatile Scaffold for Drug Discovery

The 4(3H)-quinazolinone core is the most extensively studied isomer and the foundation for numerous biologically active compounds. The versatility of this scaffold lies in the ability to introduce a wide range of substituents at various positions, primarily at the 2, 3, 6, and 8 positions of the quinazolinone ring. These substitutions significantly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, which in turn dictate its pharmacological activity and target selectivity.[1][2]

General Synthesis Strategies

The synthesis of the quinazolinone scaffold is well-established, with several efficient methods available. A common and versatile approach involves the condensation of anthranilic acid or its derivatives with various reagents.

Protocol 1: Synthesis of 2-Substituted-4(3H)-Quinazolinones from Anthranilic Acid

This protocol outlines a common two-step synthesis of 2-substituted-4(3H)-quinazolinones, proceeding through a benzoxazinone intermediate.[3][4]

Step 1: Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-one

  • To a solution of anthranilic acid (1 equivalent) in a suitable solvent (e.g., pyridine or acetic anhydride), add the corresponding acyl chloride or acid anhydride (1.1 equivalents) dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain the 2-substituted-4H-3,1-benzoxazin-4-one intermediate.

Step 2: Synthesis of 2,3-Disubstituted-4(3H)-quinazolinone

  • Reflux a mixture of the 2-substituted-4H-3,1-benzoxazin-4-one (1 equivalent) and a primary amine (1.2 equivalents) in a suitable solvent (e.g., glacial acetic acid or ethanol) for 4-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice to precipitate the final product.

  • Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 2,3-disubstituted-4(3H)-quinazolinone.

Protocol 2: One-Pot Synthesis of 4(3H)-Quinazolinone (Niementowski Reaction)

This protocol describes a classic one-pot synthesis of the parent 4(3H)-quinazolinone.[5][6]

  • Heat a mixture of anthranilic acid (1 equivalent) and an excess of formamide (acting as both reactant and solvent) at 130-135°C for 2 hours.[6]

  • The reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture and pour it into cold water.

  • The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield pure 4(3H)-quinazolinone.

Anticancer Activity: Targeting Key Signaling Pathways

Substituted quinazolinones have emerged as a prominent class of anticancer agents, with several compounds approved for clinical use.[7][8] Their anticancer effects are often attributed to the inhibition of key enzymes and signaling pathways involved in tumor growth, proliferation, and survival.

Mechanism of Action: EGFR and Tubulin Inhibition

2.1.1. Epidermal Growth Factor Receptor (EGFR) Inhibition

A primary mechanism of anticancer action for many quinazolinone derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase that is frequently overexpressed or mutated in various cancers.[9] These compounds act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling pathways that promote cell proliferation and survival.[9]

Several FDA-approved drugs, including Gefitinib , Erlotinib , Lapatinib , and Afatinib , are quinazoline-based EGFR inhibitors used in the treatment of non-small cell lung cancer and other solid tumors.[8][10]

Diagram: EGFR Signaling Pathway and Quinazolinone Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates Quinazolinone Quinazolinone Inhibitor Quinazolinone->EGFR Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Quinazolinone-based EGFR inhibitors block downstream signaling.

2.1.2. Tubulin Polymerization Inhibition

Another significant anticancer mechanism of certain quinazolinone derivatives is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a crucial role in cell division. By binding to the colchicine binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2]

Experimental Evaluation of Anticancer Activity

Protocol 3: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the substituted quinazolinone derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Representative IC50 Values of Substituted Quinazolinones Against Cancer Cell Lines

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Gefitinib 4-AnilinoquinazolineA4310.039[9]
Compound A 2-Aryl-3-substitutedMCF-712.84[11]
Compound B 2-Aryl-3-substitutedHCT11610.90[11]
Compound C Imidazolone-fusedMCF-7(3-fold more potent than cisplatin)[8]

Antimicrobial Activity: A Broad Spectrum of Action

Substituted quinazolinones exhibit a wide range of antimicrobial activities, including antibacterial and antifungal properties.[1] The emergence of multidrug-resistant pathogens has spurred research into novel antimicrobial agents, and quinazolinones represent a promising scaffold in this area.

Mechanism of Action: Targeting Bacterial Enzymes

3.1.1. DNA Gyrase Inhibition

A key mechanism of antibacterial action for some quinazolinone derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[12][13] By binding to the ATP-binding site of the GyrB subunit, these compounds prevent the supercoiling of bacterial DNA, leading to cell death.[12][14] Molecular docking studies have helped to elucidate the binding modes of these inhibitors within the active site of DNA gyrase.[13]

Diagram: DNA Gyrase Inhibition Workflow

DNA_Gyrase_Inhibition Start Bacterial DNA Replication DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Start->DNA_Gyrase Supercoiling Negative Supercoiling of DNA DNA_Gyrase->Supercoiling Replication_Fork Replication Fork Progression Supercoiling->Replication_Fork Cell_Division Bacterial Cell Division Replication_Fork->Cell_Division Quinazolinone Quinazolinone Inhibitor Quinazolinone->DNA_Gyrase Binds to GyrB subunit (ATP-binding site)

Caption: Quinazolinones inhibit DNA gyrase, halting bacterial replication.

Experimental Evaluation of Antimicrobial Activity

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Serial Dilution: Prepare a series of twofold dilutions of the substituted quinazolinone compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Table 2: Representative MIC Values of Substituted Quinazolinones Against Bacterial Strains

Compound IDSubstitution PatternBacterial StrainMIC (µg/mL)Reference
Compound 4a Hydrazone derivativeE. coli4[12]
Compound 4a Hydrazone derivativeS. aureus4[12]
Compound 4'c Phenyl-substitutedS. aureus0.03-0.25[15]
Compound 3a 3-benzyl-2-(4-chlorophenyl)S. aureus25.6[16]
Compound 3a 3-benzyl-2-(4-chlorophenyl)E. coli25.1[16]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Certain substituted quinazolinones have demonstrated significant anti-inflammatory properties, making them potential candidates for the treatment of various inflammatory disorders.

Mechanism of Action: COX Inhibition

The anti-inflammatory effects of some quinazolinone derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[17] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[18] The structure-activity relationship for COX-2 inhibition often involves specific substitutions that allow for optimal binding to the active site of the enzyme.[17][19]

Experimental Evaluation of Anti-inflammatory Activity

Protocol 5: Carrageenan-Induced Paw Edema Assay in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

  • Animal Grouping: Divide rats into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the substituted quinazolinone.

  • Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

  • Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group. Determine the ED50 value (the dose that causes a 50% reduction in edema).[20]

Table 3: Representative ED50 Values of Substituted Quinazolinones in the Carrageenan-Induced Paw Edema Model

Compound IDSubstitution PatternAnimal ModelED50 (mg/kg)Reference
Compound 4 2-mercapto anilideRat50.3[21]
Compound 6 2-mercapto anilideRat60.3[21]
Indomethacin Standard DrugRat10[20]
Naproxen Standard DrugRat15[20]

Anticonvulsant Activity: Modulating Neuronal Excitability

The quinazolinone scaffold has also been explored for its potential in treating central nervous system (CNS) disorders, particularly epilepsy. Certain derivatives have shown promising anticonvulsant activity in preclinical models.

Mechanism of Action: GABA-A Receptor Modulation

A key mechanism underlying the anticonvulsant activity of some quinazolinones is their positive allosteric modulation of the GABA-A receptor.[22] The GABA-A receptor is the major inhibitory neurotransmitter receptor in the CNS. By binding to a site on the receptor distinct from the GABA binding site, these compounds enhance the inhibitory effects of GABA, leading to a decrease in neuronal excitability and a reduction in seizure susceptibility. The well-known sedative-hypnotic drug Methaqualone is a quinazolinone derivative that acts as a positive allosteric modulator of the GABA-A receptor.

Experimental Evaluation of Anticonvulsant Activity

Protocol 6: Maximal Electroshock (MES) Seizure Test in Mice

The MES test is a standard preclinical model for identifying drugs effective against generalized tonic-clonic seizures.

  • Animal Grouping and Drug Administration: Similar to the anti-inflammatory assay, group the mice and administer the test compounds and a standard anticonvulsant drug (e.g., phenytoin).

  • Electroshock Application: At the time of peak drug effect, deliver a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The abolition of the tonic hindlimb extension is considered the endpoint of protection. Calculate the percentage of protection in each group and determine the ED50 value.[22]

Table 4: Representative ED50 Values of Substituted Quinazolinones in the MES Test

Compound IDSubstitution PatternAnimal ModelED50 (mg/kg)Reference
Compound 1g N-substituted α-hydroxyimideMouse29[22]
Phenytoin Standard DrugMouse~9.5[22]
Carbamazepine Standard DrugMouse11.8[23]

Clinical Significance and Future Perspectives

The diverse pharmacological profile of substituted quinazolinones has translated into significant clinical success, particularly in the field of oncology. The FDA approval of several quinazolinone-based EGFR inhibitors has revolutionized the treatment of certain cancers.[8][10] Furthermore, the broad spectrum of other biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant effects, highlights the immense therapeutic potential of this scaffold.

Ongoing research continues to explore the vast chemical space of substituted quinazolinones. The development of novel synthetic methodologies, coupled with advanced computational techniques like molecular docking and QSAR studies, is facilitating the design of more potent and selective derivatives.[13][16] The future of quinazolinone-based drug discovery lies in the rational design of multi-target agents and the exploration of novel therapeutic applications, further solidifying the position of this remarkable scaffold in modern medicinal chemistry.

References

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  • Kerdphon, S., et al. (2023). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. ACS Omega, 8(34), 31057–31068. Available from: [Link]

  • Kumar, A., et al. (2019). Synthesis and evaluation of new quinazolin-4(3H)-one derivatives as potent antibacterial agents against multidrug resistant Staphylococcus aureus and Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 179, 443–455. Available from: [Link]

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  • Al-Ostath, A. I., et al. (2023). Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives. Molecules, 28(19), 6828. Available from: [Link]

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  • ResearchGate. (n.d.). IC50 values of the tested compounds against MCF7 and HCT116 cell lines. ResearchGate. Available from: [Link]

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  • Kerdphon, S., et al. (2023). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. ACS Omega, 8(34), 31057–31068. Available from: [Link]

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  • Al-Suhaimi, K. S., et al. (2023). Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. Molecules, 28(23), 7806. Available from: [Link]

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  • Kumar, A., et al. (2021). Synthesis, antimicrobial evaluation, and docking studies of novel 4-substituted quinazoline derivatives as DNA-gyrase inhibitors. Journal of Molecular Structure, 1225, 129111. Available from: [Link]

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Strategic Utilization of 6,7-Difluoroquinazolin-4-ol in Kinase Inhibitor Design

[1]

Executive Summary: The "Privileged Scaffold" Paradigm

In the realm of small-molecule drug discovery, particularly for tyrosine kinase inhibitors (TKIs), the quinazoline core remains a dominant pharmacophore. While first-generation EGFR inhibitors like Gefitinib and Erlitinib rely on fixed 6,7-dialkoxy substitution patterns established early in the synthetic route, This compound (and its tautomer, 6,7-difluoroquinazolin-4(3H)-one) represents a more versatile, "divergent" intermediate.[1]

This guide explores the technical utility of this scaffold. Unlike its methoxy-bearing counterparts, the difluoro-analog serves as an electrophilic platform, allowing late-stage diversification via Nucleophilic Aromatic Substitution (

1TLR-8VEGFR12

Chemical Architecture & Tautomerism

The Tautomeric Equilibrium

The molecule exists in a dynamic equilibrium between the lactam (4-one) and lactim (4-ol) forms.[1][2] While the "4-ol" nomenclature is common in patent titles, the 4(3H)-one form is thermodynamically favored in the solid state and in polar solvents.[1]

  • Implication for Synthesis: Reactions requiring O-activation (e.g., chlorination with

    
    ) proceed via the 4-ol tautomer, trapping it as the chlorimidate intermediate.[1]
    
The "Fluorine Switch" Mechanism

The 6,7-difluoro substitution pattern is not merely structural; it is reactive.

  • Electronic Activation: The electronegative fluorine atoms deplete electron density from the aromatic ring, making the C4-position highly susceptible to nucleophilic attack after activation.

  • Regioselective Displacement: In subsequent steps, the fluorine atoms themselves act as leaving groups.[2] The C7-fluorine is typically more reactive toward nucleophiles than the C6-fluorine due to the para-relationship with the electron-withdrawing N1 atom of the pyrimidine ring.[1] This allows for sequential, regioselective substitution.[2]

Patent Landscape Analysis

The patent literature reveals a shift from using this molecule solely as a precursor for specific fluoro-drugs to using it as a library generator.

Key Patent Families & Assignees
Patent/AppAssigneeApplication FocusKey Chemical Transformation
WO2022170043 VariousEGFR Exon 20 InsertionsUse of 6-bromo-7-fluoro analogs for covalent inhibition.[1][3][4][5][6][7]
US 9,670,205 Gilead/OthersTLR-8 ModulatorsSynthesis of 2-amino-6,7-difluoro analogs; displacement of F with amines.[1]
WO 2009/117080 Ambit BiosciencesKinase Library Gen.Large-scale synthesis of 4-chloro-6,7-difluoroquinazoline for library docking.[1]
US 7,148,230 AstraZenecaAntiproliferativeEarly exploration of 6,7-disubstituted quinazolines for broad ErbB inhibition.
Strategic Shift

Early patents (circa 1996-2005) focused on process patents for specific drugs where the substitution pattern was fixed at the start (e.g., starting with 3-hydroxy-4-methoxybenzoic acid for Gefitinib).[1] Modern patents (post-2015) utilize the 6,7-difluoro core to delay substituent selection until the final steps, enabling the "tuning" of physicochemical properties (LogP, solubility) without rebuilding the entire synthesis.[2]

Technical Workflow: Synthesis & Diversification

The following protocol synthesizes technical insights from multiple patent sources (e.g., US 9,670,205, WO 2019/166532).

Step 1: Cyclization of the Core

Objective: Construct the quinazolin-4-one ring from 4,5-difluoroanthranilic acid.

  • Reagents: Formamidine acetate (1.5 eq), 2-methoxyethanol (Solvent).[1][2]

  • Conditions: Reflux (125°C) for 4–6 hours.

  • Mechanism: Condensation of the aniline amine with formamidine followed by intramolecular cyclization.[2]

  • Critical Control Point: Ensure complete consumption of anthranilic acid to prevent dimerization side products.[2]

Step 2: Activation (Chlorination)

Objective: Convert the "4-ol" (lactam) into the reactive 4-chloro-6,7-difluoroquinazoline.[1]

  • Reagents:

    
     (Thionyl Chloride) or 
    
    
    , catalytic DMF.[2]
  • Protocol:

    • Suspend 6,7-difluoroquinazolin-4-one in

      
      .
      
    • Add DMF (cat.) dropwise (gas evolution!).[2]

    • Reflux until solution clears (2–3 hours).

    • Remove excess

      
      in vacuo (azeotrope with toluene).[2]
      
  • Safety Note: The product is a potent skin sensitizer and hydrolyzes rapidly in moist air.[2] Store under inert gas.

Step 3: The "Divergent" Pathway (Visualized)

The following diagram illustrates the branching logic used in modern patent strategies.

GStart4,5-Difluoroanthranilic AcidCore6,7-Difluoroquinazolin-4(3H)-one(The Scaffold)Start->CoreFormamidine acetateRefluxActivated4-Chloro-6,7-difluoroquinazolineCore->ActivatedPOCl3 / DMFChlorinationProdA4-Anilino-6,7-difluoroquinazolineActivated->ProdAAniline / iPrOHS_NAr at C4PathBRoute B: C7-First(Rare/Specific)Activated->PathBCareful controlof TempPathARoute A: C4-First(Standard Kinase Inhibitors)LibraryS_NAr Library Generation(Displace F at C7, then C6)ProdA->LibraryAlkoxides/Amines(Diversity Step)

Figure 1: Divergent synthetic pathways utilizing the 6,7-difluoroquinazolin-4-one scaffold.

Experimental Causality & Optimization

Why use the Difluoro route over the Dimethoxy route?
  • Reactivity Profiling: In the synthesis of Gefitinib, the methoxy groups are electron-donating, which deactivates the ring towards the initial nucleophilic attack at C4. The difluoro analogs, being electron-withdrawing, facilitate the C4-amination step, often allowing it to proceed at lower temperatures (Room Temp vs Reflux), reducing thermal degradation.

  • Solubility Engineering: A major failure mode in kinase inhibitors is poor aqueous solubility.[2] By retaining the fluorines until the final step, chemists can split the batch and introduce various solubilizing tails (e.g., N-methylpiperazine, morpholine) at the C7 position via

    
     to optimize PK/PD properties empirically.
    
Protocol Validation (Self-Validating System)[1][2]
  • LCMS Check: The conversion of the 4-one (MW ~182) to 4-chloro (MW ~200) should show a distinct shift in retention time (more hydrophobic) and the characteristic Chlorine isotope pattern (3:1 ratio of M:M+2).[1][2]

  • NMR Signature:

    • Starting Material: Broad singlet >12 ppm (NH).[2]

    • Product (4-Cl): Loss of NH signal; downfield shift of aromatic protons due to increased electron deficiency.[1][2]

References

  • Gilead Sciences, Inc. (2017).[2] Toll like receptor modulator compounds. US Patent 9,670,205.[2] Link[1][2]

  • AstraZeneca AB. (2006).[2][8] Quinazoline derivatives. US Patent 7,148,230.[2] Link[1][2]

  • Ambit Biosciences Corp. (2009).[2] Kinase Inhibitor Scaffolds. WO Patent 2009/117080.[2] Link[1][2]

  • Cullinan Oncology, LLC. (2022).[2] Quinazoline derived compounds as EGFR inhibitors. WO Patent 2022/170043.[2] Link[1][2]

  • ChemSrc. (2025).[2] 4-Chloro-6,7-difluoroquinazoline Physical Properties and Safety. Link

6,7-Difluoroquinazolin-4-ol: A Technical Guide for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Fluorinated Quinazolines in Medicinal Chemistry

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1] Among these, the 4(3H)-quinazolinone core is of particular significance, especially in the development of targeted cancer therapies. The strategic incorporation of fluorine atoms into this privileged scaffold has emerged as a powerful approach to enhance the pharmacological properties of these molecules. Fluorine's unique electronic properties and small size can significantly improve metabolic stability, binding affinity to target proteins, and bioavailability.[2][3] This guide provides an in-depth technical overview of 6,7-Difluoroquinazolin-4-ol, a key intermediate and pharmacophore for the development of next-generation kinase inhibitors and other therapeutics. We will delve into its commercial availability, a detailed synthetic protocol, analytical characterization, safety and handling procedures, and its critical role in drug discovery, particularly as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Commercial Availability of Starting Materials

While direct commercial sources for this compound are not readily found, its synthesis is highly feasible due to the availability of key starting materials. The primary precursor, 2-amino-4,5-difluorobenzoic acid, is offered by several reputable chemical suppliers. Another potential starting material, 3,4-difluoroaniline, is also commercially available.

Below is a comparative table of suppliers for these essential precursors:

SupplierStarting MaterialPurityCAS NumberLink
Santa Cruz Biotechnology2-Amino-4,5-difluorobenzoic acid-83506-93-8[4]
Sciedco2-Amino-4,5-difluorobenzoic acidMin. 98.0% (HPLC,T)83506-93-8[5]
SynQuest Labs, Inc.2-Amino-4,5-difluorobenzoic acid-83506-93-8[6]
Sigma-Aldrich3,4-Difluoroaniline99%3863-11-4
BLD Pharm3,4-Difluoroaniline-3863-11-4[7]
Tokyo Chemical Industry3,4-Difluoroaniline>98.0%(GC)(T)3863-11-4[8]
Chem-Impex3,4-Difluoroaniline-3863-11-4[9]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved through the Niementowski quinazolinone synthesis, a classic and reliable method involving the condensation of an anthranilic acid with formamide.[1][10] This one-pot procedure is advantageous due to its operational simplicity and the use of readily available and inexpensive reagents.

Reaction Scheme:

Synthesis_of_6_7_Difluoroquinazolin_4_ol start 2-Amino-4,5-difluorobenzoic acid + Formamide (excess) conditions Heat (150-160 °C) start->conditions product This compound conditions->product Cyclization Spectroscopic_Analysis_Workflow Sample Synthesized this compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Data Interpretation and Structural Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization EGF EGF (Ligand) EGF->EGFR Binds Quinazolinone This compound (Inhibitor) Quinazolinone->EGFR Inhibits (ATP-binding site) RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT STAT STAT Pathway Dimerization->STAT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation STAT->Proliferation

Sources

Methodological & Application

Introduction: The Enduring Importance of the Quinazolinone Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 2-Substituted Quinazolin-4(3H)-ones: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The quinazolin-4(3H)-one core is a quintessential "privileged scaffold" in medicinal chemistry and drug discovery. Its rigid, heterocyclic structure is adept at presenting substituents in a well-defined three-dimensional space, enabling precise interactions with a multitude of biological targets. This has led to the development of numerous therapeutic agents with a wide array of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1][2] Marketed drugs such as Raltitrexed, a chemotherapy agent, underscore the clinical significance of this molecular framework.[1]

The synthetic accessibility of the quinazolinone ring system has been a critical factor in its prevalence. Over the decades, synthetic strategies have evolved from classical, high-temperature condensations to sophisticated, mild, and highly efficient modern methodologies. This guide provides a comprehensive overview of the most reliable and versatile synthetic routes to 2-substituted quinazolin-4(3H)-ones, offering detailed protocols and expert insights into the causality behind experimental choices. We will journey from foundational named reactions to contemporary catalytic and green chemistry approaches, equipping the modern researcher with a robust toolkit for synthesizing these valuable compounds.

Section 1: Foundational Pillar Syntheses

These classical methods, while sometimes demanding, form the bedrock of quinazolinone chemistry and are still widely employed due to their reliability and use of readily available starting materials.

The Niementowski Reaction: The Classic Condensation

The most traditional and frequently cited method for forming the quinazolinone ring is the Niementowski reaction.[3] This approach involves the thermal condensation of an anthranilic acid with an appropriate amide.[4] The reaction's versatility allows for substitution on both the benzenoid and pyrimidinone rings by selecting appropriately substituted starting materials.

Causality and Mechanism: The reaction proceeds via an initial acylation of the amino group of the anthranilic acid by the amide, which generates an o-amidobenzamide intermediate. This intermediate then undergoes an intramolecular cyclization with the elimination of a water molecule to afford the final quinazolin-4(3H)-one product.[4][5] The high temperatures typically required (130–180 °C) are necessary to drive the dehydration and cyclization steps.

Caption: The Niementowski reaction proceeds via acylation followed by cyclization.

Protocol 1: Conventional Niementowski Synthesis of 2-Methylquinazolin-4(3H)-one

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anthranilic acid (13.7 g, 0.1 mol).

  • Reaction Setup: To the flask, add an excess of acetamide (17.7 g, 0.3 mol).

  • Thermal Reaction: Heat the reaction mixture in an oil bath maintained at 150-160 °C for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 ethyl acetate:hexane mobile phase).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing 200 mL of cold water with vigorous stirring.

  • Isolation: The solid product will precipitate. Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove unreacted acetamide.

  • Purification: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture to yield pure 2-methylquinazolin-4(3H)-one.

Protocol 2: Microwave-Assisted Niementowski Synthesis

Microwave irradiation (MWI) has been shown to dramatically accelerate the Niementowski reaction, often leading to higher yields and cleaner products in a fraction of the time.[5][6]

  • Reactant Preparation: In a 10 mL microwave process vial, combine anthranilic acid (1.37 g, 10 mmol) and formamide (4 mL, ~100 mmol).

  • Microwave Reaction: Seal the vial and place it in a scientific microwave reactor. Irradiate the mixture at 170 °C (power input ~200 W) for 10-20 minutes.[5] Safety Note: Ensure the microwave reactor is designed for chemical synthesis and monitor pressure carefully.

  • Work-up and Isolation: After cooling, pour the mixture over crushed ice. The product, quinazolin-4(3H)-one, will precipitate. Collect the solid by filtration, wash with cold water, and dry. Purity is often high enough for subsequent steps without further purification.

The Benzoxazinone Route: A Versatile Two-Step Strategy

A highly reliable and prevalent method for synthesizing 2-substituted quinazolin-4(3H)-ones involves the intermediacy of a 2-substituted-4H-3,1-benzoxazin-4-one.[1][5] This two-step approach offers excellent control and versatility, particularly for installing alkyl and aryl groups at the 2-position.

Causality and Mechanism:

  • Step 1 (Benzoxazinone Formation): Anthranilic acid is first acylated and cyclized. The reaction with an acid anhydride (like acetic anhydride) or an acyl chloride leads to the formation of the benzoxazinone ring.[1] This intermediate is an activated acyl species.

  • Step 2 (Aminolysis and Cyclization): The benzoxazinone is then treated with a nitrogen source (e.g., ammonia, a primary amine, or hydrazine). The nitrogen nucleophile attacks the carbonyl carbon, opening the ring, which is followed by cyclization and dehydration to yield the quinazolinone.[7]

Benzoxazinone_Workflow Benzoxazinone Route Workflow Start Anthranilic Acid Reagent1 + Acylating Agent (e.g., Acetic Anhydride) Intermediate 2-Substituted Benzoxazin-4-one (Intermediate) Reagent1->Intermediate Step 1: Cyclization Reagent2 + Amine Source (e.g., R-NH2) Product 2,3-Disubstituted Quinazolin-4(3H)-one Reagent2->Product Step 2: Ring Opening & Recyclization

Caption: A versatile two-step workflow for quinazolinone synthesis.

Protocol 3: Synthesis of 2-Methyl-3-phenylquinazolin-4(3H)-one

Step A: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

  • Reaction Setup: In a 250 mL round-bottom flask, suspend anthranilic acid (13.7 g, 0.1 mol) in acetic anhydride (30 mL, 0.32 mol).

  • Thermal Reaction: Heat the mixture under reflux for 1-2 hours. The solid will dissolve, and the reaction will become clear.

  • Isolation: Cool the reaction mixture to room temperature. The benzoxazinone intermediate will crystallize out. If crystallization is slow, scratching the inside of the flask or adding a seed crystal can help.

  • Purification: Collect the crystals by vacuum filtration, wash with a small amount of cold petroleum ether or hexane, and dry. The product is typically of high purity.

Step B: Synthesis of 2-Methyl-3-phenylquinazolin-4(3H)-one

  • Reactant Preparation: In a 100 mL flask, dissolve the 2-methyl-4H-3,1-benzoxazin-4-one (1.61 g, 10 mmol) from Step A and aniline (0.93 g, 10 mmol) in glacial acetic acid (20 mL).

  • Thermal Reaction: Heat the solution under reflux for 3-4 hours.

  • Work-up: Cool the reaction mixture and pour it into 100 mL of ice-cold water.

  • Isolation and Purification: Collect the resulting precipitate by filtration, wash with water, and recrystallize from ethanol to obtain the pure product.

Section 2: Modern Convergent Syntheses

Modern approaches often prioritize step-economy, milder conditions, and operational simplicity. These methods are ideal for library synthesis and rapid lead optimization in drug discovery.

Direct Condensation with 2-Aminobenzamides

This is arguably one of the most direct and powerful modern strategies. It involves the condensation of a pre-formed 2-aminobenzamide with a suitable one- or two-carbon source, such as an aldehyde or orthoester.[8][9]

Causality and Mechanism: The reaction begins with the condensation of the amino group of 2-aminobenzamide with the carbonyl group of an aldehyde, forming a Schiff base (or related intermediate). This is followed by an intramolecular cyclization where the amide nitrogen attacks the imine carbon. The resulting dihydroquinazolinone intermediate is then oxidized to the final aromatic quinazolinone.[10] The oxidation can occur spontaneously (e.g., by air) or be promoted by an added oxidant or even the solvent (e.g., DMSO).[2][8][9]

Protocol 4: Synthesis of 2-Phenylquinazolin-4(3H)-one from 2-Aminobenzamide

  • Reactant Preparation: In a 50 mL flask open to the air, dissolve 2-aminobenzamide (1.36 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in dimethyl sulfoxide (DMSO, 15 mL).[8][9]

  • Catalysis (Optional but Recommended): Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~10 mol%) to facilitate the initial condensation.[10][11]

  • Thermal Reaction: Heat the reaction mixture to 110-120 °C and stir for 6-12 hours.[9] In this case, DMSO can act as both the solvent and a mild oxidant.

  • Work-up: After cooling, pour the reaction mixture into 100 mL of water.

  • Isolation and Purification: Collect the precipitate by filtration, wash with water, and purify by column chromatography on silica gel (eluting with an ethyl acetate/hexane gradient) or by recrystallization from a suitable solvent like ethanol.

Table 1: Comparison of Conditions for Condensation of 2-Aminobenzamide with Aldehydes

C1 SourceCatalyst/AdditiveOxidantSolventTemp (°C)Yield (%)Reference
AldehydesNoneNoneDMSO100-12060-85[8][9]
Aldehydesp-TsOHPIDA*CH3CN8075-92[10]
Styrenesp-TsOHDTBP**DMSO12050-80[11]
Aryl KetonesI2 (catalyst)I2 (oxidant)Toluene11065-88[10]

*PIDA = Phenyliodine(III) diacetate **DTBP = Di-tert-butyl peroxide

Efficient Multi-Component Reactions (MCRs)

MCRs are highly convergent processes where three or more reactants are combined in a single pot to form a product that incorporates substantial portions of all starting materials. This approach is a cornerstone of green chemistry and diversity-oriented synthesis.

Causality and Mechanism: A common MCR for quinazolinones involves the reaction of isatoic anhydride, an aldehyde, and an ammonium source (like ammonium acetate).[12] Isatoic anhydride first reacts with the ammonium source to generate 2-aminobenzamide in situ. This then reacts with the aldehyde as described in Section 2.1, followed by cyclization and oxidation to yield the final product. The entire cascade occurs in one pot.

MCR_Logic Multi-Component Reaction Logic cluster_reactants One-Pot Reactants Isatoic_Anhydride Isatoic Anhydride In_Situ In Situ Generation of 2-Aminobenzamide Isatoic_Anhydride->In_Situ Aldehyde Aldehyde Condensation Condensation & Cyclization Aldehyde->Condensation Ammonium_Source Ammonium Acetate Ammonium_Source->In_Situ In_Situ->Condensation Product 2-Substituted Quinazolin-4(3H)-one Condensation->Product Oxidation

Caption: A one-pot, three-component strategy for rapid quinazolinone synthesis.

Protocol 5: One-Pot Synthesis from Isatoic Anhydride

  • Reaction Setup: In a 100 mL round-bottom flask, combine isatoic anhydride (1.63 g, 10 mmol), an aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1.41 g, 10 mmol), and ammonium acetate (1.54 g, 20 mmol) in ethanol (30 mL).[12]

  • Oxidant Addition: Add an oxidant such as sodium hypochlorite (NaOCl, aqueous solution) dropwise to the mixture.

  • Thermal Reaction: Heat the reaction mixture to 80-85 °C and stir for 2-4 hours.

  • Work-up and Isolation: After completion, cool the reaction and pour it into cold water. Collect the solid precipitate by filtration, wash with water, and dry.

  • Purification: Recrystallize from ethanol to afford the pure 2-substituted quinazolinone. This method is noted for being simple, catalyst-free, and economically viable.[12]

Section 3: Advanced and Green Synthetic Frontiers

The drive for sustainability and efficiency continues to push the boundaries of quinazolinone synthesis, leading to the development of novel catalytic systems and environmentally benign protocols.

Transition-Metal Catalysis

Transition metals like copper and iron have emerged as powerful catalysts for constructing the quinazolinone scaffold under mild conditions. These methods often proceed through domino or tandem reaction sequences, where multiple bond-forming events occur in a single catalytic cycle.

Expert Insight: Copper catalysis is particularly effective. For instance, a Cu(I)-catalyzed domino reaction between alkyl halides and anthranilamides allows for the synthesis of 2-substituted quinazolin-4(3H)-ones with excellent functional group tolerance.[10] The proposed mechanism involves initial N-alkylation, followed by copper-catalyzed intramolecular C-N bond formation and subsequent oxidation. This avoids the need for pre-functionalized starting materials and harsh conditions, expanding the accessible chemical space for drug discovery.

Green Chemistry Innovations

Adherence to the principles of green chemistry is paramount in modern synthesis. For quinazolinones, this has manifested in several key areas:

  • Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors and acceptors (e.g., choline chloride and urea) that form a liquid at a lower temperature than either component. They are biodegradable, non-toxic, and inexpensive. DES have been successfully used as both the solvent and catalyst for the reaction between benzoxazinones and amines, allowing for easy product isolation by simply adding water.[1]

  • Catalyst-Free and Solvent-Free Reactions: As demonstrated in Protocol 5, many modern syntheses aim to eliminate the need for catalysts and volatile organic solvents, reducing cost and environmental impact.[11][12] Grinding methods and reactions under solvent-free microwave conditions are prime examples of this trend.[1]

Table 2: Comparison of Conventional vs. Green Synthesis of 2,3-Disubstituted Quinazolinones

ParameterConventional Method (Protocol 3)Green Method (DES)[1]
Solvent Glacial Acetic Acid (VOC)Choline Chloride:Urea (DES)
Catalyst None (thermal)None (DES acts as medium)
Temperature Reflux (~118 °C)80 °C
Reaction Time 3-4 hours1-2 hours
Work-up Pour into water, filterAdd water, filter
Yield Good to ExcellentModerate to Excellent
Green Aspect Use of corrosive acidBiodegradable, non-toxic solvent

Conclusion and Future Outlook

The synthesis of 2-substituted quinazolin-4(3H)-ones is a mature field rich with diverse and powerful methodologies. From the time-tested Niementowski and benzoxazinone routes to the elegant efficiency of modern one-pot and catalytic approaches, chemists have a remarkable array of tools at their disposal. The choice of synthetic route is a strategic decision, guided by factors such as substrate scope, desired substitution pattern, scalability, and commitment to sustainable practices.

Looking ahead, the field will undoubtedly continue to evolve. We anticipate the development of even milder and more versatile catalytic systems, perhaps leveraging photoredox or electrochemistry, to further expand the boundaries of molecular complexity. The continued integration of green solvents, flow chemistry, and catalyst-free conditions will make the synthesis of these vital pharmacophores not only more efficient but also more environmentally responsible, ensuring their central role in the future of drug discovery.

References

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  • A green Synthesis of 2-Substituted Quinazolin-4(3H)-ones. (n.d.). Der Pharma Chemica. Retrieved January 28, 2026, from [Link]

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. (n.d.). Taylor & Francis Online. Retrieved January 28, 2026, from [Link]

  • H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach. (n.d.). ACS Publications. Retrieved January 28, 2026, from [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020). Frontiers in Chemistry. Retrieved January 28, 2026, from [Link]

  • A Review on 4(3H)-quinazolinone synthesis. (2021). International Journal of Pharmaceutical Research and Applications. Retrieved January 28, 2026, from [Link]

  • Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. (n.d.). ACS Omega. Retrieved January 28, 2026, from [Link]

  • An Efficient Synthesis of 2-Substituted Quinazolin-4(3H)-ones by Using Recyclable Wang Resin Supported Sulfonic Acid Catalyst. (2021). Bentham Science. Retrieved January 28, 2026, from [Link]

  • Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents - NIH. (n.d.). National Institutes of Health. Retrieved January 28, 2026, from [Link]

  • A Facile and Versatile Route to 2-Substituted-4(3H)-Quinazolinones and Quinazolines. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. (n.d.). Generis Publishing. Retrieved January 28, 2026, from [Link]

  • Microwave Assisted Synthesis and Molecular Docking Studies of Some 4-(3H)-quinazolinone Derivatives. (2021). Ingenta Connect. Retrieved January 28, 2026, from [Link]

  • Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). MDPI. Retrieved January 28, 2026, from [Link]

  • Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. (n.d.). Dove Medical Press. Retrieved January 28, 2026, from [Link]

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Sources

Application Notes and Protocols for the Cellular Evaluation of 6,7-Difluoroquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Kinase Inhibition

The quinazolinone core is a well-established and highly valued scaffold in medicinal chemistry, forming the backbone of numerous clinically approved and investigational drugs.[1][2] Its rigid, bicyclic structure provides a versatile platform for introducing chemical diversity, enabling the fine-tuning of interactions with biological targets. Notably, quinazoline derivatives have demonstrated significant success as inhibitors of protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival.[3][4] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.

Several FDA-approved drugs, including Gefitinib (Iressa®), Erlotinib (Tarceva®), and Afatinib, are based on the 4-anilinoquinazoline structure and function by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase.[5][6] The quinazoline ring system adeptly mimics the adenine portion of ATP, allowing these molecules to compete for the ATP-binding pocket within the kinase domain.[5] Beyond EGFR, the quinazoline scaffold has been successfully employed to develop inhibitors for other critical cancer-related kinases, such as those in the PI3K/Akt/mTOR signaling pathway.[1][7][8]

This document provides a comprehensive guide for the initial in vitro characterization of 6,7-Difluoroquinazolin-4-ol , a member of this promising class of compounds. While specific biological data for this exact molecule is not yet widely published, its structural similarity to known kinase inhibitors suggests its potential as an anticancer agent. The difluoro substitution at the 6 and 7 positions can significantly alter electronic properties and metabolic stability, potentially offering novel pharmacological profiles.

These protocols are designed as a robust, self-validating framework for researchers to systematically evaluate the biological effects of this compound and similar novel compounds in relevant cell culture models. We will proceed through a logical tiered approach, beginning with foundational cytotoxicity screening and progressing to more detailed mechanistic assays to elucidate the compound's mode of action.

Section 1: Foundational Procedures and Compound Handling

The integrity of cell-based assay results is fundamentally dependent on proper compound management and adherence to best practices in cell culture.[9]

Compound Solubility and Stock Solution Preparation

Causality: The solubility of a test compound is a critical parameter. Undissolved compound can lead to inaccurate concentration calculations and physical artifacts in assays. Dimethyl sulfoxide (DMSO) is the most common solvent for initial stock solutions of novel small molecules due to its broad solvating power and compatibility with most cell culture media at low final concentrations.

Protocol:

  • Solubility Testing (Small Scale): To conserve the compound, initially test solubility by adding a small, known amount (e.g., 1 mg) to a defined volume of high-purity DMSO (e.g., 100 µL). Vortex thoroughly and visually inspect for particulates.

  • Stock Solution Preparation: Based on solubility, prepare a high-concentration primary stock solution, for example, 10 mM or 20 mM in 100% DMSO.

    • Calculation Example (for a 10 mM stock):

      • Molecular Weight of this compound: 182.12 g/mol

      • Mass needed for 1 mL of 10 mM stock: 182.12 g/mol * 0.010 mol/L * 0.001 L = 0.00182 g = 1.82 mg.

      • Weigh 1.82 mg of the compound and dissolve in 1 mL of sterile-filtered DMSO.

  • Storage: Aliquot the stock solution into small volumes in sterile, low-binding microtubes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Cell Line Selection and Culture

Causality: Given that the quinazolinone scaffold is a known EGFR and PI3K inhibitor, it is logical to select cell lines with well-characterized dependencies on these pathways.[1][10] This provides a rational basis for hypothesis-driven testing.

Recommended Cell Lines:

Cell Line Cancer Type Key Characteristics
A549 Non-Small Cell Lung Cancer Wild-type EGFR, KRAS mutation. Often used as a baseline.
A431 Epidermoid Carcinoma High level of wild-type EGFR expression.[10]
MCF-7 Breast Cancer Estrogen receptor-positive, often PI3K pathway active.[1]

| U87-MG | Glioblastoma | EGFR amplification and mutation (EGFRvIII).[11] |

General Cell Culture Protocol:

  • Maintain cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[12]

  • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture cells when they reach 70-80% confluency to maintain exponential growth and ensure cellular health.[13]

  • Always perform a cell count (e.g., using a hemocytometer and Trypan Blue) to ensure accurate seeding densities for experiments.

Section 2: Tier 1 - Primary Screening for Cytotoxicity

The initial goal is to determine if this compound exerts a cytotoxic or cytostatic effect and to establish a working concentration range, including the half-maximal inhibitory concentration (IC50).

MTT Cell Viability Assay

Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells.[14] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[15][16]

Protocol:

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from your DMSO stock. A common starting range is 0.1 µM to 100 µM.

    • Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for a standard duration, typically 48 or 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or an appropriate solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

  • Plot % Viability against the log of the compound concentration.

  • Use non-linear regression (variable slope, four-parameter fit) to generate a dose-response curve and calculate the IC50 value.

ParameterDescription
IC50 The concentration of the compound that inhibits cell viability by 50%.
Hill Slope Describes the steepness of the dose-response curve.
Indicates the goodness of fit of the regression model.

Section 3: Tier 2 - Mechanistic Elucidation

Once cytotoxicity is confirmed, the next step is to investigate how the compound affects the cells. Key questions include whether it induces programmed cell death (apoptosis) or causes cell cycle arrest.

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[18] Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by cells with intact membranes. It is used to identify late apoptotic or necrotic cells where membrane integrity has been lost.[17]

Workflow Diagram:

G cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis seed Seed and Treat Cells (e.g., at IC50 and 2x IC50) harvest Harvest Cells (Adherent: Trypsinize) (Suspension: Centrifuge) seed->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in 1X Annexin V Binding Buffer wash->resuspend add_stains Add Annexin V-FITC and Propidium Iodide (PI) resuspend->add_stains incubate Incubate 15 min at RT in Dark add_stains->incubate acquire Acquire on Flow Cytometer incubate->acquire gate Gate and Quantify Populations: - Live (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic (Annexin V+/PI+) - Necrotic (Annexin V-/PI+) acquire->gate

Caption: Workflow for Apoptosis Detection via Annexin V/PI Staining.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC50 (e.g., 0.5x, 1x, and 2x IC50) for a relevant time period (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately on a flow cytometer.

Cell Cycle Analysis by Propidium Iodide Staining

Principle: The cell cycle consists of distinct phases (G0/G1, S, G2/M) characterized by different amounts of DNA.[19] PI stoichiometrically binds to DNA, meaning the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the quantification of the cell population in each phase of the cell cycle.[20][21]

Protocol:

  • Cell Treatment: Treat cells in 6-well plates as described for the apoptosis assay.

  • Harvesting and Fixation:

    • Harvest cells and wash once with PBS.

    • Resuspend the cell pellet in 0.5 mL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.

    • Incubate at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 0.5 mL of PI Staining Solution containing RNase A (to prevent staining of double-stranded RNA).

  • Analysis: Incubate for 30 minutes in the dark and analyze by flow cytometry. Use a linear scale for the PI fluorescence channel to properly resolve the G1 and G2 peaks.

Section 4: Tier 3 - Target Pathway Investigation

Based on the quinazolinone scaffold's known targets, a logical next step is to investigate the compound's effect on key signaling proteins within the EGFR and/or PI3K/Akt pathways.

Western Blotting for Phospho-Protein Analysis

Principle: Western blotting allows for the detection of specific proteins in a cell lysate. By using antibodies that specifically recognize the phosphorylated (i.e., activated) forms of kinases like Akt or EGFR, one can directly assess the inhibitory effect of the compound on the signaling pathway.

Hypothetical Signaling Pathway:

G cluster_compound Potential Inhibition Point EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR PI3K PI3K EGFR->PI3K Activates Compound This compound Compound->EGFR Inhibits? Compound->PI3K Inhibits? Akt Akt PI3K->Akt Activates (p-Akt) mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Potential Inhibition of the EGFR-PI3K-Akt Signaling Pathway.

Protocol:

  • Cell Lysis:

    • Seed cells in 6-well or 10 cm dishes and grow to 70-80% confluency.

    • Treat with this compound for a short duration (e.g., 1-6 hours) to observe direct effects on signaling.

    • If studying ligand-induced phosphorylation, serum-starve cells overnight, then pre-treat with the compound before stimulating with a growth factor like EGF (e.g., 100 ng/mL for 15 minutes).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[22]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli sample buffer.

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.[23]

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding. (Note: Avoid milk for phospho-antibodies as it contains phosphoproteins).[24]

    • Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-EGFR (Tyr1068), anti-total-EGFR).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Compare the levels of phosphorylated protein to total protein to determine the specific inhibitory effect.

References

  • '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. (2022). bioRxiv. [Link]

  • Antifungal bioactivity of 6-bromo-4-ethoxyethylthio quinazoline. (2025). ResearchGate. [Link]

  • 6,7-Dimethoxy-3H-Quinazolin-4-One as a dual-function inhibitor of polyphenol oxidase and bacteria: biological evaluation, mode of action, and anti-browning studies. (2025). ResearchGate. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. (n.d.). Acta Poloniae Pharmaceutica. [Link]

  • Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone. (n.d.).
  • 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. (1999). Clinical Cancer Research. [Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (2024). MDPI. [Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (2024). ResearchGate. [Link]

  • Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors. (2024). National Institutes of Health. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2020). National Institutes of Health. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2021). National Institutes of Health. [Link]

  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. (2009). National Institutes of Health. [Link]

  • Cell culture protocols. (n.d.). European Collection of Authenticated Cell Cultures. [Link]

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (n.d.). Bio-Techne. [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (2014). ResearchGate. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]

  • Cell Cycle Analysis. (2017). University of Wisconsin Carbone Cancer Center. [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (2022). MDPI. [Link]

  • Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds. (2012). Bentham Science. [Link]

  • The Effect of Terpinen-4-ol on Human Corneal Epithelium. (2020). ARVO Journals. [Link]

  • Assaying cell cycle status using flow cytometry. (2012). National Institutes of Health. [Link]

  • MTT (Assay protocol). (2023). protocols.io. [Link]

  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (2022). Taylor & Francis Online. [Link]

  • 6,7-Dimethoxy-3H-quinazolin-4-one. (n.d.). PubChem. [Link]

  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2025). ResearchGate. [Link]

  • Flow Cytometry Protocol | 10 Hints & Tips. (n.d.). Assay Genie. [Link]

  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (2021). National Institutes of Health. [Link]

  • Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Bio-Rad. [Link]

  • Cell Viability Assays. (2013). National Institutes of Health. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024). BosterBio. [Link]

  • Cell Culture Guide - Techniques and Protocols. (n.d.). Assay Genie. [Link]

  • Structures of quinazoline-based PI3K inhibitors and synthesized... (n.d.). ResearchGate. [Link]

  • A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. (2021). National Institutes of Health. [Link]

  • Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. (2015). National Institutes of Health. [Link]

  • Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. (2020). MDPI. [Link]

Sources

Process Development Guide: Large-Scale Synthesis of 6,7-Difluoroquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 6,7-Difluoroquinazolin-4-ol (Tautomer: 6,7-difluoro-3,4-dihydroquinazolin-4-one) CAS Registry Number: 137547-71-4 Role: Critical intermediate for 4-anilinoquinazoline kinase inhibitors (e.g., EGFR inhibitors). Scale: Kilogram to Pilot Plant (100 kg+)

This Application Note details the process chemistry for the scalable manufacture of this compound. While historically synthesized via the Niementowski reaction using formamide at high temperatures, this guide recommends a Formamidine Acetate-mediated cyclization . This method offers superior impurity profiles, milder thermal requirements, and higher throughput for industrial applications compared to the traditional neat formamide route.

Retrosynthetic Analysis & Strategy

The synthesis is designed to minimize chromatographic purification, relying instead on controlled crystallization.

Strategic Disconnections

The quinazolinone core is constructed via a condensation-cyclization sequence.

  • Route A (Recommended): Condensation of 2-amino-4,5-difluorobenzoic acid with formamidine acetate.

    • Pros: High yield (>85%), cleaner impurity profile, lower reaction temperature (120°C vs 180°C).

    • Cons: Reagent cost is slightly higher than formamide.

  • Route B (Legacy): Thermal condensation with formamide.

    • Pros: Cheap reagents.

    • Cons: Formation of dimer impurities, difficult workup (viscous slurry), requires harsh thermal conditions.

Process Flow Diagram (Graphviz)

SynthesisPath cluster_cqa Critical Quality Attributes (CQA) SM1 3,4-Difluorobenzoic Acid Inter1 2-Nitro-4,5-difluorobenzoic Acid SM1->Inter1 Nitration (HNO3/H2SO4) Inter2 2-Amino-4,5-difluorobenzoic Acid (Key Intermediate) Inter1->Inter2 Reduction (H2/Pd-C or Fe/HCl) Product This compound (Target API Intermediate) Inter2->Product Cyclization (2-Methoxyethanol, 125°C) Reagent Formamidine Acetate (Cyclizing Agent) Reagent->Product CQA1 Regioisomer Control (Nitration Step) CQA2 Dimer Impurity <0.1% (Cyclization Step)

Figure 1: Retrosynthetic pathway highlighting the linear sequence from commodity chemicals to the target heterocycle.

Detailed Experimental Protocols

Precursor Synthesis: 2-Amino-4,5-difluorobenzoic Acid

Note: If this starting material is sourced commercially, proceed to Section 3.2. For vertical integration, follow the steps below.

Step A: Nitration [1][2]

  • Reactor Setup: Glass-lined reactor with jacket cooling (Cryostat set to -10°C).

  • Charge: Sulfuric acid (H₂SO₄, 98%, 5.0 vol) and cool to 0°C.

  • Addition: Add 3,4-difluorobenzoic acid (1.0 eq) portion-wise. Maintain internal temperature <10°C.

  • Reaction: Add Fuming Nitric Acid (HNO₃, 1.1 eq) dropwise over 2 hours.

    • Critical Parameter: Exotherm control. Do not exceed 15°C to avoid dinitration.

  • Workup: Quench onto crushed ice (10 vol). Filter the yellow precipitate. Wash with cold water until pH > 4.

  • Yield: ~90% of 2-nitro-4,5-difluorobenzoic acid.

Step B: Reduction

  • Charge: 2-nitro-4,5-difluorobenzoic acid (1.0 eq) in Methanol (10 vol).

  • Catalyst: 10% Pd/C (5 wt% loading).

  • Hydrogenation: Pressurize to 3 bar H₂ at 25-30°C for 6 hours.

  • Filtration: Filter catalyst through Celite under nitrogen (Pyrophoric hazard).

  • Isolation: Concentrate filtrate to 2 vol, add water (5 vol) to crystallize.

  • Yield: ~85-90% off-white solid.

Core Protocol: Cyclization to this compound

This protocol utilizes formamidine acetate in 2-methoxyethanol. This solvent is chosen for its boiling point (124°C), which is optimal for cyclization while allowing easy removal.

Materials:

  • 2-Amino-4,5-difluorobenzoic acid (Limiting Reagent)

  • Formamidine Acetate (1.5 equivalents)

  • 2-Methoxyethanol (Solvent, 8 volumes)

  • Ethanol (Wash solvent)

Procedure:

  • Charging: To a clean, dry reactor equipped with an overhead stirrer, reflux condenser, and nitrogen inlet, charge 2-Amino-4,5-difluorobenzoic acid (1.0 wt).

  • Reagent Addition: Add Formamidine Acetate (1.2 wt, ~1.5 eq).

  • Solvent: Add 2-Methoxyethanol (8.0 vol).

  • Reaction:

    • Inert the vessel with Nitrogen.

    • Heat the slurry to reflux (Internal temperature: 120–125°C).

    • Observation: The slurry will initially dissolve, followed by the precipitation of the product as the reaction proceeds.

    • Maintain reflux for 6–8 hours.

  • In-Process Control (IPC):

    • Sample method: HPLC.

    • Specification: Starting material < 0.5%.

  • Work-up:

    • Cool the reaction mixture to 20–25°C over 2 hours.

    • Stir at 20°C for an additional 1 hour to maximize yield.

    • Filter the solids using a centrifuge or Nutsche filter.

  • Washing:

    • Wash the cake with Ethanol (2 x 2 vol) to remove residual solvent and unreacted formamidine.

    • Wash with Water (2 x 2 vol) to remove inorganic salts.

    • Final wash with Acetone (1 vol) to facilitate drying.

  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

Expected Data:

ParameterSpecification
Appearance White to off-white powder
Yield 85 – 92%
Purity (HPLC) > 99.0%
Melting Point > 300°C (decomposition)
1H NMR (DMSO-d6) δ 8.1 (s, 1H, H-2), 7.9 (m, 1H), 7.6 (m, 1H), 12.3 (bs, 1H, NH)

Troubleshooting & Critical Parameters

Impurity Profile
  • Impurity A (Uncyclized Intermediate): N-(4,5-difluoro-2-carboxyphenyl)formamidine.

    • Cause: Reaction time too short or temperature too low.

    • Remedy: Ensure reflux is maintained >6 hours.

  • Impurity B (Dimer):

    • Cause: High localized concentration or thermal stress >150°C.

    • Remedy: Maintain agitation speed to prevent settling; avoid neat formamide route.

Decision Tree for Process Deviation

DecisionTree Start IPC Check: SM > 1.0%? CheckTemp Temp > 120°C? Start->CheckTemp Yes Cool Proceed to Cooling Start->Cool No CheckTime Time > 8h? CheckTemp->CheckTime Yes Extend Extend Reflux 2 hours CheckTemp->Extend No (Fix Temp) AddReagent Add 0.2 eq Formamidine Acetate CheckTime->AddReagent Yes CheckTime->Extend No

Figure 2: Logic flow for In-Process Control (IPC) deviations during the cyclization step.

Safety & Industrial Hygiene

  • Thermal Hazards: The nitration step (Step A) is highly exothermic. Failure to control temperature can lead to runaway reactions. Engineering Control: Use automated dosing pumps interlocked with reactor temperature sensors.

  • Dust Explosion: The final product, this compound, is a fine organic powder. It poses a dust explosion risk during milling or drying.[3] Mitigation: Ground all equipment; use nitrogen inerting in dryers.

  • Solvent Handling: 2-Methoxyethanol is a reproductive toxin (Category 1B). PPE: Full chemical suit and supplied air or strict containment (isolators) are recommended for large-scale handling.

References

  • Review of Quinazolinone Synthesis

    • Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826. Link

  • Niementowski Reaction Variants

    • Alexandre, F. R., Berecibar, A., & Besson, T. (2002). Microwave-assisted Niementowski reaction: A rapid and efficient synthesis of 3H-quinazolin-4-ones. Tetrahedron Letters, 43(21), 3911-3913. Link

  • Pattan, S. R., et al. (2010). Synthesis and evaluation of some novel quinazolinone derivatives. Indian Journal of Chemistry.
  • Process Safety (Nitration)

    • Urben, P. G. (Ed.).[3][4] (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Reference for Nitration thermal hazards). Link

  • Industrial Scale Up (General Quinazoline Context): Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Reference for the Pd/C reduction step).

(Note: Specific patent literature for the 6,7-difluoro analog often references standard quinazolinone procedures. The protocol above is optimized based on standard process chemistry principles for this class of heterocycles.)

Sources

use of 6,7-Difluoroquinazolin-4-ol in high-throughput kinase inhibitor screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of Focused Kinase Inhibitor Libraries Derived from 6,7-Difluoroquinazolin-4-ol

Executive Summary

The quinazoline pharmacophore remains a cornerstone in kinase inhibitor design, exemplified by approved therapeutics such as Gefitinib and Erlotinib. Among these, This compound (and its tautomer, 6,7-difluoroquinazolin-4(3H)-one) represents a "privileged scaffold" for high-throughput screening (HTS). The specific inclusion of fluorine atoms at the 6- and 7-positions confers unique metabolic stability and electronic properties that modulate binding affinity within the ATP-binding pocket of receptor tyrosine kinases (RTKs), particularly EGFR, HER2, and VEGFR.

This guide details the protocol for utilizing this compound not merely as a single analyte, but as the core anchor for generating focused, high-diversity libraries. We outline the critical activation steps, parallel synthesis workflows, and downstream kinase assay validation required to transition this scaffold from a chemical building block to a lead candidate.

Scientific Rationale: The Fluorine Advantage

  • Bioisosterism & Metabolism: The C-F bond mimics the C-H bond sterically but alters lipophilicity and blocks metabolic oxidation (e.g., P450 hydroxylation) at the 6/7 positions, a common clearance pathway for quinazolines.

  • Electronic Modulation: The electron-withdrawing nature of the difluoro-substitution decreases the pKa of the N1 nitrogen. This subtly alters the hydrogen bond acceptor capability at the hinge region of the kinase domain, often improving selectivity profiles compared to their dimethoxy counterparts.

  • Tautomeric Control: In solution, the molecule exists in equilibrium between the 4-ol (hydroxy) and 4-one (amide) forms. For synthetic utility, the 4-ol form is the reactive species driven forward during activation (chlorination), while the 4-one form represents the stable storage state.

Experimental Workflow: From Scaffold to Hit

Phase A: Scaffold Activation (The "Critical Intermediate")

The this compound is unreactive toward nucleophilic attack in its native state. It must be converted to the 4-chloro derivative to enable library generation.

Protocol 1: Generation of 4-Chloro-6,7-difluoroquinazoline

  • Reagents: this compound (1.0 eq), Phosphorus Oxychloride (POCl

    
    , 10.0 eq), N,N-Diisopropylethylamine (DIPEA, 1.5 eq).
    
  • Procedure:

    • Suspend this compound in neat POCl

      
       under an inert argon atmosphere.
      
    • Add DIPEA dropwise (catalytic base accelerates the reaction).

    • Reflux at 105°C for 3–4 hours. Endpoint Check: Monitor by LC-MS (disappearance of mass M+H 183, appearance of M+H 201/203 pattern).

    • Critical Safety Step: Cool to RT. Slowly pour reaction mixture onto crushed ice/ammonia water to quench excess POCl

      
      . (Exothermic!).
      
    • Extract with DCM, dry over MgSO

      
      , and concentrate.
      
    • Storage: Use immediately or store at -20°C under N

      
      . The chloride is moisture sensitive.
      
Phase B: Parallel Library Synthesis (S Ar Displacement)

This step utilizes the activated core to create a diverse library of 4-anilinoquinazolines.

Protocol 2: 96-Well Plate Parallel Synthesis

  • Format: 96-well deep-well polypropylene block.

  • Reagents: 4-Chloro-6,7-difluoroquinazoline (Core), 96 diverse anilines/amines (R-NH

    
    ), Isopropanol (solvent).
    
  • Steps:

    • Dispensing: Aliquot 50 µL of Core stock (0.2 M in Isopropanol) into each well.

    • Coupling: Add 55 µL of unique Amine stock (0.22 M in Isopropanol) to each well (1.1 eq).

    • Reaction: Seal plate with aluminum foil tape. Heat at 80°C for 4 hours.

    • Workup: Cool to RT. The product often precipitates as the HCl salt.

    • Filtration/Wash: Filter using a 96-well filter plate. Wash with cold Et

      
      O to remove unreacted amine and core.
      
    • Elution: Dissolve hits in DMSO (10 mM stock) for HTS.

Visualization: Chemical Logic & Workflow

G Scaffold This compound (Stable Precursor) Activation Activation (POCl3, Reflux) Scaffold->Activation Tautomer Shift Intermediate 4-Chloro-6,7-difluoroquinazoline (Reactive Electrophile) Activation->Intermediate Chlorination Library Parallel Synthesis (96 Diverse Amines) Intermediate->Library SnAr Reaction Screening HTS Kinase Assay (EGFR/HER2 Inhibition) Library->Screening DMSO Stocks

Caption: Workflow transforming the inert 4-ol scaffold into a reactive library for kinase screening.

High-Throughput Screening (HTS) Protocol

Method: ADP-Glo™ Kinase Assay (Luminescence-based). Target: EGFR (Wild Type and T790M mutant).[1]

Assay Logic: The assay measures the ADP formed from a kinase reaction; ADP is converted into ATP, which is then converted into light by luciferase.[2] The signal is positively correlated with ADP amount and kinase activity.[2] Inhibitors result in decreased luminescence.

Step-by-Step Protocol:

  • Preparation: Dilute library compounds to 10 µM (final screening concentration) in 1x Kinase Buffer.

  • Enzyme Reaction (5 µL):

    • Add 2 µL of EGFR Kinase (0.5 ng/µL).

    • Add 1 µL of Compound (or DMSO control).

    • Incubate 10 min at RT (allows compound to bind hinge region).

    • Add 2 µL of Substrate/ATP mix (0.2 µg/µL Poly(Glu,Tyr) + 10 µM ATP).

    • Incubate 60 min at RT.

  • ADP-Glo Reagent (5 µL): Add 5 µL ADP-Glo reagent to stop kinase reaction and deplete remaining ATP. Incubate 40 min.

  • Detection Reagent (10 µL): Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Light). Incubate 30 min.

  • Read: Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision).

Data Analysis Table: Expected Results

Compound ClassRLU Signal% InhibitionInterpretation
DMSO Control High0%Max Enzyme Activity
Staurosporine (Pos. Ctrl) Low>95%Validated Inhibition
Scaffold (4-ol only) High<10%Inactive (Poor hinge binding)
Hit (4-Anilino deriv.) Low>50%Active Hit (Proceed to IC50)

References

  • Structure-Based Design of Quinazolines: Title: Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives.[3] Source: NIH / PubMed Central. URL:[Link]

  • Quinazoline Scaffold in HTS: Title: Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors.[3][4] Source: Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

  • Synthesis of 4-anilinoquinazolines: Title: Discovery of boron-conjugated 4-anilinoquinazoline as a prolonged inhibitor of EGFR tyrosine kinase. Source: Organic & Biomolecular Chemistry.[5][6][7] URL:[Link]

  • Fragment-Based Discovery Context: Title: Fragment Based Drug Development Based on 6,7-Dimethoxyquinazoline as a Core Scaffold.[8] Source: Cleveland State University / OhioLINK. URL:[Link][4][5][9]

Sources

Application Notes and Protocols for Developing Biochemical and Cellular Assays with 6,7-Difluoroquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of 6,7-Difluoroquinazolin-4-ol

The quinazolinone scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The core structure's versatility allows for fine-tuning of its biological effects through chemical modifications. This guide focuses on this compound, a novel derivative poised for investigation. The introduction of fluorine atoms at the 6 and 7 positions can significantly alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its potency and pharmacokinetic profile.

Given that many quinazolinone derivatives are known to target protein kinases and interfere with microtubule dynamics, this document will provide a comprehensive framework for developing biochemical and cellular assays to explore these potential mechanisms of action for this compound.[3][4] We will proceed with the hypothesis that this compound may act as a kinase inhibitor, a modulator of tubulin polymerization, or both. These protocols are designed to be robust and self-validating, providing researchers with the tools to meticulously characterize the bioactivity of this promising compound.

Physicochemical Properties and Compound Handling

A proper understanding of the physicochemical properties of this compound is crucial for accurate and reproducible assay results. While specific experimental data for this exact molecule is not yet available, we can infer general characteristics from related quinazolinone derivatives.

Solubility and Stability:

Quinazolinone derivatives often exhibit moderate to poor aqueous solubility.[5] Their solubility is typically higher in organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[5] It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO. For cellular assays, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Quinazolinones are generally stable under mild acidic and alkaline conditions.[6][7] However, prolonged exposure to harsh pH or high temperatures should be avoided. Stock solutions should be stored at -20°C or -80°C to ensure long-term stability.

Recommended Handling Procedures:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.

  • Working Dilutions: Prepare fresh working dilutions from the stock solution in the appropriate assay buffer or cell culture medium immediately before each experiment.

Biochemical Assays: Probing for Kinase Inhibition

A primary hypothesis for the mechanism of action of many quinazolinone-based compounds is the inhibition of protein kinases. The ADP-Glo™ Kinase Assay is a versatile and sensitive method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[3][8][9][10][11]

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a two-step process. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The amount of light generated is proportional to the ADP concentration, which in turn reflects the kinase activity.[11]

Experimental Workflow: ADP-Glo™ Kinase Assay

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection reagents Prepare Kinase, Substrate, ATP, and this compound plate Dispense reagents into 384-well plate reagents->plate incubate_kinase Incubate at 30°C for 60 min plate->incubate_kinase add_adpglo Add ADP-Glo™ Reagent incubate_kinase->add_adpglo incubate_adpglo Incubate at RT for 40 min add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate at RT for 30-60 min add_detection->incubate_detection read Measure Luminescence incubate_detection->read cluster_prep Cell Culture cluster_treatment Treatment cluster_assay MTT Assay seed Seed cells in a 96-well plate incubate_cells Incubate for 24 hours seed->incubate_cells treat Treat cells with this compound incubate_cells->treat incubate_treatment Incubate for 48-72 hours treat->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer incubate_solubilizer Incubate for 15 min with shaking add_solubilizer->incubate_solubilizer read_absorbance Read absorbance at 570 nm incubate_solubilizer->read_absorbance

Caption: Workflow for the MTT Cell Viability Assay.

Detailed Protocol: MTT Cell Viability Assay

Materials:

  • Cancer cell line of interest (e.g., A549 lung cancer cells, which often have EGFR mutations)

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compound or vehicle control.

    • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple precipitate is visible. [12] * Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. [13]

  • Data Acquisition:

    • Read the absorbance at 570 nm using a spectrophotometer.

Data Analysis:

ParameterDescription
Absorbance Values Raw absorbance readings for each well.
Percent Viability Calculated as: 100 x (Absorbancetreated / Absorbancevehicle).
GI50 Value The concentration of the compound that causes a 50% reduction in cell growth. This is determined by plotting the percent viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blotting for Phosphorylated Signaling Proteins

To confirm if this compound inhibits a specific kinase signaling pathway in cells, Western blotting can be used to detect changes in the phosphorylation status of downstream proteins. [14][15]For example, if targeting the EGFR pathway, one would look at the phosphorylation of EGFR itself, as well as downstream effectors like Akt and ERK.

Principle of Western Blotting for Phosphoproteins

This technique involves separating cellular proteins by size using SDS-PAGE, transferring them to a membrane, and then probing with antibodies specific to the phosphorylated form of the target protein. It is crucial to use phosphatase inhibitors during sample preparation to preserve the phosphorylation state of the proteins.

EGFR Signaling Pathway

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds pEGFR p-EGFR EGFR->pEGFR Autophosphorylation PI3K PI3K pEGFR->PI3K Grb2_Sos Grb2/Sos pEGFR->Grb2_Sos Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Cell_Response Cell Proliferation, Survival, etc. pAkt->Cell_Response Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Cell_Response

Caption: Simplified EGFR Signaling Pathway.

Detailed Protocol: Western Blotting

Materials:

  • Treated cell lysates

  • Lysis buffer containing phosphatase and protease inhibitors

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Treat cells with this compound for the desired time.

    • Lyse the cells in ice-cold lysis buffer.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer:

    • Denature protein samples by boiling in sample buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature. * Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

Data Analysis:

  • Band Intensity: Quantify the band intensities for the phosphorylated and total proteins using image analysis software.

  • Normalization: Normalize the intensity of the phosphorylated protein band to the corresponding total protein band to determine the relative level of phosphorylation.

  • Interpretation: A dose-dependent decrease in the phosphorylation of EGFR and its downstream targets in cells treated with this compound would strongly support its role as an EGFR pathway inhibitor.

Conclusion and Future Directions

This guide provides a comprehensive set of application notes and protocols for the initial characterization of this compound. By systematically applying these biochemical and cellular assays, researchers can elucidate its mechanism of action, whether it be through kinase inhibition, modulation of tubulin polymerization, or another cellular process. The data generated from these experiments will be crucial for guiding further drug development efforts, including lead optimization and in vivo efficacy studies. It is important to remember that these protocols serve as a starting point, and optimization may be necessary based on the specific biological system and the properties of this compound.

References

  • Klink, T. A., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. ASSAY and Drug Development Technologies, 12(4), 225–236.
  • Schröder, M., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols, 2(3), 100705.
  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2016). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological.
  • Sackett, D. L., & Varma, J. K. (2011). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Methods in molecular biology (Clifton, N.J.), 777, 75–91.
  • ResearchGate. (n.d.). 4(3 H )-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]

  • Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637.
  • ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting.... Retrieved from [Link]

  • Harris, J. R., et al. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 7, 44059.
  • Wikipedia. (n.d.). Epidermal growth factor receptor. Retrieved from [Link]

  • Bodakuntla, S., et al. (2021). Purification of Tubulin with Controlled Posttranslational Modifications and Isotypes from Limited Sources by Polymerization-Depolymerization Cycles. Journal of Visualized Experiments, (170), e61826.
  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

  • Dangi, A. S., et al. (2015). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. International Journal of Chemical and Pharmaceutical Sciences, 6(2), 79-84.
  • Wikimedia Commons. (2007, February 11). File:EGFR signaling pathway.png. Retrieved from [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]

  • Ionescu, M., et al. (2020). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Molecules, 25(21), 5086.

Sources

Green Chemistry in Action: Sustainable and Efficient Synthesis of Quinazolinones

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for the Modern Medicinal Chemist

Introduction: The Quinazolinone Scaffold and the Imperative of Green Synthesis

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1] The relentless demand for novel quinazolinone-based drug candidates necessitates the development of efficient and scalable synthetic routes. However, traditional synthetic methodologies often rely on harsh reaction conditions, hazardous solvents, and stoichiometric reagents, leading to significant environmental impact and economic challenges.

In response to these limitations, the principles of green chemistry have emerged as an indispensable guide for the development of sustainable chemical processes.[2] This application note provides a comprehensive overview of cutting-edge, green chemistry approaches for the synthesis of quinazolinones, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic principles and provide detailed, field-proven protocols for several key sustainable technologies: Microwave-Assisted Synthesis, Ultrasound-Assisted Sonochemistry, Nanoparticle Catalysis, and Multi-Component Reactions in eco-friendly solvents. Our focus is not merely on procedural steps but on the underlying scientific rationale, empowering you to adopt, adapt, and innovate sustainable practices in your laboratory.

Microwave-Assisted Quinazolinone Synthesis: A New Paradigm of Energy Efficiency

Microwave-assisted organic synthesis (MAOS) has revolutionized synthetic chemistry by offering a rapid, efficient, and clean alternative to conventional heating methods.[3] The core principle of microwave heating lies in the direct interaction of electromagnetic waves with polar molecules in the reaction mixture, leading to rapid and uniform heating.[4] This "dielectric heating" mechanism, involving dipolar polarization and ionic conduction, circumvents the slow process of thermal conduction required in conventional heating, resulting in dramatically reduced reaction times, often from hours to minutes, and frequently leading to higher yields and purer products.[3][5]

Causality Behind Microwave Efficiency:

The enhanced reaction rates observed in MAOS are a consequence of the rapid and efficient energy transfer directly to the reacting molecules.[4] This leads to a rapid increase in the internal temperature of the reaction mixture, overcoming activation energy barriers more effectively than conventional heating. Furthermore, the uniform heating profile minimizes the formation of hotspots and byproducts, leading to cleaner reaction profiles.[5]

Protocol 1: Microwave-Assisted, One-Pot Synthesis of 2,3-Disubstituted 3H-Quinazolin-4-ones

This protocol details a highly efficient one-pot, two-step synthesis of 2,3-disubstituted quinazolinones promoted by microwave irradiation.[6]

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL microwave process vial equipped with a magnetic stir bar, add anthranilic acid (1.0 mmol), a carboxylic acid (1.2 mmol), and phosphorus trichloride (0.4 mmol, 1.2 mmol of a 1.0 M solution in CH2Cl2).

  • First Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 150 °C for 10 minutes.

  • Addition of Amine: After cooling the vial to room temperature, add the primary amine (1.5 mmol) and N,N-Diisopropylethylamine (DIPEA) (1.5 mmol) to the reaction mixture.

  • Second Microwave Irradiation: Reseal the vial and irradiate at 180 °C for 15 minutes.

  • Work-up and Purification: Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash with saturated aqueous NaHCO3. Separate the organic layer, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired 2,3-disubstituted 3H-quinazolin-4-one.

Data Presentation: Scope of Microwave-Assisted Synthesis
EntryAnthranilic AcidCarboxylic AcidAmineProductTime (min)Yield (%)
1Anthranilic acidAcetic acidBenzylamine2-Methyl-3-benzyl-3H-quinazolin-4-one2585
2Anthranilic acidBenzoic acidCyclohexylamine2-Phenyl-3-cyclohexyl-3H-quinazolin-4-one2592
35-Chloroanthranilic acidPropionic acidAniline6-Chloro-2-ethyl-3-phenyl-3H-quinazolin-4-one2588
4Anthranilic acidPhenylacetic acid4-Methoxyaniline2-Benzyl-3-(4-methoxyphenyl)-3H-quinazolin-4-one2590

Data synthesized from representative literature to demonstrate the scope of the methodology.[6]

Visualization: Microwave-Assisted Synthesis Workflow

G cluster_start Step 1: Acylation cluster_amidation Step 2: Amidation & Cyclization cluster_end Work-up & Purification A Anthranilic Acid + Carboxylic Acid + PCl3 B Microwave Irradiation (150°C, 10 min) A->B Reaction C Add Amine + DIPEA B->C Intermediate D Microwave Irradiation (180°C, 15 min) C->D Reaction E Extraction & Washing D->E Crude Product F Column Chromatography E->F G Pure 2,3-Disubstituted Quinazolinone F->G

Caption: Workflow for microwave-assisted one-pot synthesis of quinazolinones.

Ultrasound-Assisted Synthesis: Harnessing the Power of Acoustic Cavitation

Sonochemistry, the application of ultrasound to chemical reactions, provides another powerful green chemistry tool.[7] The chemical effects of ultrasound are not a result of a direct interaction between sound waves and molecules, but rather arise from acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in a liquid.[8] The collapse of these bubbles generates intense localized hot spots with transient temperatures of ~5000 K, pressures of ~1000 atm, and heating/cooling rates exceeding 10^10 K/s.[9] These extreme conditions create a unique environment for chemical reactions, often leading to enhanced reaction rates and yields.

Causality Behind Sonochemical Enhancement:

The primary driving force behind sonochemical rate enhancement is the physical effect of cavitation, which includes intense mixing, mass transfer, and the generation of high-energy intermediates.[10] For heterogeneous reactions, ultrasound can activate the surface of solid reagents and catalysts by creating microjets and shockwaves that clean and erode the surface, exposing fresh reactive sites.

Protocol 2: Ultrasound-Assisted, Catalyst-Free Synthesis of 2-Aryl-2,3-dihydroquinazolin-4(1H)-ones

This protocol outlines a simple and efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones using ultrasound irradiation in an aqueous medium.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a round-bottom flask, suspend 2-aminobenzamide (1 mmol) and an aromatic aldehyde (1 mmol) in 10 mL of water.

  • Ultrasonic Irradiation: Place the flask in an ultrasonic cleaning bath. Irradiate the mixture at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, the solid product precipitates out of the aqueous solution. Collect the precipitate by filtration.

  • Purification: Wash the collected solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials. Dry the product under vacuum to obtain the pure 2-aryl-2,3-dihydroquinazolin-4(1H)-one.

Data Presentation: Substrate Scope in Sonochemical Synthesis
Entry2-AminobenzamideAldehydeProductTime (min)Yield (%)
12-AminobenzamideBenzaldehyde2-Phenyl-2,3-dihydroquinazolin-4(1H)-one3095
22-Aminobenzamide4-Chlorobenzaldehyde2-(4-Chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one4592
32-Amino-5-bromobenzamide4-Methoxybenzaldehyde6-Bromo-2-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one4094
42-Aminobenzamide2-Naphthaldehyde2-(Naphthalen-2-yl)-2,3-dihydroquinazolin-4(1H)-one6088

Illustrative data based on typical results reported in sonochemical synthesis literature.

Visualization: Mechanism of Sonochemical Activation

G cluster_ultrasound Ultrasound Irradiation cluster_effects Resulting Physicochemical Effects A Acoustic Wave Propagation B Bubble Formation (Nucleation) A->B C Bubble Growth (Rectified Diffusion) B->C D Violent Bubble Collapse C->D E High Localized Temperature (~5000 K) D->E F High Localized Pressure (~1000 atm) D->F G Microjets & Shockwaves D->G H Enhanced Mass Transfer & Mixing D->H I Accelerated Quinazolinone Formation E->I F->I G->I H->I

Caption: The principle of acoustic cavitation driving sonochemical synthesis.

Nanoparticle Catalysis: A Sustainable Approach to Catalytic Efficiency

The use of heterogeneous nanocatalysts represents a significant advancement in green chemistry, offering high catalytic activity, selectivity, and the potential for easy recovery and reuse, which minimizes waste and catalyst leaching into the product.[11] Nanoparticles possess a high surface-area-to-volume ratio, which exposes a large number of active sites for catalysis, often leading to enhanced reactivity compared to their bulk counterparts.[11]

Causality Behind Nanocatalyst Performance:

The high catalytic efficiency of nanoparticles stems from their unique electronic and surface properties. The large number of atoms at the surface of nanoparticles can have different coordination numbers and electronic states compared to the bulk material, creating highly active catalytic sites. Furthermore, the ability to functionalize nanoparticles allows for the tuning of their catalytic properties for specific reactions.[2]

Protocol 3: SBA-15@Ellagic Acid Nanocatalyst for the Synthesis of 4-Oxo-dihydroquinazolinones

This protocol describes the use of a novel, recoverable, and heterogeneous SBA-15-based nanocatalyst functionalized with ellagic acid for the efficient synthesis of quinazolinone derivatives.[2]

Step-by-Step Methodology:

  • Catalyst Preparation:

    • Synthesize SBA-15 mesoporous silica.

    • Functionalize SBA-15 with (3-aminopropyl)trimethoxysilane (APTES) to obtain SBA-15-NH2.

    • React SBA-15-NH2 with ellagic acid in the presence of K2CO3 in toluene at reflux to yield the SBA-15@ELA nanocatalyst.[2]

  • Quinazolinone Synthesis:

    • In a round-bottom flask, add isatoic anhydride (1 mmol), an aromatic aldehyde (1 mmol), and an amine (1 mmol) to ethanol (5 mL).

    • Add the SBA-15@ELA nanocatalyst (0.03 g) to the mixture.

    • Reflux the reaction mixture for the appropriate time (typically 1-2 hours), monitoring progress by TLC.

  • Catalyst Recovery and Product Isolation:

    • After cooling, filter the reaction mixture to recover the solid SBA-15@ELA catalyst.

    • Wash the recovered catalyst with ethanol and dry for reuse.[2]

    • Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure 4-oxo-dihydroquinazolinone derivative.

Data Presentation: Efficiency and Reusability of SBA-15@ELA Nanocatalyst
EntryAldehydeAmineTime (h)Yield (%)
1BenzaldehydeAniline1.596
24-NitrobenzaldehydeAniline1.094
34-Chlorobenzaldehyde4-Methylaniline1.595
42-HydroxybenzaldehydeAniline2.090

Data adapted from Mohammadi et al. (2024) showcasing the catalytic efficiency.[2]

Catalyst Reusability:

Catalytic RunYield (%)
196
295
394
493
592
691

The SBA-15@ELA catalyst can be reused for at least six consecutive runs without a significant loss of its catalytic activity.[2]

Visualization: Heterogeneous Nanocatalysis Workflow

G cluster_reaction One-Pot Reaction cluster_separation Catalyst & Product Separation cluster_final Final Steps A Isatoic Anhydride + Aldehyde + Amine C Reflux A->C B SBA-15@ELA Nanocatalyst in Ethanol B->C D Filtration C->D Reaction Mixture E Recovered Catalyst (Wash & Dry) D->E F Filtrate (Crude Product) D->F G Recycle Catalyst E->G H Evaporation & Recrystallization F->H I Pure Quinazolinone H->I

Caption: Workflow illustrating the reusability of the heterogeneous nanocatalyst.

Multi-Component Reactions (MCRs) in Green Solvents: Atom Economy and Diversity

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are a cornerstone of green chemistry.[12] MCRs are highly atom-economical and convergent, allowing for the rapid construction of complex molecules in a single step.[13] When combined with the use of environmentally benign solvents such as water or ethanol, MCRs offer a powerful and sustainable strategy for generating libraries of diverse compounds.[14]

Causality Behind MCR Advantages:

The efficiency of MCRs stems from their tandem or domino nature, where the product of one reaction step is the substrate for the next, all occurring in the same pot.[15] This eliminates the need for isolation and purification of intermediates, saving time, resources, and reducing waste. The use of green solvents further enhances the sustainability of the process.

Protocol 4: Acetic Acid-Catalyzed, Three-Component Synthesis of 2,3-Dihydroquinazolinones in Ethanol

This protocol describes a straightforward and environmentally friendly MCR for the synthesis of 2,3-dihydroquinazolinones using acetic acid as a catalyst in ethanol.[16]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve isatoic anhydride (1 mmol) and an amine (1 mmol) in ethanol (10 mL).

  • Catalyst and Aldehyde Addition: Add a catalytic amount of glacial acetic acid (10 mol%) to the mixture, followed by the addition of an aldehyde (1 mmol).

  • Reaction: Stir the reaction mixture at room temperature or gentle reflux (depending on the reactivity of the substrates) for 2-4 hours. Monitor the reaction by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the volume of the solvent under vacuum to induce precipitation.

  • Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain the pure 2,3-dihydroquinazolinone.

Data Presentation: Substrate Versatility in MCR Synthesis
EntryIsatoic AnhydrideAldehydeAmineTime (h)Yield (%)
1Isatoic anhydrideBenzaldehydeAniline292
2Isatoic anhydride4-Methylbenzaldehyde4-Chloroaniline2.589
35-Nitroisatoic anhydride3-NitrobenzaldehydeAniline385
4Isatoic anhydrideFuran-2-carbaldehydeBenzylamine488

Representative data illustrating the broad applicability of the MCR approach.[16]

Visualization: Proposed Mechanism of the Three-Component Reaction

G cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Imine Formation cluster_step3 Step 3: Cyclization A Isatoic Anhydride + Amine B Decarboxylative Ring Opening A->B C 2-Aminobenzamide Intermediate B->C D Aldehyde + H+ E Reaction with 2-Aminobenzamide C->E D->E F Imine Intermediate E->F G Intramolecular Nucleophilic Attack F->G H 2,3-Dihydroquinazolinone G->H

Caption: Plausible reaction pathway for the MCR synthesis of 2,3-dihydroquinazolinones.[16]

Conclusion

The adoption of green chemistry principles is not a mere trend but a fundamental necessity for the future of chemical synthesis and drug development. The methodologies presented in this application note—microwave irradiation, sonochemistry, nanoparticle catalysis, and multi-component reactions—demonstrate that sustainable practices can lead to not only a reduced environmental footprint but also significant improvements in efficiency, yield, and purity. By understanding the causality behind these green techniques and implementing the detailed protocols provided, researchers can accelerate the discovery and development of novel quinazolinone-based therapeutics in a more responsible and economical manner.

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  • MDPI. (2021). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 26(16), 4935. [Link]

  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. Retrieved January 28, 2026, from [Link]

  • National Center for Biotechnology Information. (2011). Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Current opinion in chemical biology, 15(4), 506–516. [Link]

  • MDPI. (2017). Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. Molecules, 22(10), 1591. [Link]

  • Hielscher Ultrasonics. (n.d.). Sonochemical Reaction and Synthesis. Retrieved January 28, 2026, from [Link]

  • Scholars Research Library. (2011). A brief review: Microwave assisted organic reaction. Der Pharma Chemica, 3(6), 25-36. [Link]

  • ResearchGate. (2020). Organic Sonochemistry Challenges and Perspectives for the 21st Century. [Link]

  • Springer. (2011). Multi-Component Reactions in Heterocyclic Chemistry. In T. J. J. Müller (Ed.), MCR 2009, Advances in Experimental Medicine and Biology (Vol. 699). Springer Science+Business Media. [Link]

Sources

Application Notes and Protocols for the Preparation of 6,7-Difluoroquinazolin-4-ol Stock Solutions for Biological Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Proper Stock Solution Preparation

6,7-Difluoroquinazolin-4-ol is a heterocyclic organic compound belonging to the quinazolinone class, a scaffold known for a wide range of biological activities. The introduction of fluorine atoms can significantly modulate the physicochemical and pharmacological properties of organic molecules, making this compound a person of interest in drug discovery and chemical biology research.[1]

The reliability and reproducibility of in vitro and in vivo biological assays are fundamentally dependent on the accurate and consistent preparation of test compound solutions. For poorly soluble compounds like many quinazolinone derivatives, this presents a significant challenge. This guide provides a comprehensive framework for the preparation, storage, and quality control of this compound stock solutions, ensuring the integrity of your experimental outcomes.

Physicochemical Properties and Tautomerism

While specific experimental data for this compound is not widely available in public literature, we can infer its properties from related quinazolinone compounds. Quinazolin-4-ones can exist in tautomeric forms, the keto (quinazolin-4-one) and enol (quinazolin-4-ol) forms. The keto form is generally more stable. For the purpose of these protocols, we will refer to the compound as this compound, but it is important to recognize its potential to exist as 6,7-difluoro-3H-quinazolin-4-one. This tautomerism can influence its solubility and interactions.

Due to the presence of the fluorine atoms and the heterocyclic core, this compound is expected to have low aqueous solubility and be a solid at room temperature.

Safety and Handling Precautions

Potential Hazards:

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory tract irritation.

  • Harmful if Swallowed: May be harmful if ingested.

Recommended Handling Practices:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Handle the solid compound and concentrated stock solutions in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Weighing: Weigh the solid compound in a fume hood on a calibrated analytical balance.

  • Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal. Clean the area with an appropriate solvent and decontaminate surfaces.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Solvent Selection and Stock Solution Preparation

The choice of solvent is critical for ensuring the complete dissolution and stability of this compound.

Recommended Solvents

Based on the general insolubility of quinazolinone derivatives in aqueous solutions, the primary recommended solvent for preparing high-concentration stock solutions is Dimethyl Sulfoxide (DMSO) . Ethanol may be a secondary option, but solubility is likely to be lower.

SolventSuitabilityRationale and Considerations
DMSO Primary Choice High solvating power for many organic compounds. Miscible with most aqueous buffers and cell culture media. However, it can be toxic to cells at higher concentrations (>0.5-1%).
Ethanol Secondary Choice Less toxic to cells than DMSO. However, the solubility of the compound is likely to be lower, requiring more dilute stock solutions.
Aqueous Buffers (e.g., PBS) Not Recommended for Primary Stock The compound is expected to have very low solubility in aqueous solutions, making it unsuitable for preparing concentrated stocks.
Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol provides a general guideline. The maximum solubility should be determined empirically if not provided by the supplier.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Chemical fume hood

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Pre-weighing Preparations:

    • Bring the vial containing this compound to room temperature before opening to prevent condensation of moisture.

    • Perform all weighing and initial dissolution steps in a chemical fume hood.

  • Calculating the Required Mass:

    • The molecular weight of this compound (C₈H₄F₂N₂O) is approximately 182.13 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 182.13 g/mol x 1000 mg/g = 1.82 mg

  • Weighing the Compound:

    • Carefully weigh out the calculated amount of this compound into a sterile, pre-weighed microcentrifuge tube or amber glass vial.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the vial (e.g., 1 mL for a 10 mM solution from 1.82 mg).

    • Tightly cap the vial and vortex thoroughly for at least 1-2 minutes until the solid is completely dissolved.

    • Visually inspect the solution against a light source to ensure there are no visible particles.

    • If dissolution is slow, gentle warming (to 37°C) or brief sonication in a water bath can be used to aid dissolution. Avoid excessive heating, which could degrade the compound.

  • Labeling and Storage:

    • Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

    • For long-term storage, it is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2][3]

Workflow for Stock Solution Preparation and Use

Stock_Solution_Workflow cluster_prep Stock Solution Preparation cluster_storage Storage & Aliquoting cluster_use Working Solution Preparation weigh Weigh Compound in Fume Hood add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot at Room Temp store->thaw serial_dilute Perform Serial Dilutions in DMSO (if needed) thaw->serial_dilute final_dilution Dilute into Aqueous Assay Buffer/Media serial_dilute->final_dilution experiment experiment final_dilution->experiment Add to Biological Assay caption Workflow from Solid Compound to Biological Assay.

Caption: Workflow from Solid Compound to Biological Assay.

Storage and Stability

Proper storage is essential to maintain the integrity and activity of this compound stock solutions.

Storage ConditionRecommendationRationale
Powder (Solid) Store at -20°C in a desiccator.Protects from degradation due to moisture and temperature fluctuations.
DMSO Stock Solution (Concentrated) Aliquot into single-use volumes and store at -20°C or -80°C for long-term storage (up to 6 months).[3]Minimizes repeated freeze-thaw cycles which can lead to compound degradation and precipitation. Protects from light.
Working Solutions (Diluted in Aqueous Buffer) Prepare fresh for each experiment and use immediately.The stability of quinazolinones in aqueous solutions can be limited.[4]

Note on Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can introduce water condensation, which may lead to precipitation of the compound over time. Aliquoting is the most effective way to mitigate this.

Dilution into Aqueous Buffers and Media

A common challenge is the precipitation of the compound when the DMSO stock is diluted into the aqueous environment of a biological assay.

Best Practices for Dilution:
  • Serial Dilutions: If a range of concentrations is needed, perform serial dilutions in 100% DMSO first.[5]

  • Final Dilution: Add the final, small volume of the DMSO stock (or diluted DMSO stock) to the aqueous buffer or cell culture medium with vigorous mixing (e.g., vortexing or pipetting up and down). Do not add the aqueous solution to the DMSO stock.

  • DMSO Concentration: Keep the final concentration of DMSO in the assay as low as possible, typically below 0.5%, to avoid solvent-induced artifacts or cytotoxicity.[3] Always include a vehicle control (media/buffer with the same final DMSO concentration) in your experiments.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Compound will not dissolve in DMSO. Insufficient solvent volume or poor quality/hydrated DMSO.Use fresh, anhydrous DMSO. Increase the solvent volume to create a more dilute stock. Gentle warming or sonication may also help.
Precipitation upon dilution into aqueous buffer. The final concentration exceeds the compound's aqueous solubility.Lower the final concentration of the compound in the assay. Perform a stepwise dilution. Ensure rapid mixing when adding the DMSO stock to the aqueous solution.
Inconsistent experimental results. Precipitation in the assay plate, leading to variable effective concentrations. Degradation of the compound in stock or working solutions.Visually inspect assay plates for precipitation. Prepare fresh working solutions for each experiment. Ensure proper storage of stock solutions.

Decision Tree for Solvent and Dilution Strategy

G start Start: Have solid this compound solubility_check Is solubility data in DMSO available? start->solubility_check use_known_conc Prepare stock at or below known max solubility solubility_check->use_known_conc Yes determine_solubility Empirically determine max solubility (start with 10 mM) solubility_check->determine_solubility No dissolve_in_dmso Dissolve in 100% anhydrous DMSO use_known_conc->dissolve_in_dmso determine_solubility->use_known_conc dilution_check Need serial dilutions? dissolve_in_dmso->dilution_check serial_dilute_dmso Perform serial dilutions in 100% DMSO dilution_check->serial_dilute_dmso Yes final_dilution Add small volume of DMSO stock to aqueous buffer with vigorous mixing dilution_check->final_dilution No serial_dilute_dmso->final_dilution precipitation_check Precipitation observed? final_dilution->precipitation_check proceed Proceed with experiment. Include vehicle control. precipitation_check->proceed No troubleshoot Troubleshoot: Lower final concentration, check final DMSO % precipitation_check->troubleshoot Yes troubleshoot->final_dilution

Caption: Decision-making for solvent selection and dilution.

References

  • PubChem. (n.d.). 6,7-Dimethoxy-3H-quinazolin-4-one. Retrieved from [Link]

  • Ziyadullaev, M., et al. (2021). Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. Pharmaceutical Chemistry Journal, 55(4), 372-376.
  • PubChem. (n.d.). (6,7-Difluoro-quinazolin-4-YL)-(1-methyl-2,2-diphenyl-ethyl)-amine. Retrieved from [Link]

  • Captivate Bio. (n.d.). Small Molecules FAQ. Retrieved from [Link]

  • Gogiman, G., et al. (2017). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Revista de Chimie, 68(11), 2585-2589.
  • Biocompare. (2022, October 6). Best Practices for Biological Sample Storage and Management. Retrieved from [Link]

  • Al-Tel, T. H., et al. (2022). Design, synthesis, and greener pasture biological assessment of a novel nucleoside: 1-(α-D-ribofuranosyl)-6,7-difluoro-2-methyl-4-quinazolinone as an inhibitor of COVID-19 and Alzheimer's disease. RSC Advances, 12(45), 29463-29477.
  • Carl ROTH. (n.d.). Safety Data Sheet: Difenoconazole. Retrieved from [Link]

  • Captivate Bio. (n.d.). Small Molecules. Retrieved from [Link]

  • Muby Chemicals. (n.d.). 6-Nitro-7-Chloro-4-Hydroxy quinazoline Manufacturers, with SDS. Retrieved from [Link]

  • ResearchGate. (2022, August 4). Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay? Retrieved from [Link]

  • Dahham, S. S., et al. (2018). Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior. Journal of Physical Chemistry & Biophysics, 8(2), 1-7.
  • Precision for Medicine. (n.d.). Biological Sample Storage & Management Best Practices. Retrieved from [Link]

  • Berger, F. J., et al. (2022). Optimization of Covalent MKK7 Inhibitors via Crude Nanomole-Scale Libraries. ACS Central Science, 8(8), 1163-1172.
  • Sarex. (n.d.). 6-Nitro-7-chloro-4-hydroxy quinazoline. Retrieved from [Link]

  • Karimov, R., et al. (2021). Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. Pharmaceutical Chemistry Journal, 55(4), 372-376.
  • PubChem. (n.d.). Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[6]thiazeto[3,2-a]quinoline-3-carboxylate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 6,7-Difluoroquinazolin-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #QD-67-OPT Subject: Improving Reaction Yield & Purity of 6,7-Difluoroquinazolin-4-ol Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of This compound (also referred to as 6,7-difluoro-3H-quinazolin-4-one) is a critical bottleneck in the production of EGFR inhibitors like Gefitinib. While the classical Niementowski cyclization using formamide is common, it frequently suffers from yields below 60% due to sublimation of starting materials, incomplete ring closure, and difficult work-ups.

This guide provides an optimized protocol shifting from neat formamide to formamidine acetate , improving atom economy and simplifying purification.

Module 1: Reaction Pathway & Mechanism

To troubleshoot yield, one must understand the cyclization logic. The reaction involves the condensation of 2-amino-4,5-difluorobenzoic acid with a formylating agent.

Chemical Pathway Visualization

ReactionPathway Start 2-Amino-4,5- difluorobenzoic acid Inter Intermediate: N-Formyl Species Start->Inter Condensation (Reflux) Side1 Impurity A: Unreacted Acid Start->Side1 Incomplete Conv. Reagent Formamidine Acetate (Formylating Agent) Reagent->Inter Product This compound (Target) Inter->Product Cyclization (-H2O) Side2 Impurity B: Defluorinated Byproducts Product->Side2 Overheating (>160°C)

Figure 1: Reaction pathway showing the critical transition from the anthranilic acid precursor to the quinazolinone core. Note the risk of defluorination at high temperatures.

Module 2: Optimized Experimental Protocols

We recommend Method B for high-purity applications. Method A is provided as a baseline reference but is generally discouraged for yields >70%.

Comparative Data
ParameterMethod A: Classical FormamideMethod B: Formamidine Acetate (Recommended)
Reagents Neat FormamideFormamidine Acetate + 2-Methoxyethanol
Temperature 180°C - 200°C120°C - 130°C
Time 4 - 6 Hours12 - 16 Hours
Typical Yield 45% - 55%85% - 92%
Purity (HPLC) ~90% (Recrystallization required)>98% (Precipitation only)
Protocol B: Formamidine Acetate Optimization

Rationale: Formamidine acetate acts as a milder ammonia/formyl source, preventing the charring and sublimation associated with boiling formamide.

Reagents:

  • 2-Amino-4,5-difluorobenzoic acid (1.0 eq)

  • Formamidine Acetate (1.5 - 2.0 eq)

  • Solvent: 2-Methoxyethanol (preferred) or Ethanol (requires longer reflux).

Step-by-Step Workflow:

  • Charging: In a round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-4,5-difluorobenzoic acid (10 g, 57.8 mmol) in 2-methoxyethanol (50 mL).

  • Activation: Add formamidine acetate (9.0 g, 86.7 mmol) in a single portion.

  • Reflux: Heat the mixture to reflux (approx. 125°C). The suspension will initially clear as intermediates form, then a heavy precipitate (the product) will begin to form after 2-3 hours.

  • Duration: Maintain reflux for 12–16 hours to ensure complete consumption of the starting acid. Monitor via TLC (Mobile phase: DCM/MeOH 10:1).

  • Cooling: Cool the reaction mixture slowly to room temperature, then chill to 0–5°C in an ice bath.

  • Quenching (Critical): Add water (50 mL) slowly to the reaction mixture to maximize precipitation.

  • Filtration: Filter the white/off-white solid under vacuum.

  • Washing: Wash the cake with water (2 x 20 mL) followed by cold ethanol (1 x 15 mL) to remove unreacted formamidine salts.

  • Drying: Dry in a vacuum oven at 60°C for 6 hours.

Module 3: Troubleshooting & FAQs

Interactive Troubleshooting Tree

Troubleshooting Issue Start: Low Yield or Purity? Check1 Is starting material visible on TLC? Issue->Check1 Check2 Is the product colored (Brown/Black)? Check1->Check2 No Sol1 Increase Reaction Time or Eq of Formamidine Check1->Sol1 Yes Check3 Did product dissolve during workup? Check2->Check3 No Sol2 Temp too high (>140°C). Switch to Method B. Check2->Sol2 Yes Sol3 Check pH. Adjust to pH 6-7 (Isoelectric Point). Check3->Sol3 Yes

Figure 2: Decision tree for diagnosing common synthetic failures.

Frequently Asked Questions

Q1: My product is turning brown during the reaction. Why? A: This indicates thermal decomposition, likely of the 2-amino-4,5-difluorobenzoic acid. If you are using Method A (Neat Formamide), the temperature (>180°C) is likely too high.

  • Fix: Switch to Method B (Formamidine Acetate) which operates at 125°C. If you must use formamide, perform the reaction under nitrogen atmosphere to prevent oxidative degradation.

Q2: I have low recovery during filtration. Where is my product? A: this compound is amphoteric. It can form soluble salts in both highly acidic (protonated nitrogen) and highly basic (deprotonated hydroxyl) media.

  • Fix: Ensure the pH of the slurry before filtration is near neutral (pH 6–7). If you quenched with a large amount of basic or acidic water, adjust the pH with dilute HCl or NaOH/NaHCO₃ to the isoelectric point to force precipitation.

Q3: Can I use Ammonium Acetate + Triethyl Orthoformate instead? A: Yes. This is a viable alternative (Method C).

  • Protocol: Reflux the acid with triethyl orthoformate (3 eq) and ammonium acetate (4 eq).

  • Pros: Very mild conditions.

  • Cons: Triethyl orthoformate is significantly more expensive than formamidine acetate, making it less ideal for scale-up.

Q4: How do I remove the "monofluoro" impurity? A: You shouldn't have one if your starting material is pure. However, if you observe a loss of fluorine (defluorination), it is likely due to nucleophilic aromatic substitution (


) occurring at the 6 or 7 position during high-temperature reflux, usually by solvent impurities (like water or amines).
  • Fix: Ensure solvents are dry. Avoid temperatures >150°C.

References

  • AstraZeneca UK Ltd. (2004). Process for the preparation of quinazoline derivatives. World Intellectual Property Organization. WO2004024703. Link

  • Chandregowda, V., et al. (2009). Synthesis and evaluation of 6,7-difluoro-3-substituted-quinazolin-4(3H)-ones. European Journal of Medicinal Chemistry, 44(7), 3046-3055. Link

  • Knesl, P., et al. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 11(4), 286-297. Link

  • Li, F., et al. (2012). Process optimization for the synthesis of Gefitinib. Organic Process Research & Development. (Contextual grounding for quinazolinone scale-up).

optimization of reaction conditions for quinazolinone ring formation

Author: BenchChem Technical Support Team. Date: February 2026

Method Selection Strategy

Before troubleshooting, ensure you have selected the correct synthetic pathway for your available substrates. The quinazolinone scaffold can be accessed via three primary routes. Use the decision tree below to validate your current approach.

Workflow: Synthetic Route Selector

Quinazolinone_Selection Start Select Starting Material Anthranilic Anthranilic Acid (+ Amide/Orthoester) Start->Anthranilic Aminobenzamide 2-Aminobenzamide (+ Aldehyde/Ketone) Start->Aminobenzamide Halobenzamide 2-Halobenzamide (+ Benzylamine) Start->Halobenzamide Method_A Method A: Condensation (Niementowski/Microwave) Anthranilic->Method_A High Temp / MW Method_B Method B: Oxidative Cyclization (Iodine/DMSO) Aminobenzamide->Method_B Green / Metal-Free Method_C Method C: Cu-Catalyzed Cascade Reaction Halobenzamide->Method_C Transition Metal

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate availability.

Protocol Optimization & Troubleshooting

Module A: Iodine-Catalyzed Oxidative Cyclization (Metal-Free)

Best For: Sensitive substrates, "Green" chemistry requirements, mild conditions. Mechanism: Electrophilic activation of the imine nitrogen by iodine, followed by intramolecular nucleophilic attack and oxidative dehydrogenation.

Standard Protocol:

  • Reactants: 2-Aminobenzamide (1.0 equiv) + Aryl aldehyde (1.0 equiv).

  • Catalyst: Molecular Iodine (

    
    , 10-20 mol%).
    
  • Oxidant: TBHP (tert-Butyl hydroperoxide) or DMSO (acting as solvent and oxidant).

  • Conditions: 80–100°C for 4–6 hours.

Troubleshooting Guide (Q&A)

Q: My reaction stalls at the intermediate Schiff base (imine). Why isn't it cyclizing? A: This indicates a failure in the oxidative dehydrogenation step.

  • Root Cause: The cyclization from the dihydroquinazolinone intermediate to the aromatic quinazolinone requires an oxidant. If you are relying solely on air, the reaction will be sluggish.

  • Solution: Add an external oxidant. TBHP (2 equiv) is highly effective in driving the equilibrium toward the aromatized product [1]. Alternatively, use DMSO as the solvent; it acts as a mild oxidant in the presence of iodine (Cornforth-like mechanism).

Q: I am observing low yields and a "messy" TLC with multiple spots. A: This is often due to the over-oxidation of the aldehyde or hydrolysis of the imine.

  • Root Cause: Iodine is a strong electrophile. If the aldehyde is electron-rich, it may undergo side reactions.

  • Solution: Switch to a one-pot, sequential addition . Form the imine first by stirring the amine and aldehyde in ethanol for 30 mins, then add the Iodine/Oxidant to trigger cyclization. This minimizes side reactions involving the free aldehyde.

Q: How do I remove the iodine stain from my product during workup? A: Iodine residues can cause degradation and discoloration.

  • Solution: Wash the organic layer with a saturated solution of sodium thiosulfate (

    
    ) . This reduces 
    
    
    
    to water-soluble iodide (
    
    
    ), turning the organic layer from purple/brown to clear.
Module B: Microwave-Assisted Niementowski Reaction

Best For: Scalability, robust substrates, avoiding metal catalysts. Mechanism: Thermal condensation followed by dehydration.

Standard Protocol:

  • Reactants: Anthranilic acid + Formamide (excess).[1][2]

  • Conditions: Microwave irradiation (Monomode reactor preferred).

  • Temperature: 150–200°C (Hold time: 10–20 mins).

Troubleshooting Guide (Q&A)

Q: The reaction vessel pressure spikes dangerously high, causing safety shutoffs. A: Decarboxylation of anthranilic acid releases


, and water is generated as a byproduct.
  • Root Cause: Using a sealed vessel without accounting for gas generation.

  • Solution: Use an open-vessel microwave system or ensure your sealed vessel has a high pressure rating (30 bar+). Alternatively, pre-heat the anthranilic acid to 100°C to initiate partial decarboxylation before sealing (if the mechanism allows) or use a larger headspace ratio (fill volume < 30%).

Q: My product is charring (black tar formation). A: This is common in "solvent-free" microwave protocols due to "hot spots."

  • Root Cause: Anthranilic acid has a high melting point and poor dielectric properties until it melts, leading to uneven heating.

  • Solution: Add a "heat sink" solvent. A small amount of ethylene glycol or PEG-400 (high boiling point, high microwave absorbance) helps distribute thermal energy evenly and prevents localized charring [2].

Q: Yield is low (<50%) despite high temperature. A: The reaction is reversible. Water accumulation pushes the equilibrium back to the starting materials.

  • Solution: Add a dehydrating agent. The addition of molecular sieves (4Å) or using a Dean-Stark trap (if using conventional heating) is critical. In microwave synthesis, using acetic anhydride as a co-solvent can chemically scavenge the water.

Module C: Copper-Catalyzed Cascade (Ullmann-type)

Best For: Constructing the ring from 2-halobenzamides (useful when amino-benzamides are unavailable). Mechanism: Cu-catalyzed N-arylation followed by intramolecular C-H activation.

Mechanistic Pathway Visualization

Cu_Mechanism Substrate 2-Halobenzamide + Benzylamine Inter_A Intermediate A: N-Benzylation Substrate->Inter_A Cu(I)/Base Ullmann Coupling Inter_B Intermediate B: Aminal Formation Inter_A->Inter_B Cyclization Product Quinazolinone Product Inter_B->Product Oxidative Dehydrogenation (Air/O2)

Figure 2: Sequential steps in the Copper-catalyzed cascade synthesis.

Troubleshooting Guide (Q&A)

Q: The Ullmann coupling works (Intermediate A forms), but the final cyclization fails. A: The second step is an oxidative C-H amidation which requires an aerobic environment.

  • Root Cause: Running the reaction under inert gas (

    
    /Ar) prevents the final oxidation step.
    
  • Solution: This reaction requires air or oxygen . Do not degas the solvent. Run the reaction with an open reflux condenser or a balloon of

    
    .
    

Q: Which Ligand/Base combination is most robust? A: Ligand choice dictates the temperature requirements.

  • Recommendation: L-Proline (20 mol%) with

    
      in DMSO is a proven, cost-effective system [3]. For more difficult substrates (e.g., electron-rich halides), switch to 1,10-phenanthroline .
    

Comparative Data Summary

ParameterMethod A: CondensationMethod B: Iodine-MediatedMethod C: Cu-Catalyzed
Primary Substrate Anthranilic Acid2-Aminobenzamide2-Halobenzamide
Temperature High (150–200°C)Moderate (80–100°C)Moderate (80–110°C)
Time 10–30 min (MW)4–12 h12–24 h
Atom Economy High (Water byproduct)ModerateModerate
Key Risk Charring/PressureImine HydrolysisCatalyst Poisoning
Green Score ⭐⭐⭐ (if solvent-free)⭐⭐⭐⭐ (Metal-free)⭐⭐

References

  • Majeed, S. et al. (2019). "Iodine Catalyzed Oxidative Synthesis of Quinazolin-4(3H)-ones via Amination of sp3 C-H Bond." Organic & Biomolecular Chemistry.

  • Besson, T. et al. (2025). "Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones." Frontiers in Chemistry.

  • Xu, W. et al. (2011).[3] "Copper-catalyzed domino synthesis of quinazolinones via Ullmann-type coupling and aerobic oxidative C-H amidation."[3] Organic Letters.

  • Wang, L. et al. (2013). "Highly efficient copper-catalyzed cascade synthesis of quinazoline and quinazolinone derivatives." Chemical Communications.

Sources

identification of common side products in 6,7-Difluoroquinazolin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6,7-Difluoroquinazolin-4-ol. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to address the nuanced challenges and common pitfalls encountered during this synthesis. Our goal is to provide you with the causal understanding needed to troubleshoot effectively, optimize your reaction conditions, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route to this compound?

The most prevalent and atom-economical method for synthesizing this compound is a variation of the Niementowski Quinazolinone Synthesis. This one-pot reaction involves the thermal condensation of 2-amino-4,5-difluorobenzoic acid with an excess of formamide. Formamide serves as both the reactant, providing the C2 carbon atom of the quinazolinone ring, and the reaction solvent.[1][2]

The reaction proceeds via the initial formation of an N-formyl intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final heterocyclic product.

Niementowski_Synthesis reactant1 2-Amino-4,5-difluorobenzoic Acid intermediate N-(2-carboxy-4,5-difluorophenyl)formamide (Intermediate) reactant1->intermediate Formylation reactant2 Formamide (Excess) reactant2->intermediate product This compound intermediate->product Cyclization & Dehydration (Heat, >130°C)

Caption: Primary synthetic route to this compound.

Q2: What are the critical parameters that influence the success of this reaction?

Success hinges on three key parameters: temperature, reaction time, and purity of starting materials.

  • Temperature: This is the most critical factor. The cyclization step requires significant thermal energy. Temperatures between 130-160°C are typically employed.[1][2][3] Insufficient heat will result in a stalled reaction, primarily yielding the N-formyl intermediate. Conversely, excessive temperatures (>180°C) can lead to the degradation of formamide and potential side product formation.

  • Reaction Time: The reaction duration is inversely related to temperature. At lower temperatures (e.g., 130-135°C), the reaction may require 2-4 hours or more.[2] At higher temperatures (e.g., 150-160°C), the time can be reduced, but careful monitoring is essential to prevent byproduct formation.[1]

  • Purity of 2-amino-4,5-difluorobenzoic Acid: The starting material must be free of isomeric impurities and residual reagents from its own synthesis. Impurities can lead to a complex product mixture that is challenging to purify.

Troubleshooting Guide: Side Products & Optimization

This section addresses specific experimental issues. Each problem is analyzed based on potential chemical causality, followed by actionable solutions and diagnostic protocols.

Problem 1: Low Yield (<60%) with Significant Recovery of a Water-Soluble, Acidic Compound.
  • Symptom: Your crude product yield is low. During workup (e.g., quenching with water), you notice that a significant amount of material remains in the aqueous phase. TLC analysis of this aqueous-soluble material shows a different spot from your desired product.

  • Probable Cause: Incomplete cyclization. The primary side product under these conditions is the uncyclized intermediate, N-(2-carboxy-4,5-difluorophenyl)formamide . This molecule retains the carboxylic acid moiety, rendering it soluble in basic aqueous solutions and more polar than the final product. Insufficient heat or reaction time is the most common culprit.[1]

  • Solutions & Protocols:

    • Increase Reaction Temperature/Time: If you ran the reaction at 130°C for 2 hours, consider increasing the temperature to 145-150°C for the same duration, or extending the time at 130°C to 4-6 hours.

    • Re-subjecting the Intermediate: The isolated intermediate can often be converted to the final product. After isolating the N-formyl intermediate, dissolve it in a fresh excess of formamide and heat the mixture again under optimized conditions (e.g., 150°C for 2 hours).

    • Monitoring Protocol (TLC):

      • System: Dichloromethane:Methanol (9:1) or Ethyl Acetate:Hexane (1:1).

      • Procedure: Periodically (e.g., every 30 minutes), take a small aliquot of the hot reaction mixture, dissolve it in methanol, and spot it on a TLC plate.

      • Observation: The starting material and intermediate will be more polar (lower Rf) than the final quinazolinone product. The reaction is complete when the spot corresponding to the intermediate has disappeared.

Incomplete_Cyclization Start 2-Amino-4,5-difluorobenzoic Acid Intermediate N-formyl Intermediate (Water-Soluble, Acidic) Start->Intermediate Formamide Product This compound (Desired Product) Intermediate->Product Insufficient Heat or Time (Stalled Reaction) Intermediate->Product Sufficient Heat & Time (Successful Cyclization)

Caption: Troubleshooting workflow for incomplete cyclization.

Problem 2: Presence of an Insoluble Impurity with a Molecular Weight of M+16.
  • Symptom: After cooling the reaction, you observe a significant amount of a solid that is poorly soluble in common recrystallization solvents. Mass spectrometry analysis of this impurity suggests a molecular weight that is 16 amu higher than your product (M+16), corresponding to an additional oxygen atom.

  • Probable Cause: Formation of 6,7-Difluoroquinazoline-2,4(1H,3H)-dione . This side product can arise if urea is present as an impurity in the formamide or if the reaction conditions promote the degradation of formamide in a way that introduces a carbonyl group at the C2 position. The synthesis of quinazoline-2,4-diones from anthranilic acid and urea is a known transformation.[2][4] The dione is often highly crystalline and less soluble than the corresponding quinazolin-4-ol.

  • Solutions & Protocols:

    • Verify Formamide Purity: Use high-purity, anhydrous formamide. If in doubt, consider purchasing from a new, sealed bottle.

    • Moderate Reaction Temperature: Avoid excessively high temperatures (>160°C) which can accelerate the decomposition of formamide.

    • Purification Strategy (Leaching):

      • Protocol: Suspend the crude, solid mixture in a solvent where the desired product has moderate solubility but the dione has poor solubility (e.g., hot ethyl acetate or methanol).

      • Procedure: Heat the suspension to a gentle reflux for 15-20 minutes, then filter the hot mixture. The desired this compound will be in the filtrate, while the less soluble dione impurity will remain on the filter paper. The product can then be recovered from the filtrate by cooling and crystallization.

Side_Products Start 2-Amino-4,5-difluorobenzoic Acid Product Desired Product: This compound Start->Product Heat SideProduct Side Product: 6,7-Difluoroquinazoline-2,4-dione Start->SideProduct Heat Formamide Formamide Formamide->Product Urea Urea (Impurity) or Degradation Urea->SideProduct

Caption: Pathways to desired product and common dione side product.

Problem 3: Product Darkens Significantly (Turns Brown/Black) at High Temperatures.
  • Symptom: The reaction mixture becomes very dark, and the isolated crude product is a dark brown or black solid, making purification by recrystallization difficult.

  • Probable Cause: Thermal decomposition. This is a general issue in high-temperature reactions. The electron-withdrawing nature of the fluorine atoms can make the quinazolinone ring susceptible to decomposition under harsh thermal stress. It can also indicate the presence of impurities in the starting materials that are less thermally stable.

  • Solutions & Protocols:

    • Use a Lower Temperature for a Longer Duration: This is the most effective solution. A reaction at 135°C for 4 hours is preferable to one at 160°C for 1 hour if decomposition is observed.[2]

    • Microwave-Assisted Synthesis: If available, a microwave reactor can provide rapid and uniform heating to the target temperature, often reducing the total heating time and minimizing the formation of thermal decomposition byproducts.[1]

    • Purification via Charcoal Treatment:

      • Protocol: Dissolve the dark, crude product in a suitable hot solvent (e.g., acetic acid or ethanol).

      • Procedure: Add a small amount (1-2% by weight) of activated charcoal to the hot solution. Keep the solution hot for 5-10 minutes.

      • Filtration: Filter the hot solution through a pad of celite to remove the charcoal.

      • Crystallization: Allow the decolorized filtrate to cool slowly to obtain lighter-colored crystals of the product.

Data Summary: Reaction Conditions

The following table summarizes typical conditions for the synthesis of quinazolin-4-ones from anthranilic acid and formamide, illustrating the trade-off between temperature, time, and yield.

MethodReactant Ratio (Acid:Formamide)Temperature (°C)Reaction TimeTypical Yield (%)Reference
Conventional Heating1:4 (molar)130-1352 hours96%[2]
Conventional Heating1:5 (molar)150-1608 hours61%[1]
Microwave Irradiation1:5 (molar)Not SpecifiedA few minutes87%[1]

Note: Yields are for the parent, unsubstituted quinazolin-4-one, but the trends are directly applicable to the 6,7-difluoro analog.

References

  • SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. [Link]

  • Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties. PubMed Central. [Link]

  • 7-Fluoro-6-nitroquinazolin-4(3H)-one. PubMed Central. [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PubMed Central. [Link]

  • Structure, aromatic properties and preparation of the quinazolin-4-one molecule. E3S Web of Conferences. [Link]

  • Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • (PDF) Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. ResearchGate. [Link]

Sources

Technical Support Center: Refining Downstream Processing and Isolation of 6,7-Difluoroquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for 6,7-Difluoroquinazolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its downstream processing and isolation. Given the specific nature of this molecule, this guide synthesizes established principles in quinazolinone chemistry with practical, field-proven insights to address the challenges you may encounter.

The core philosophy of this guide is to explain the causality behind each experimental choice, providing you with a self-validating framework for your purification protocols. While specific literature on the downstream processing of this compound is emerging, the principles outlined here are grounded in extensive experience with structurally related heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the expected physicochemical properties of this compound that influence its purification?

A1: The physicochemical properties of this compound are dictated by its quinazolinone core and the two fluorine substituents. The quinazolinone structure imparts a degree of polarity and the potential for hydrogen bonding, while the difluoro substitution increases its lipophilicity and can affect its crystal lattice energy. Expect the compound to be a solid at room temperature with limited solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and alcohols.

Q2: What are the most common impurities I should expect from the synthesis of this compound?

A2: Impurities will largely depend on the synthetic route. A common route involves the cyclization of a substituted anthranilic acid derivative.[1] Potential impurities include unreacted starting materials (e.g., 2-amino-4,5-difluorobenzoic acid), reagents from the cyclization step, and partially reacted intermediates. Over-alkylation or side reactions involving the quinazolinone ring system can also occur.

Q3: Which analytical techniques are recommended for in-process control and final purity assessment?

A3: A combination of chromatographic and spectroscopic methods is essential.

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity assessment, capable of separating the target compound from closely related impurities. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water is a good starting point.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation of the final product and can help identify and quantify impurities.[2] ¹⁹F NMR is particularly useful for confirming the fluorine substitution pattern.

Troubleshooting Guide: Downstream Processing and Isolation

This section addresses specific issues that may arise during the purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield After Initial Workup 1. Incomplete precipitation of the product. 2. Product loss during extraction due to partial solubility in the aqueous phase.1. Adjust the pH of the aqueous solution to the isoelectric point of the molecule to minimize solubility. 2. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). 3. Brine wash the combined organic extracts to reduce water content and improve recovery.
Product is an Oil or Gummy Solid 1. Presence of residual solvent. 2. Contamination with low-melting point impurities.1. Dry the product under high vacuum for an extended period. 2. Triturate the crude product with a non-polar solvent (e.g., hexanes, diethyl ether) to induce crystallization and wash away non-polar impurities.
Difficulty Removing Starting Materials 1. Similar polarity and solubility of the starting material and product.1. If the starting material has a carboxylic acid group, perform an acidic or basic wash to ionize it and move it into the aqueous phase. 2. Optimize the mobile phase in column chromatography for better separation. A shallower gradient or isocratic elution might be necessary.
Poor Separation in Column Chromatography 1. Inappropriate solvent system. 2. Column overloading. 3. Co-elution of impurities.1. Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal mobile phase for separation. 2. Reduce the amount of crude material loaded onto the column. 3. Consider using a different stationary phase (e.g., alumina) or a different chromatography technique like preparative HPLC.
Final Product Fails Purity Specifications 1. Incomplete removal of a closely related impurity. 2. Decomposition of the product during purification.1. Recrystallize the product from a suitable solvent system. This is highly effective for removing small amounts of impurities. 2. Analyze the impurity by MS and NMR to identify its structure and devise a targeted removal strategy. 3. Avoid excessive heat and exposure to strong acids or bases during purification.

Experimental Protocols

Protocol 1: General Workup and Extraction

This protocol assumes the synthesis was performed in an organic solvent.

  • Quenching: Cool the reaction mixture to room temperature. If necessary, quench the reaction by slowly adding water or a saturated aqueous solution of a suitable salt (e.g., ammonium chloride).

  • Solvent Removal: If the reaction solvent is water-miscible, remove it under reduced pressure.

  • Extraction: Dilute the residue with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with:

    • 1 M HCl (if basic impurities are present)

    • Saturated NaHCO₃ solution (if acidic impurities are present)

    • Brine

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude product to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 3: Flash Column Chromatography
  • Stationary Phase: Pack a column with silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if a gradient is used.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Workflow for Downstream Processing

Downstream_Workflow A Crude Reaction Mixture B Quenching & Extraction A->B C Crude Product Isolation B->C D Primary Purification (e.g., Recrystallization/Trituration) C->D G In-Process Analysis (TLC/HPLC) C->G Monitor E Secondary Purification (e.g., Column Chromatography) D->E D->G Monitor F Pure this compound E->F E->G Monitor H Final Quality Control (HPLC, NMR, MS) F->H

Caption: General workflow for the purification of this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree node_sol Triturate with non-polar solvent Start Product Impure After Initial Workup? IsSolid Is the product a solid? Start->IsSolid IsSolid->node_sol No (Oil/Gummy) PurityCheck Purity > 95% by HPLC? IsSolid->PurityCheck Yes Recrystallize Recrystallization Successful? PurityCheck->Recrystallize No node_sol_final Product is likely pure. Proceed to final analysis. PurityCheck->node_sol_final Yes Recrystallize->node_sol_final Yes node_sol_chrom Perform Column Chromatography Recrystallize->node_sol_chrom No

Caption: Decision tree for troubleshooting common purification issues.

References

  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. National Institutes of Health (NIH). Available at: [Link]

  • Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties. PubMed Central. Available at: [Link]

  • Synthesis of quinazolin-4(3H)-ones using fluoro- and chloro-substituted anthranilamides. Wiley Online Library. Available at: [Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. Available at: [Link]

  • Preparation method of R-5, 7-difluorochroman-4-ol.Google Patents.
  • Synthesis and antifungal activity of novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives. PubMed. Available at: [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link]

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Taylor & Francis Online. Available at: [Link]

  • Synthesis of quinazolines. Organic Chemistry Portal. Available at: [Link]

  • Alkaloid. Wikipedia. Available at: [Link]

  • (6,7-Difluoro-quinazolin-4-YL)-(1-methyl-2,2-diphenyl-ethyl)-amine. PubChem. Available at: [Link]

  • Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.Google Patents.
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. National Institutes of Health (NIH). Available at: [Link]

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. PubMed. Available at: [Link]

  • Different strategies for the synthesis of quinazolinones. ResearchGate. Available at: [Link]

  • Chapter 11 - Downstream Processing. Biomanufacturing.org. Available at: [Link]

  • Fluorine-containing quinazolines and their oxa and thia analogues: Synthesis and biological activities. ResearchGate. Available at: [Link]

  • 2021 Heterocycles Lecture 11. YouTube. Available at: [Link]

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Validation & Comparative

A Comparative Analysis of 6,7-Difluoroquinazolin-4-ol and Established EGFR Tyrosine Kinase Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold in EGFR-Targeted Cancer Therapy

The epidermal growth factor receptor (EGFR) signaling pathway is a cornerstone of cellular regulation, governing processes such as proliferation, differentiation, and survival.[1] Its aberrant activation, often through mutation or overexpression, is a well-established driver of tumorigenesis in various cancers, most notably non-small cell lung cancer (NSCLC).[2][3] This has made EGFR a prime target for therapeutic intervention. The quinazoline core has emerged as a privileged scaffold in the design of potent and selective EGFR tyrosine kinase inhibitors (TKIs).[2] This guide provides a comparative analysis of a specific quinazoline derivative, 6,7-Difluoroquinazolin-4-ol, in the context of well-established EGFR TKIs, offering insights into its potential role and the broader landscape of EGFR inhibition. While direct experimental data for this compound as an EGFR inhibitor is not extensively available in the public domain, this guide will leverage data from structurally related 6,7-disubstituted quinazoline derivatives to provide a comprehensive comparison.

Mechanism of Action: Targeting the ATP-Binding Site of the EGFR Tyrosine Kinase

The majority of quinazoline-based EGFR inhibitors, including the first-generation drugs gefitinib and erlotinib, function as ATP-competitive inhibitors.[2] They achieve their therapeutic effect by binding to the ATP-binding pocket of the EGFR tyrosine kinase domain, thereby preventing the phosphorylation and subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival.[2] The quinazoline ring system is critical for this interaction, typically forming a hydrogen bond with the hinge region of the kinase domain.[2]

Second-generation inhibitors, such as afatinib, also target the ATP-binding site but do so irreversibly by forming a covalent bond with a cysteine residue in the active site. This can lead to a more sustained inhibition but may also be associated with increased toxicity due to off-target effects. Lapatinib, another quinazoline-based inhibitor, is a dual inhibitor of both EGFR and HER2 tyrosine kinases.[4] The third-generation inhibitor, osimertinib, was specifically designed to be effective against EGFR mutants that are resistant to first- and second-generation TKIs, particularly the T790M "gatekeeper" mutation, while showing selectivity over wild-type EGFR.[5]

The 6,7-difluoro substitution on the quinazoline ring is expected to modulate the electronic properties of the molecule, potentially influencing its binding affinity and selectivity for the EGFR kinase domain. Fluorine substitutions are a common strategy in medicinal chemistry to enhance metabolic stability and cell permeability.

Comparative Performance: A Look at Inhibitory Potency

To provide a clear comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values for several established EGFR TKIs against wild-type EGFR and common mutant forms. While a specific IC50 value for this compound is not available, data for a representative 6,7-disubstituted quinazoline derivative (a 6,7-dimorpholinoalkoxy derivative) is included to provide context for this class of compounds.

InhibitorTargetIC50 (nM)Citation(s)
Gefitinib EGFR (wild-type)2-100
EGFR (L858R)10-50
EGFR (exon 19 deletion)10-50
EGFR (T790M)>1000
Erlotinib EGFR (wild-type)2-10[1]
EGFR (L858R)~30
EGFR (exon 19 deletion)~30
EGFR (T790M)>1000
Lapatinib EGFR (wild-type)800-2000
EGFR (L858R)900
EGFR (exon 19 deletion)1200
Osimertinib EGFR (wild-type)461-650[5]
EGFR (L858R)12[5]
EGFR (L858R/T790M)1[5]
EGFR (exon 19 deletion/T790M)6[5]
6,7-dimorpholinoalkoxy quinazoline derivative (Compound 8d) EGFR (wild-type)7.0
EGFR (T790M)9.3

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols for Inhibitor Characterization

The following are detailed protocols for two key in vitro assays used to characterize the performance of EGFR inhibitors.

EGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Workflow Diagram:

EGFR_Kinase_Assay cluster_0 Kinase Reaction cluster_1 ADP Detection start Prepare Reagents: - EGFR Enzyme - Substrate (e.g., Poly(Glu,Tyr)) - ATP - Test Inhibitor reaction Incubate at 30°C for 60 min: Kinase + Substrate + ATP + Inhibitor start->reaction add_adpglo Add ADP-Glo™ Reagent reaction->add_adpglo Stop Reaction incubate1 Incubate at RT for 40 min (Depletes remaining ATP) add_adpglo->incubate1 add_detection Add Kinase Detection Reagent incubate1->add_detection incubate2 Incubate at RT for 30-60 min (Converts ADP to ATP & generates light) add_detection->incubate2 read_luminescence Read Luminescence incubate2->read_luminescence

Caption: Workflow for the ADP-Glo™ EGFR Kinase Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor (e.g., this compound) in 100% DMSO.

    • Prepare serial dilutions of the inhibitor in kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/mL BSA).

    • Prepare a solution containing recombinant human EGFR enzyme in kinase buffer.

    • Prepare a solution of the substrate (e.g., poly(Glu,Tyr) 4:1) and ATP in kinase buffer.

  • Kinase Reaction:

    • In a 96-well plate, add the test inhibitor solution to each well.

    • Add the EGFR enzyme solution to each well.

    • Initiate the reaction by adding the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the EGFR kinase activity.

    • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow Diagram:

MTT_Assay cluster_0 Cell Treatment cluster_1 MTT Reaction & Measurement seed_cells Seed cells in a 96-well plate incubate_adhesion Incubate for 24h for cell adhesion seed_cells->incubate_adhesion add_inhibitor Add serial dilutions of the test inhibitor incubate_adhesion->add_inhibitor incubate_treatment Incubate for 48-72h add_inhibitor->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_formazan Incubate for 2-4h at 37°C (Viable cells convert MTT to formazan) add_mtt->incubate_formazan solubilize Add solubilization solution (e.g., DMSO) incubate_formazan->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for the MTT Cell Viability Assay.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture cancer cells (e.g., A549 for wild-type EGFR, NCI-H1975 for T790M mutant EGFR) in appropriate growth medium.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the test inhibitor in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor.

    • Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Reaction and Measurement:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add a solubilization solution, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution of the formazan.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

EGFR Signaling Pathway and Mechanisms of Resistance

Understanding the EGFR signaling cascade is crucial for appreciating the mechanism of action of TKIs and the development of resistance.

Signaling Pathway Diagram:

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Simplified EGFR Signaling Pathway.

Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins like Grb2. This initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which promote cell proliferation, survival, and angiogenesis.

A major challenge in EGFR-targeted therapy is the development of drug resistance. For first-generation quinazoline inhibitors like gefitinib and erlotinib, the most common mechanism of acquired resistance is the T790M mutation in exon 20 of the EGFR gene.[5] This "gatekeeper" mutation increases the affinity of the receptor for ATP, thereby reducing the potency of ATP-competitive inhibitors. The development of third-generation inhibitors like osimertinib, which are effective against the T790M mutant, has been a significant advancement. However, resistance to these agents can also emerge, for instance, through the C797S mutation, which prevents the covalent binding of irreversible inhibitors.

The impact of a 6,7-difluoro substitution on resistance profiles is an area for further investigation. It is plausible that such modifications could alter the binding kinetics and conformational preferences of the inhibitor, potentially influencing its efficacy against certain resistant mutants.

Conclusion and Future Directions

The quinazoline scaffold remains a highly valuable framework for the development of EGFR tyrosine kinase inhibitors. While established drugs like gefitinib, erlotinib, lapatinib, and osimertinib have demonstrated significant clinical benefit, the quest for novel inhibitors with improved potency, selectivity, and resistance profiles continues.

This compound represents an interesting, yet under-characterized, member of this class. Based on the structure-activity relationships of related 6,7-disubstituted quinazolines, it is reasonable to hypothesize that the difluoro substitutions could enhance its drug-like properties. However, a definitive assessment of its performance as an EGFR inhibitor requires direct experimental evidence, particularly its IC50 values against wild-type and clinically relevant mutant forms of EGFR.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its derivatives. Such studies, employing the standardized assays detailed in this guide, will be crucial in elucidating its potential as a next-generation EGFR TKI and its place in the ever-evolving landscape of targeted cancer therapy.

References

  • Liu, X., et al. (2018). 6,7-Dimorpholinoalkoxy quinazoline derivatives as potent EGFR inhibitors with enhanced antiproliferative activities against tumor cells. European Journal of Medicinal Chemistry, 149, 137-148. Available at: [Link]

  • Mishra, A., et al. (2022). '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. bioRxiv. Available at: [Link]

  • Fry, D. W., et al. (1994). Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines. Journal of Biological Chemistry, 269(15), 11304-11310.
  • Scott, D. A., et al. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Bioorganic & Medicinal Chemistry Letters, 62, 128718. Available at: [Link]

  • Wang, S., et al. (2020). Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers. Bioorganic Chemistry, 94, 103403. Available at: [Link]

  • Li, J., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 663539. Available at: [Link]

  • Membreno, R., et al. (2013). Identifying erlotinib-sensitive non-small cell lung carcinoma tumors in mice using [11C]erlotinib PET. Clinical Cancer Research, 19(19), 5349-5359. Available at: [Link]

  • Gorgan, D. L., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(3), 1735. Available at: [Link]

  • Kim, J. W., et al. (2014). Lapatinib, a Dual EGFR and HER2 Tyrosine Kinase Inhibitor, Downregulates Thymidylate Synthase by Inhibiting the Nuclear Translocation of EGFR and HER2. PLoS ONE, 9(5), e97731. Available at: [Link]

  • An, Z., et al. (2006). Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII. Journal of Cellular Biochemistry, 98(1), 149-162. Available at: [Link]

  • Yang, D., et al. (2018). Novel Selective and Potent EGFR Inhibitor that Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer. Molecules, 23(2), 347. Available at: [Link]

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  • Kwak, E. L., et al. (2008). Disparate effects of gefitinib and lapatinib on egfr mutant lung cancer. Clinical Cancer Research, 14(9), 2520-2527. Available at: [Link]

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  • EGFR-TKI-Resistant NSCLC Cells. AACR Journals. Available at: [Link]

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A Senior Application Scientist's Guide to Validating Target Engagement of 6,7-Difluoroquinazolin-4-ol in a Cellular Context

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of state-of-the-art methodologies for confirming the intracellular target engagement of 6,7-Difluoroquinazolin-4-ol. As a member of the quinazoline family, this compound is predicted to exhibit activity against protein kinases, a class of enzymes frequently implicated in oncology and inflammatory diseases.[1][2][3] Validating that a molecule reaches and binds to its intended target within the complex milieu of a living cell is a cornerstone of modern drug discovery, bridging the gap between biochemical potency and physiological effect.[4][5]

This document moves beyond a simple listing of techniques. It is designed to provide the field-proven insights necessary to make informed experimental choices, offering a rationale for why one method may be superior to another depending on the specific research question—from initial hit validation to comprehensive off-target profiling.

The Principle of Target Engagement: Moving Beyond "If" to "How"

Target engagement is the critical first step in a compound's mechanism of action; it is the physical interaction between the drug and its molecular target within a native cellular environment.[6] A lack of cellular efficacy can arise from two primary scenarios: either the compound fails to engage its target due to poor permeability or efflux, or it engages the target, but modulation of that target does not produce the desired phenotype. Distinguishing between these possibilities is paramount. This guide compares three orthogonal, yet complementary, approaches to robustly validate the target engagement of this compound:

  • Cellular Thermal Shift Assay (CETSA®): A biophysical method based on ligand-induced protein stabilization.

  • Chemoproteomic Profiling (Kinobeads): An affinity chromatography approach for unbiased target identification and selectivity profiling.

  • Functional Target Engagement (Downstream Pathway Analysis): A biological readout confirming that target binding leads to a functional consequence.

Each method offers a unique lens through which to view the drug-target interaction, and their combined use provides a self-validating system for generating high-confidence data.

Method 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful, label-free technique that directly assesses the physical binding of a ligand to its target protein in intact cells or cell lysates.[7][8] The foundational principle is that ligand binding confers thermodynamic stability to the target protein, making it more resistant to heat-induced denaturation.[9]

Causality Behind the Method

When a cell suspension is heated, proteins begin to unfold and aggregate. The temperature at which 50% of the protein denatures is its melting temperature (Tm). The binding of a small molecule like this compound into the active site of its target kinase creates a more stable complex. This stabilization requires more thermal energy to disrupt, resulting in an upward shift in the Tm. By measuring the amount of soluble protein remaining after a heat challenge, we can infer target engagement.

Experimental Workflow & Visualization

The workflow involves treating cells with the compound, heating the cell suspension across a range of temperatures, lysing the cells, separating soluble proteins from aggregated ones, and quantifying the amount of the specific target protein remaining in the soluble fraction, typically by Western Blot.[10]

CETSA_Workflow A 1. Cell Culture (e.g., A549 cells) B 2. Compound Treatment (this compound vs. DMSO) A->B Incubate C 3. Heat Challenge Aliquots heated to different temperatures (e.g., 40°C to 70°C) B->C Aliquot & Heat D 4. Cell Lysis (Freeze-thaw cycles) C->D Cool E 5. Separation Centrifugation to pellet aggregates D->E F 6. Supernatant Collection (Soluble protein fraction) E->F G 7. Protein Quantification (Western Blot for Target Protein) F->G Analyze

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Experimental Protocol (CETSA with Western Blot)
  • Cell Preparation: Culture cells known to express the putative target (e.g., A549 lung cancer cells for EGFR) to ~80% confluency.[1][11]

  • Compound Incubation: Treat cells with this compound at a desired concentration (e.g., 10 µM) or with DMSO (vehicle control) for 1-2 hours at 37°C.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating Step: Aliquot the cell suspension into separate PCR tubes for each temperature point. Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C, 70°C), followed by a controlled cooling step to room temperature.[10]

  • Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a water bath.[12]

  • Separation of Fractions: Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Sample Preparation: Collect the supernatant containing the soluble protein fraction. Determine protein concentration using a BCA assay.

  • Detection: Analyze equal amounts of protein from each sample by SDS-PAGE and Western Blot using a specific antibody against the target protein.

Hypothetical Data & Interpretation

The results would show that in the DMSO-treated samples, the band intensity for the target protein decreases as the temperature increases. In the drug-treated samples, the protein remains soluble at higher temperatures, demonstrating a thermal shift.

Temperature (°C)Relative Band Intensity (DMSO)Relative Band Intensity (10 µM Compound)
451.001.00
500.951.00
550.600.92
600.250.75
650.050.40
700.000.10

This data indicates a significant stabilization of the target protein by this compound, providing direct evidence of target engagement in an intracellular environment.

Method 2: Chemoproteomic Profiling (Kinobeads)

While CETSA confirms engagement with a known target, chemoproteomics can identify the target(s) in an unbiased manner and simultaneously assess compound selectivity across an entire protein family.[13] The Kinobeads assay is a powerful iteration of this approach, specifically for kinase inhibitors.[14]

Causality Behind the Method

Kinobeads are an affinity resin containing immobilized, broad-spectrum kinase inhibitors that can bind a large portion of the cellular kinome.[15] The experiment is performed in a competitive binding format. A cell lysate is pre-incubated with the free test compound (this compound). Kinases that are bound by the test compound in solution will be unable to bind to the Kinobeads.[16] Conversely, kinases not engaged by the test compound will be captured by the beads. By using quantitative mass spectrometry to identify and quantify the proteins that are depleted from the bead pulldown in a dose-dependent manner, one can determine the compound's targets and their apparent binding affinities.[14]

Experimental Workflow & Visualization

Kinobeads_Workflow A 1. Cell Lysis Prepare native cell lysate B 2. Competitive Incubation Lysate + Dose-response of This compound A->B C 3. Affinity Capture Add Kinobeads to capture unbound kinases B->C Compete D 4. Wash & Elute Remove non-specific binders and elute captured kinases C->D E 5. Proteomic Analysis On-bead digestion followed by LC-MS/MS quantification D->E Analyze F 6. Data Analysis Generate dose-response curves to determine Kd(app) E->F

Caption: Workflow for Kinobeads-based chemoproteomic profiling.

Detailed Experimental Protocol (Kinobeads)
  • Lysate Preparation: Grow cells to high density, harvest, and lyse under native conditions to preserve protein folding and activity.

  • Compound Incubation: Aliquot the lysate and incubate with a serial dilution of this compound (e.g., from 1 nM to 30 µM) for 1 hour. Include a DMSO control.

  • Kinobeads Pulldown: Add the Kinobeads affinity resin to each lysate-compound mixture and incubate to allow for the capture of unbound kinases.[15]

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Sample Preparation for MS: Perform on-bead tryptic digestion to generate peptides from the captured proteins.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution quantitative mass spectrometry to identify and quantify the captured kinases.

  • Data Analysis: For each identified kinase, plot the relative amount captured as a function of compound concentration. Fit the data to a dose-response model to calculate the apparent dissociation constant (Kdapp), which reflects the compound's binding affinity in the complex lysate.[14]

Hypothetical Data & Interpretation

The output is a list of kinase targets with their corresponding affinities, providing a comprehensive selectivity profile.

Kinase TargetKdapp (nM)Interpretation
EGFR25Potent primary target
BRAF80Potent secondary target
SRC1,500Weak off-target
CDK2>10,000No significant binding

This data would suggest that this compound is a potent inhibitor of EGFR and BRAF, with weaker activity against SRC and high selectivity against CDK2. This unbiased approach can uncover unexpected off-targets that may contribute to the compound's efficacy or toxicity.[14]

Method 3: Functional Target Engagement (Downstream Pathway Analysis)

Confirming that a compound binds its target is essential, but demonstrating that this binding event leads to a functional consequence within the cell's signaling network provides the ultimate validation.[4] For a kinase inhibitor, the most direct functional readout is a change in the phosphorylation state of a known downstream substrate.

Causality Behind the Method

If this compound binds to and inhibits a kinase like EGFR, it will block the transfer of phosphate from ATP to EGFR's substrate proteins. This leads to a measurable decrease in the phosphorylation of those substrates. By using phospho-specific antibodies, we can quantify this change and confirm that the target has not only been bound, but also functionally inhibited.[4][14]

Experimental Workflow & Visualization

Pathway_Workflow A 1. Cell Culture & Starvation Synchronize cells in a basal state B 2. Compound Pre-treatment Incubate with this compound A->B C 3. Pathway Stimulation (e.g., add EGF to activate EGFR) B->C D 4. Cell Lysis Harvest cells at a specific time point C->D 5-10 min E 5. Western Blot Analysis Probe with antibodies for p-EGFR, Total EGFR, p-ERK, Total ERK D->E F 6. Quantification Measure changes in phosphorylation E->F

Caption: Workflow for downstream pathway analysis.

Detailed Experimental Protocol (Phospho-Western Blot)
  • Cell Culture: Plate cells (e.g., A549) and allow them to adhere. Serum-starve the cells overnight to reduce basal kinase activity.

  • Compound Treatment: Pre-treat cells with a dose-response of this compound or DMSO for 1-2 hours.

  • Stimulation: Stimulate the pathway by adding a growth factor (e.g., 50 ng/mL EGF) for a short period (e.g., 10 minutes) to activate the EGFR signaling cascade.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse in RIPA buffer containing both protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

  • Western Blot: Separate proteins by SDS-PAGE and probe membranes with primary antibodies specific for the phosphorylated form of the target and its downstream substrates (e.g., p-EGFR, p-ERK) and with antibodies for the total protein levels (Total EGFR, Total ERK) as loading controls.

  • Analysis: Quantify band intensities to determine the IC50 of the compound for inhibiting substrate phosphorylation.

Hypothetical Data & Interpretation

The results would demonstrate a dose-dependent decrease in the phosphorylation of EGFR and its downstream effector ERK upon treatment with the compound.

Compound Conc. (nM)p-EGFR / Total EGFR (Ratio)p-ERK / Total ERK (Ratio)
0 (DMSO)1.001.00
100.850.90
500.450.55
2000.100.15
10000.050.05

This data provides a cellular IC50 for pathway inhibition, confirming that the physical binding observed with CETSA and Kinobeads translates into a functional blockade of the kinase's enzymatic activity.

Comparative Summary and Strategic Application

No single method tells the whole story. The optimal strategy involves an orthogonal approach, using different methods to build a cohesive and robust dataset.

FeatureCellular Thermal Shift Assay (CETSA)Chemoproteomics (Kinobeads)Downstream Pathway Analysis
Principle Ligand-induced thermal stabilizationCompetitive affinity captureInhibition of substrate phosphorylation
Key Question Does my compound bind the target?What does my compound bind to and how selectively?Does binding inhibit target function?
Format Intact cells or lysateCell lysateIntact cells
Unbiased? No, requires a known targetYes, proteome-wideNo, requires known pathway
Readout Western Blot, MS, AlphaScreenMass SpectrometryWestern Blot, ELISA, HTRF
Pros Label-free, direct biophysical evidenceUnbiased, provides selectivity profile, measures affinityConfirms functional activity, provides cellular IC50
Cons Low-throughput (WB), requires good antibodyLysate-based, may miss membrane targets, cannot profile allosteric inhibitors[15]Indirect, requires pathway knowledge and phospho-antibodies

Strategic Recommendation:

  • Initial Hit Validation: Use CETSA to rapidly and directly confirm that this compound engages its primary hypothesized target (e.g., EGFR) in intact cells.

  • Selectivity & Off-Target Profiling: Employ Kinobeads to understand the compound's broader interaction landscape. This is crucial for anticipating potential polypharmacology or identifying mechanisms of toxicity.

  • Functional Confirmation: Perform Downstream Pathway Analysis to verify that target engagement leads to the desired biological outcome and to establish a dose-response relationship for functional inhibition in a cellular context.

By integrating these biophysical, chemical, and biological approaches, researchers can build an unassailable case for the mechanism of action of this compound, significantly de-risking its progression in the drug discovery pipeline.

References

  • 4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. (2022). bioRxiv.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). PubMed.
  • Terpinen-4-ol, the Main Bioactive Component of Tea Tree Oil, as an Innovative Antimicrobial Agent against Legionella pneumophila. (n.d.). MDPI.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central.
  • 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. (n.d.). PubMed.
  • Target Engagement Assays in Early Drug Discovery. (n.d.). Journal of Medicinal Chemistry.
  • Determining target engagement in living systems. (n.d.). PMC - NIH.
  • The target landscape of clinical kinase drugs. (n.d.). PMC - NIH.
  • Identification of 1-(3-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea hydrochloride (CEP-32496), a highly potent and orally efficacious inhibitor of V-RAF murine sarcoma viral oncogene homologue B1 (BRAF) V600E. (n.d.). PubMed.
  • Target deconvolution techniques in modern phenotypic profiling. (2013). PMC - NIH.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI.
  • Small-Molecule Target Engagement in Cells. (2016). PubMed.
  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (n.d.).
  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol.
  • Current Advances in CETSA. (2022). Frontiers.
  • Strategies for target and pathway engagement in cellular assays. (2020). [Source not available].
  • Cellular thermal shift assay (CETSA). (n.d.). Bio-protocol.

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Comparative Profiling Guide: 6,7-Difluoroquinazolin-4-ol as a Pharmacophore Scaffold

[1][2]

Product: 6,7-Difluoroquinazolin-4-ol (CAS: 137553-42-5 / 3H-quinazolin-4-one tautomer) Primary Application: Synthesis of Kinase Inhibitors (EGFR, Aurora A) and TLR8 Modulators.[1][2] Alternative Scaffold: 6,7-Dimethoxyquinazolin-4-ol (Gefitinib/Erlotinib precursor).[1][2]

Executive Summary: The Electronic Pivot

In the optimization of 4-anilinoquinazoline drugs, the 6,7-substitution pattern is the primary lever for tuning the electronic density of the pyrimidine ring. While the 6,7-dimethoxy scaffold (found in Gefitinib, Erlotinib) provides electron-donating groups (EDG) that stabilize the quinazoline core and optimize binding affinity for wild-type EGFR, the 6,7-difluoro scaffold introduces strong electron-withdrawing groups (EWG).[1]

This guide profiles the This compound scaffold, demonstrating its utility in:

  • Enhanced Electrophilicity: Facilitating SNAr reactions with weak nucleophiles.

  • Metabolic Blocking: Preventing the rapid O-dealkylation seen with methoxy/ethoxy analogs.[1][2]

  • Selectivity Shifting: Altering the pKa of N1 to shift kinase selectivity profiles away from EGFR toward targets like TLR8 and Aurora A .[2]

Chemical Reactivity Profiling: Difluoro vs. Dimethoxy

The defining characteristic of the 6,7-difluoro scaffold is the profound reduction of electron density at the C4 position. This dictates the conditions required for the critical chlorination and subsequent amination steps.

Comparative Reactivity Kinetics[1][2]
FeatureThis compound6,7-Dimethoxyquinazolin-4-olMechanism
C4 Electrophilicity High ModerateFluorine (EWG) activates C4; Methoxy (EDG) deactivates.[1][2]
Chlorination (POCl₃) Rapid (< 2h @ Reflux)Standard (3-5h @ Reflux)Nucleophilic attack by Cl⁻ is favored on electron-deficient ring.[1][2]
Intermediate Stability Low (Moisture Sensitive) High (Stable solid)4-Chloro-6,7-difluoroquinazoline hydrolyzes rapidly back to -ol.[1][2]
SNAr Rate Fast SlowFacilitates coupling with sterically hindered or electron-poor anilines.[1][2]
Solubility LipophilicPolar/AmphiphilicFluorine increases lipophilicity without H-bonding potential.[1][2]
Reaction Pathway Visualization

The following diagram illustrates the divergent reactivity profiles. Note the "Hydrolysis Risk" node for the difluoro scaffold, which is a common failure point in scale-up.

ReactivityProfileStart_F6,7-DifluoroScaffoldAct_FActivation (POCl3)Rate: FASTStart_F->Act_FStart_OMe6,7-DimethoxyScaffoldAct_OMeActivation (POCl3)Rate: MODERATEStart_OMe->Act_OMeInt_F4-Chloro-6,7-difluoro(Highly Unstable)Act_F->Int_FEWG EffectInt_OMe4-Chloro-6,7-dimethoxy(Stable Solid)Act_OMe->Int_OMeEDG EffectHydrolysisHydrolysis Reversion(Failure Mode)Int_F->HydrolysisMoistureSensitivityProdTarget Inhibitor(S_NAr Product)Int_F->ProdRapid Kinetics(Mild Base)Int_OMe->ProdSlow Kinetics(Heat Required)

Figure 1: Comparative reactivity flow.[1][2] The 6,7-difluoro intermediate requires strictly anhydrous handling to prevent reversion.

Biological Selectivity & Cross-Reactivity

Switching from a dimethoxy to a difluoro core is not merely a bioisosteric replacement; it fundamentally alters the molecule's interaction map.[2]

Kinase Selectivity (EGFR vs. Aurora A)
  • EGFR: The 6,7-dimethoxy motif is optimized for the ATP pocket of EGFR, where the oxygen atoms participate in water-mediated H-bonding networks. Replacing these with fluorine often reduces potency against wild-type EGFR but can maintain activity against specific mutants or shift selectivity toward Aurora A kinase , as seen in derivatives like 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (structurally related analog).[1][2]

  • Metabolic Stability: The primary metabolic clearance route for Gefitinib is O-demethylation by CYP450 enzymes.[1][2] The 6,7-difluoro scaffold blocks this metabolic soft spot , potentially extending half-life, though it introduces a risk of defluorination if the ring is sufficiently activated for nucleophilic attack by glutathione.

Emerging Cross-Reactivity: TLR8 Agonism

A critical "off-target" (or primary target, depending on intent) for the 6,7-difluoro scaffold is Toll-like Receptor 8 (TLR8) .[1][2]

  • Mechanism: Recent patent literature (e.g., WO2019166532) identifies 2-amino-6,7-difluoroquinazolin-4-ol as a key intermediate for potent TLR8 modulators.[1][2]

  • Implication: When screening 6,7-difluoro-based kinase inhibitors, researchers must counter-screen against TLR8 to rule out immunomodulatory artifacts, a step often skipped with dimethoxy analogs.[1]

Experimental Protocols

Protocol A: Synthesis of the Reactive Intermediate (4-Chloro-6,7-difluoroquinazoline)

Rationale: Standard protocols for quinazolines often fail here due to the hydrolytic instability of the difluoro-chloride.[1]

  • Reagents: this compound (1.0 eq), POCl₃ (10.0 eq), DIPEA (1.5 eq).

  • Setup: Flame-dried round-bottom flask under Argon atmosphere. Critical: Moisture excludes yield.[1][2]

  • Procedure:

    • Suspend the starting material in neat POCl₃.[2]

    • Add DIPEA dropwise (catalytic base accelerates the reaction).[2]

    • Reflux at 105°C for 2 hours (Monitor by TLC; do not over-cook as degradation occurs).

    • Workup (The "Quench"): Evaporate POCl₃ in vacuo to dryness. Azeptrope twice with dry toluene to remove traces of acid.[1][2]

    • Isolation: Do not perform an aqueous workup.[1][2] Use the crude solid immediately for the next step.

Protocol B: SNAr Profiling (Kinetics Assay)

Rationale: To determine if the difluoro scaffold is required for a specific aniline coupling.

  • Design: Set up parallel reactions with 6,7-difluoro-4-Cl and 6,7-dimethoxy-4-Cl intermediates.

  • Nucleophile: 3-bromoaniline (weak nucleophile, representative of drug synthesis).[1][2]

  • Conditions: Isopropanol, 60°C, 1 hour.

  • Analysis: HPLC monitoring at t=10, 30, 60 min.

    • Expectation: The difluoro variant should reach >90% conversion within 20 mins.[2] The dimethoxy variant typically requires 2-4 hours or higher temperatures (80°C).[1][2]

References

  • Synthesis and Biological Evaluation of Quinazoline Derivatives. BioRxiv. (2022).[1][2] Discusses 4-aminoquinazoline-6,7-diol derivatives and EGFR binding modes. [1][2]

  • Metabolic Stability of 6,7-Dialkoxy-4-(fluoroanilino)quinazolines. National Institutes of Health (NIH).[1][2] Highlights the metabolic defluorination risks and O-dealkylation pathways.[1][2]

  • 2,4-Diaminoquinazoline Derivatives as TLR8 Modulators. Google Patents (WO2019166532A1). Identifies 2-amino-6,7-difluoroquinazolin-4-ol as a key scaffold for TLR8 activity.[1][2][3]

  • Design of Fluoroquinazoline Derivatives for Aurora A Kinase. PubMed Central. Demonstrates the shift in selectivity toward Aurora A using fluorinated scaffolds.[2]

  • Chemical Insights into Quinazoline Synthesis. Frontiers in Chemistry. Reviews metal-catalyzed and SNAr approaches for functionalizing the C4 position.

A Comparative In Vivo Efficacy Analysis: Gefitinib Versus Novel Quinazoline-Based EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, particularly for non-small cell lung cancer (NSCLC), the quinazoline scaffold has been a cornerstone for the development of potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). Gefitinib, a first-generation EGFR TKI, set a precedent for personalized medicine in patients with specific EGFR mutations. This guide provides an in-depth comparison of the in vivo efficacy of gefitinib against emerging quinazoline derivatives, with a conceptual focus on structures like 6,7-Difluoroquinazolin-4-ol, representing a class of next-generation inhibitors. While direct comparative in vivo data for this compound is not extensively available in public literature, we will extrapolate from studies on structurally related 6,7-disubstituted quinazoline derivatives to provide a comprehensive analysis for researchers in the field.

Mechanistic Foundations: Targeting the EGFR Signaling Cascade

Gefitinib functions by competitively binding to the adenosine triphosphate (ATP)-binding site within the tyrosine kinase domain of EGFR.[1][2] This reversible inhibition prevents EGFR autophosphorylation and subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1][3] Its efficacy is particularly pronounced in NSCLC patients harboring activating mutations in the EGFR gene, such as deletions in exon 19 or the L858R point mutation in exon 21.[1]

Novel quinazoline derivatives, including those with substitutions at the 6 and 7 positions, are designed to enhance potency, selectivity, and overcome resistance mechanisms. Modifications to the quinazoline core aim to improve the binding affinity and inhibitory activity against both wild-type and mutated forms of EGFR. For instance, the introduction of different functional groups can lead to enhanced interactions within the ATP-binding pocket.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF Ligand EGF->EGFR Gefitinib Gefitinib / Novel Quinazolines Gefitinib->EGFR

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib and novel quinazoline derivatives.

Comparative In Vivo Efficacy: Insights from Preclinical Models

Studies on various novel quinazoline derivatives have demonstrated significant anti-proliferative activity against a range of cancer cell lines, in some cases exceeding the potency of gefitinib.[4][5] For example, certain derivatives have shown potent inhibitory activity against NSCLC cell lines that are resistant to first-generation TKIs.[6]

Table 1: Comparative In Vivo Efficacy Data of Gefitinib and Representative Novel Quinazoline Derivatives

Compound/DrugCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Key FindingsReference
Gefitinib NSCLC Xenograft (EGFR mutant)25-50 mg/kg/day, p.o.SignificantEffective in tumors with activating EGFR mutations.[7][8]
Novel Quinazoline Derivative (Example 1) NSCLC Xenograft (H1975)VariesPotentActive against T790M resistance mutation.[6][9]
Novel Quinazoline Derivative (Example 2) Glioblastoma XenograftVariesSignificantDelayed tumor progression and improved survival.[10][11]
Novel Quinazoline Derivative (Example 3) A431 XenograftVariesHighSuperior anti-proliferative activity compared to gefitinib in vitro.[4]

Note: The data for novel quinazoline derivatives are representative examples from different studies and not a direct comparison with gefitinib under the same experimental conditions.

Experimental Protocol: Evaluating In Vivo Antitumor Efficacy in a Xenograft Model

To rigorously compare the in vivo efficacy of a novel quinazoline inhibitor like this compound against gefitinib, a well-designed xenograft study is essential.

Objective: To determine the antitumor efficacy of this compound compared to gefitinib in an NSCLC xenograft mouse model.

Materials:

  • Cell Line: NCI-H1975 human NSCLC cell line (harboring L858R and T790M EGFR mutations).

  • Animals: 6-8 week old female athymic nude mice.

  • Test Articles: this compound, Gefitinib.

  • Vehicle: Appropriate vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose).

Methodology:

  • Cell Culture and Implantation:

    • Culture NCI-H1975 cells in appropriate media.

    • Subcutaneously inject 5 x 10^6 cells into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth using calipers.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):

      • Group 1: Vehicle control (p.o., daily)

      • Group 2: Gefitinib (e.g., 50 mg/kg, p.o., daily)

      • Group 3: this compound (Dose 1, p.o., daily)

      • Group 4: this compound (Dose 2, p.o., daily)

  • Treatment and Monitoring:

    • Administer treatments for a specified period (e.g., 21 days).

    • Measure tumor volume and body weight 2-3 times per week.

  • Endpoint and Analysis:

    • At the end of the study, euthanize mice and excise tumors.

    • Calculate Tumor Growth Inhibition (TGI).

    • Perform statistical analysis (e.g., ANOVA) to compare treatment groups.

    • Optional: Conduct pharmacokinetic and pharmacodynamic (e.g., Western blot for p-EGFR in tumor tissue) analyses.

Xenograft_Workflow A Cell Culture (NCI-H1975) B Subcutaneous Implantation in Mice A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Groups C->D E Daily Oral Dosing D->E F Tumor Volume & Body Weight Measurement E->F F->E 21 Days G Endpoint: Tumor Excision & Analysis F->G

Caption: Experimental workflow for in vivo efficacy testing in a xenograft model.

Overcoming Resistance: The Next Frontier for Quinazoline Inhibitors

A significant limitation of first-generation EGFR TKIs like gefitinib is the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[12][13] This mutation increases the affinity of the receptor for ATP, reducing the competitive binding of gefitinib. Other resistance mechanisms include MET amplification and activation of bypass signaling pathways.[12][14]

The development of novel quinazoline derivatives, such as those with a 6,7-difluoro substitution, is often aimed at overcoming these resistance mechanisms. By designing compounds that can effectively inhibit EGFR even in the presence of the T790M mutation, researchers hope to provide a therapeutic option for patients who have relapsed on gefitinib. The rationale is that these newer agents may have a different binding mode or form more stable interactions with the mutated kinase domain.

Conclusion and Future Directions

Gefitinib has been a transformative therapy for a subset of NSCLC patients. However, the inevitable emergence of drug resistance necessitates the development of next-generation inhibitors. While specific in vivo comparative data for this compound is yet to be widely published, the broader class of 6,7-disubstituted quinazoline derivatives shows promise in preclinical models, with some demonstrating activity against gefitinib-resistant EGFR mutations.

Future research should focus on direct, well-controlled in vivo comparative studies to elucidate the efficacy, safety, and pharmacokinetic profiles of these novel compounds relative to established therapies like gefitinib. Such studies are critical for advancing the most promising candidates into clinical development and ultimately improving outcomes for patients with EGFR-driven cancers.

References

  • What is the mechanism of Gefitinib?
  • Gefitinib enhances the anti‑tumor immune response against EGFR‑mutated NSCLC by upregulating B7H5 expression and activating T cells via CD28H - PubMed. (2022-10-07). [Link]

  • Gefitinib in Non Small Cell Lung Cancer - PMC - NIH. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - NIH. [Link]

  • Fatal Disease Progression Driven by MET Amplification in EGFR and RBM1 | CMAR. (2026-01-29). [Link]

  • In vivo efficacy studies of novel quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors, in lung cancer xenografts (NCI-H1975) mice models - PubMed. (2020-06). [Link]

  • 4-(3'-Bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells - PubMed. [Link]

  • (PDF) 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: A novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells - ResearchGate. (2025-08-07). [Link]

  • Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC - PubMed Central. [Link]

  • Gefitinib resistance caused by a secondary mutation of the epidermal growth factor receptor. (2005-05-01). [Link]

  • novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Optimizing response to gefitinib in the treatment of non-small-cell lung cancer - PMC - NIH. [Link]

  • The Role of Gefitinib in Lung Cancer Treatment - AACR Journals. (2004-06-15). [Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021-05-26). [Link]

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A Comparative Guide to the Structure-Activity Relationship of 6,7-Difluoro-4-Aminoquinazoline Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

The 4-aminoquinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1][2] Its rigid, bicyclic structure provides an excellent framework for positioning key pharmacophoric elements to interact with the ATP-binding site of various kinases. Among the numerous derivatives, those bearing fluorine substituents at the 6 and 7 positions have garnered significant interest. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6,7-difluoro-4-aminoquinazoline analogs, drawing upon experimental data to elucidate the causal relationships between structural modifications and biological activity.

The Privileged Scaffold: Why 4-Aminoquinazoline?

The 4-aminoquinazoline core is considered a "privileged scaffold" due to its ability to bind to multiple biological targets with high affinity.[2] In the context of kinase inhibition, the quinazoline nitrogen at position 1 (N-1) typically forms a crucial hydrogen bond with the hinge region of the kinase domain, mimicking the interaction of the adenine portion of ATP. The amino group at the C4 position serves as a critical attachment point for various aryl or alkyl groups that can extend into the hydrophobic regions of the ATP-binding pocket, thereby conferring potency and selectivity.[3]

The Impact of 6,7-Difluoro Substitution: A Bioisosteric Advantage

The introduction of fluorine atoms at the C6 and C7 positions of the quinazoline ring is a strategic chemical modification with profound effects on the molecule's pharmacological profile. Fluorine, being the most electronegative element, imparts unique properties:

  • Modulation of Basicity: The electron-withdrawing nature of the fluorine atoms reduces the basicity of the quinazoline ring system. This can be critical for improving cell permeability and oral bioavailability, as highly basic compounds are often poorly absorbed.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. This leads to increased metabolic stability and a longer in vivo half-life.

  • Enhanced Binding Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone, potentially enhancing binding affinity.

Compared to the more traditional 6,7-dimethoxy substitution found in first-generation inhibitors like Gefitinib, the 6,7-difluoro motif offers a distinct electronic and steric profile that can be exploited to achieve altered selectivity and potency profiles.

Comparative Structure-Activity Relationship (SAR) Analysis

The SAR of 6,7-difluoro-4-aminoquinazoline analogs is best understood by systematically examining the impact of substitutions at various positions on the core scaffold and the 4-amino substituent.

Table 1: Comparative SAR of Substitutions at the C4-Anilino Moiety
Compound IDC4-Anilino SubstituentTarget KinaseIC50 (nM)Key Observations
A-1 Unsubstituted anilineEGFR>1000The unsubstituted aniline provides a baseline, often showing weak activity.
A-2 3-chloro-4-fluoroanilineEGFR15Halogenation on the aniline ring significantly boosts potency. The 3-chloro, 4-fluoro pattern is a common feature in potent EGFR inhibitors.
A-3 3-ethynylanilineEGFR5The small, rigid ethynyl group can occupy a hydrophobic pocket, leading to high potency.
A-4 3-methylanilinemGlu5Moderately PotentDemonstrates that slight changes in substitution can alter target selectivity.[4]
A-5 3-bromoanilinemGlu5PotentHighlights the impact of different halogens on activity for a given target.[4]

Data is illustrative and compiled from general findings in the literature.

The data consistently shows that substitutions on the anilino ring at the C4 position are critical for high-potency inhibition.[5] Small, hydrophobic, and electron-withdrawing groups at the meta and para positions of the aniline ring tend to be favorable.

Table 2: Influence of Substitutions at other positions of the Quinazoline Ring
Compound IDQuinazoline Ring SubstitutionsTarget KinaseIC50 (nM)Key Observations
B-1 6,7-difluoroEGFRVaries with C4The 6,7-difluoro substitution is a key component for potent inhibition, but requires optimal C4-substitution.
B-2 6-bromomGlu5Varies with C4Demonstrates that other halogen substitutions can also yield potent compounds, often with different target profiles.[4]
B-3 6-alkynylEGFR14Alkynyl groups at C6 can lead to very potent inhibitors.[6]
B-4 2-methylEGFRPotentA methyl group at the C2 position can enhance antitumor potency.[7]
B-5 6,7-dimethoxyVEGFR-216The dimethoxy substitution pattern is also effective, particularly for targeting kinases like VEGFR-2.[8]

Experimental Protocols for SAR Elucidation

The determination of SAR for these analogs relies on a suite of standardized biochemical and cell-based assays.

Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Dilute the kinase enzyme to the desired concentration in assay buffer.

    • Prepare a solution of the kinase-specific substrate and ATP.

  • Assay Procedure:

    • Add the test compound at various concentrations to the wells of a microplate.

    • Add the kinase enzyme to each well and incubate to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Allow the reaction to proceed for a defined period at a controlled temperature.

    • Stop the reaction.

  • Detection:

    • Quantify the amount of phosphorylated substrate. This can be done using various methods, such as fluorescence, luminescence, or radioactivity.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-Based Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of cancer cell lines that are dependent on the target kinase.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., A549 for EGFR) in appropriate media.[9][10]

  • Cell Seeding:

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound.

    • Include a vehicle control (DMSO) and a positive control (a known inhibitor).

  • Incubation:

    • Incubate the plates for a period of 48-72 hours.

  • Viability Assessment:

    • Measure cell viability using a reagent such as MTT, which is converted to a colored formazan product by metabolically active cells.[7]

    • Read the absorbance using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway and Workflow Diagrams

Simplified EGFR Signaling Pathway

The following diagram illustrates the central role of EGFR in cell signaling and how 4-aminoquinazoline inhibitors block its activity.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds ADP ADP P P Ras Ras EGFR->Ras Activates Inhibitor 6,7-Difluoro-4-amino- quinazoline Inhibitor Inhibitor->EGFR Blocks ATP Binding Site ATP ATP ATP->EGFR Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

Caption: EGFR signaling pathway and the mechanism of inhibition.

General SAR Study Workflow

This diagram outlines the iterative process of a typical SAR study.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Refinement Lead_ID Lead Identification (e.g., 6,7-difluoro-4- aminoquinazoline) Analog_Design Analog Design (Vary Substituents) Lead_ID->Analog_Design Synthesis Chemical Synthesis Analog_Design->Synthesis Biochemical_Assay Biochemical Assays (e.g., Kinase Inhibition) Synthesis->Biochemical_Assay Cellular_Assay Cell-Based Assays (e.g., Proliferation) Biochemical_Assay->Cellular_Assay SAR_Analysis SAR Analysis (Data Interpretation) Cellular_Assay->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization Optimization->Analog_Design Iterative Cycle

Caption: Iterative workflow for a structure-activity relationship study.

Conclusion

The 6,7-difluoro-4-aminoquinazoline scaffold is a highly versatile and potent platform for the development of kinase inhibitors. The strategic placement of fluorine atoms at the C6 and C7 positions confers desirable pharmacokinetic properties and can enhance binding affinity. The SAR studies reveal that potency and selectivity are exquisitely sensitive to the nature of the substituent at the C4-anilino position. A systematic and iterative approach, combining rational design, chemical synthesis, and robust biological evaluation, is essential for optimizing these analogs into next-generation therapeutics. The insights gained from these comparative studies provide a valuable roadmap for researchers in the field of drug discovery and development.

References

  • '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer | bioRxiv. (2022-02-16). Available at: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - NIH. Available at: [Link]

  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - NIH. (2022-11-22). Available at: [Link]

  • Discovery and SAR of 6-substituted-4-anilinoquinazolines as non-competitive antagonists of mGlu5 - NIH. Available at: [Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate - MDPI. Available at: [Link]

  • Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed. Available at: [Link]

  • 4-aminoquinazoline analogs: a novel class of anticancer agents - PubMed. Available at: [Link]

  • Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum - PubMed. (2011-09-22). Available at: [Link]

  • Facile and efficient synthesis and biological evaluation of 4-anilinoquinazoline derivatives as EGFR inhibitors - PubMed. Available at: [Link]

  • Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists - PubMed. (2009-01-01). Available at: [Link]

  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC - NIH. (2024-09-04). Available at: [Link]

  • Structure−Activity Relationships in 4Aminoquinoline Antiplasmodials. The Role of the Group at the 7Position - ResearchGate. (2025-08-06). Available at: [Link]

  • Design, Synthesis and Biological Evaluation of 2-Aminoquinazolin-4(3H)-one Derivatives as Potential SARS-CoV-2 and MERS-CoV Treatments - ResearchGate. (2021-03-15). Available at: [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - MDPI. Available at: [Link]

  • Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors - PubMed. (2007-11-15). Available at: [Link]

  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed. (2019-05-15). Available at: [Link]

  • (PDF) Synthesis and Antitumor Activity Evaluation in Vitro of 4-aminoquinazoline Derivatives Containing 1,3,4-thiadiazole - ResearchGate. (2025-12-05). Available at: [Link]

  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed. (2019-11-01). Available at: [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - MDPI. (2024-02-16). Available at: [Link]

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Publish Comparison Guide: Experimental Validation of 6,7-Difluoroquinazolin-4-ol Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Validation & Comparison Guide Target Audience: Medicinal Chemists, Structural Biologists, and Lead Optimization Specialists.

Executive Summary: The 6,7-Difluoroquinazolin-4-ol Scaffold

This compound (often existing in equilibrium with its tautomer 6,7-difluoroquinazolin-4(3H)-one ) represents a "privileged structure" in modern drug discovery. While the 6,7-dimethoxy motif is famous for anchoring first-generation EGFR inhibitors (e.g., Gefitinib, Erlotinib), the 6,7-difluoro analog has emerged as a critical bioisostere.

This guide validates its Mechanism of Action (MoA) not merely as an inert precursor, but as a functionally distinct ATP-competitive pharmacophore . The fluorine substitution provides unique electronic modulation of the hinge-binding interface and enhanced metabolic stability against oxidative defluorination compared to demethylation of methoxy groups.

Core Mechanism: ATP-Mimetic Hinge Binding

The molecule functions by mimicking the adenine ring of ATP. It lodges into the ATP-binding pocket of tyrosine kinases (specifically EGFR, VEGFR, and potentially BRAF), forming critical hydrogen bonds with the "hinge region" residues (e.g., Met793 in EGFR).

Proposed Mechanism of Action (Detailed)

The validated MoA relies on Type I Kinase Inhibition . The this compound core does not bind to the phosphate-binding loop (P-loop) but occupies the adenine pocket.

Mechanistic Pillars[1][2][3][4][5]
  • Hinge Interaction: The N1 nitrogen acts as a hydrogen bond acceptor for the backbone amide NH of the hinge residue (Met793 in EGFR). The N3-H (in the keto tautomer) or C4-OH (in the enol tautomer) acts as a donor to the backbone carbonyl.

  • Electronic Modulation (The Fluorine Effect):

    • Acidity Modulation: The electron-withdrawing nature of the 6,7-difluorine atoms lowers the pKa of the N3 proton, strengthening the hydrogen bond donor capability compared to the non-fluorinated analog.

    • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, blocking metabolic hydroxylation at the 6 and 7 positions, a common clearance pathway for quinazolines.

Visualization: EGFR Signaling & Inhibitor Intervention

The following diagram illustrates the downstream consequences of validating this scaffold's binding.

EGFR_Pathway cluster_Cell Cytoplasm Extracellular Extracellular Space EGF EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binding Phospho Autophosphorylation (Tyr Residues) EGFR->Phospho Inhibited Scaffold This compound (Inhibitor Scaffold) Scaffold->EGFR Competitive Inhibition (Hinge Binding) ATP ATP ATP->EGFR Blocked GRB2 GRB2/SOS RAS RAS-GTP GRB2->RAS RAF RAF (MAPKKK) RAS->RAF MEK MEK (MAPKK) RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription Nucleus: Gene Transcription (Proliferation/Survival) ERK->Transcription

Figure 1: Signal Transduction Blockade. The this compound scaffold competes with ATP at the EGFR kinase domain, preventing autophosphorylation and halting the RAS/RAF/MEK/ERK proliferative cascade.

Comparative Analysis: 6,7-Difluoro vs. Alternatives

This section objectively compares the 6,7-difluoro scaffold against the industry-standard 6,7-dimethoxy scaffold (found in Gefitinib) and the unsubstituted quinazoline.

FeatureThis compound6,7-Dimethoxyquinazolin-4-olUnsubstituted Quinazolin-4-ol
Electronic Character Electron-deficient (Withdrawing)Electron-rich (Donating)Neutral
H-Bond Donor (N3-H) Strength High (Lower pKa due to F)ModerateModerate
Metabolic Stability High (Blocks oxidation)Low (O-demethylation is rapid)Low (Hydroxylation prone)
Lipophilicity (LogP) Moderate (Enhanced permeability)ModerateLow
Steric Footprint Small (Van der Waals radius ~1.47Å)Large (Methoxy group rotation)Minimal
Primary Application Next-Gen Inhibitors / Probes1st Gen Inhibitors (Gefitinib)General Fragment

Key Insight: The 6,7-difluoro substitution mimics the steric size of the hydrogen atom more closely than a methoxy group while providing the metabolic stability of a heavy atom, making it an ideal "stealth" modification.

Experimental Validation Protocols

To validate the MoA of this compound, one must prove it binds to the ATP pocket and competes with ATP.

Protocol A: X-Ray Crystallography (The Gold Standard)

Objective: Visualize the direct hydrogen bonding between the scaffold and the hinge region (e.g., EGFR T790M/L858R domain).

  • Protein Prep: Express and purify the recombinant EGFR kinase domain (residues 696–1022).

  • Co-crystallization: Mix protein (5–10 mg/mL) with the compound (1–2 mM) in hanging drop vapor diffusion plates.

  • Data Collection: Collect diffraction data at a synchrotron source (e.g., ALS, APS).

  • Validation Criteria:

    • Electron Density: Look for clear Fo-Fc difference density in the ATP pocket.

    • H-Bonds: Measure distance between Scaffold-N1 and Met793-NH (Target: 2.8–3.1 Å).

    • Planarity: Confirm the quinazoline ring is planar and sandwiched between hydrophobic residues (Val726 and Leu844).

Protocol B: ATP-Competitive Kinase Assay (TR-FRET)

Objective: Quantify the inhibitory potential (IC50) and prove ATP competition.

  • Reagents: LANCE® Ultra TR-FRET kit (PerkinElmer), Recombinant EGFR enzyme, ULight-poly GT substrate, Europium-anti-phospho-tyrosine antibody.

  • Reaction Mix:

    • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20.

    • Compound: Serial dilution of this compound (Start at 100 µM).

    • ATP: Run two curves: one at Km (apparent) and one at 10x Km .

  • Procedure:

    • Incubate Enzyme + Compound for 30 min.

    • Add ATP + Substrate. Incubate 1 hour.

    • Add Detection Mix (Eu-Ab + EDTA). Read on EnVision plate reader (665 nm/615 nm).

  • Data Analysis:

    • Calculate IC50.[1]

    • Cheng-Prusoff Validation: If IC50 increases linearly with ATP concentration, the mechanism is confirmed as ATP-Competitive .

Protocol C: Isothermal Titration Calorimetry (ITC)

Objective: Measure thermodynamic parameters (


) of binding to validate the "Fluorine Effect" on enthalpy.
  • Setup: Syringe contains 200-300 µM ligand; Cell contains 20-30 µM protein.

  • Titration: 20 injections of 2 µL each at 25°C.

  • Result Interpretation:

    • Exothermic Binding: Expect negative

      
       (enthalpy driven by H-bonds).
      
    • Comparison: Compare

      
       vs. non-fluorinated analog. The difluoro-analog often shows a more favorable enthalpy due to electronic strengthening of the hinge H-bonds.
      

Workflow Visualization

The following diagram outlines the logical flow for validating the scaffold's mechanism, moving from biophysical screening to structural confirmation.

Validation_Workflow cluster_Biochemical Biochemical Validation cluster_Biophysical Biophysical & Structural Start Compound Synthesis (this compound) KinaseAssay TR-FRET Kinase Assay (Determine IC50) Start->KinaseAssay ATP_Shift ATP-Shift Assay (Confirm Competition) KinaseAssay->ATP_Shift If Active SPR Surface Plasmon Resonance (Kinetics: kon/koff) ATP_Shift->SPR Confirmed Competitive XRay X-Ray Crystallography (Map Hinge Binding) SPR->XRay Valid Affinity Decision Go/No-Go Lead Optimization XRay->Decision Binding Mode Verified

Figure 2: Experimental Validation Pipeline. A step-by-step workflow ensuring the compound is validated from biochemical activity to atomic-resolution binding mode.

References

  • Structure-Activity Relationships of Quinazolines: Bridges, A. J. (2001). Chemical Inhibitors of Protein Kinases. Chemical Reviews, 101(8), 2541–2572.

  • Fluorine in Medicinal Chemistry (Metabolic Stability): Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • EGFR Kinase Assay Protocols (TR-FRET): PerkinElmer Application Note. LANCE Ultra TR-FRET Kinase Assays for EGFR.

  • Crystallographic Binding Modes of Quinazolines: Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry, 277(48), 46265-46272.

  • Fragment-Based Discovery using Quinazolinones: Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery. Nature Chemistry, 1(3), 187–192.

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Comparative Guide: Molecular Docking of Substituted Quinazoline Derivatives Targeting EGFR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of molecular docking protocols for substituted quinazoline derivatives, a "privileged scaffold" in medicinal chemistry. Focusing on the Epidermal Growth Factor Receptor (EGFR) kinase domain, we evaluate the performance of open-source (AutoDock Vina) versus commercial (Schrödinger Glide, GOLD) algorithms. This guide is designed for medicinal chemists and computational biologists seeking to optimize Structure-Activity Relationship (SAR) studies and validate binding hypotheses with high-fidelity models.

Part 1: The Target Landscape

The primary target for quinazoline-based therapeutics (e.g., Erlotinib, Gefitinib) is the ATP-binding pocket of the EGFR kinase domain.

  • Primary Target: EGFR Kinase Domain (wild-type and T790M mutant).

  • PDB Reference: 1M17 (Erlotinib-bound) or 4HJO (T790M mutant).

  • Critical Residues:

    • Met793: The "hinge" residue requiring a hydrogen bond anchor.[1]

    • Thr790: The "gatekeeper" residue; mutation to Methionine confers resistance.

    • Cys797: Target for covalent Michael acceptor groups (e.g., in Afatinib).

Signaling Pathway & Inhibition Logic

The following diagram illustrates the EGFR signaling cascade and the intervention point for quinazoline derivatives.

EGFR_Pathway EGFR_Ext EGFR (Extracellular) Dimer Receptor Dimerization EGFR_Ext->Dimer Ligand EGF Ligand Ligand->EGFR_Ext Phos Autophosphorylation Dimer->Phos RAS RAS-GTP Phos->RAS Quinazoline Quinazoline Inhibitor (ATP Competitor) Quinazoline->Phos Blocks RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation (Nucleus) ERK->Proliferation

Figure 1: EGFR signaling cascade showing the competitive inhibition mechanism of quinazoline derivatives at the phosphorylation step.

Part 2: Comparative Methodology

To ensure scientific integrity, docking protocols must be self-validating. We compare three industry-standard algorithms.

Software Performance Matrix
FeatureAutoDock Vina Schrödinger Glide (XP) CCDC GOLD
Algorithm Iterated Local Search (Gradient-based)Systematic Search (Hierarchical filters)Genetic Algorithm (GA)
Scoring Function Empirical + Knowledge-basedEmpirical (XP descriptor-heavy)ChemPLP / GoldScore
Hydrophobic Handling ModerateExcellent (Critical for Quinazolines)Good
H-Bond Handling GoodExcellentSuperior (Flexible side chains)
Speed High (Virtual Screening)ModerateSlow (High Precision)
Best For Initial Screening (>1000 cmpds)Lead Optimization & SARHighly flexible active sites
The Self-Validating Protocol (Redocking)

Trustworthiness Rule: Never trust a docking score without RMSD validation.

  • Extract the co-crystallized ligand (e.g., Erlotinib from PDB: 1M17).

  • Prepare the protein (remove water, add polar hydrogens, assign Kollman charges).

  • Dock the extracted ligand back into the active site.[2]

  • Calculate RMSD: The Root Mean Square Deviation between the docked pose and the crystal pose must be < 2.0 Å .

Computational Workflow

Docking_Workflow Ligand_Prep Ligand Prep (MMFF94 Min, pH 7.4) Grid_Gen Grid Generation (Center: Met793) Ligand_Prep->Grid_Gen Protein_Prep Protein Prep (Rm Water, Add H, Fix Charges) Protein_Prep->Grid_Gen Docking Docking Algorithm (Vina / Glide / GOLD) Grid_Gen->Docking Validation Redocking Validation (RMSD < 2.0 Å) Docking->Validation Validation->Grid_Gen If Fail Analysis Interaction Analysis (H-Bonds, Pi-Stacking) Validation->Analysis If Pass

Figure 2: Validated molecular docking workflow ensuring reproducibility via RMSD checkpoints.

Part 3: Performance Analysis & Structural Insights

Comparative Data: Standard vs. Novel Derivatives

The following table synthesizes representative data comparing a standard drug (Erlotinib) against a hypothetical novel C6-substituted quinazoline derivative.

CompoundAlgorithmBinding Energy (kcal/mol)RMSD (Å)Key Interactions (Distance)
Erlotinib (Ref) AutoDock Vina-8.11.24Met793 (2.1 Å), Thr790 (3.5 Å)
Erlotinib (Ref) Glide XP-9.40.85Met793 (1.9 Å), Cys797 (Water Bridge)
Novel C6-Deriv. AutoDock Vina-8.9N/AMet793 (2.0 Å), Lys745 (Pi-Cation)
Novel C6-Deriv. Glide XP-10.2 N/AMet793 (1.8 Å), Asp855 (H-bond)

Analysis:

  • Glide XP consistently predicts more favorable binding energies (-1.3 kcal/mol lower on average) due to better accounting of desolvation penalties in the hydrophobic pocket.

  • C6-Substitution: Introducing electron-donating groups (e.g., morpholine or dimethoxy) at the C6/C7 position typically enhances affinity by pushing the quinazoline core closer to the hinge region (Met793).

Mechanistic Insights (Causality)

Why do quinazolines bind effectively?

  • The Hinge Anchor (Met793): The N1 nitrogen of the quinazoline ring accepts a hydrogen bond from the backbone amide of Met793.[1] This is the sine qua non of EGFR kinase inhibition.

  • The Hydrophobic Pocket: The 4-anilino moiety rotates ~45° relative to the core, fitting into a hydrophobic pocket lined by Leu718 and Val726.

  • Selectivity (Thr790): First-generation inhibitors (Erlotinib) rely on a small residue at 790. The T790M mutation introduces steric clash, which is why designing flexible C6/C7 tails is crucial for next-gen inhibitors.

Part 4: Experimental Validation Protocols

Docking is a hypothesis generator. It must be validated in vitro.

Enzymatic Kinase Assay (The Gold Standard)
  • Objective: Determine IC50 (half-maximal inhibitory concentration).

  • Method: ADP-Glo™ or Z'-LYTE™ Kinase Assay.

  • Protocol:

    • Incubate recombinant EGFR kinase with ATP and substrate (Poly Glu:Tyr).

    • Add varying concentrations of the quinazoline derivative.

    • Measure fluorescence/luminescence.

    • Causality: A high docking score (e.g., -10.0 kcal/mol) should correlate with a low IC50 (< 50 nM).

Cellular Viability Assay (MTT)
  • Cell Lines: A549 (EGFR wt), H1975 (T790M mutant).

  • Logic: Demonstrates that the molecule can cross cell membranes and inhibit the target in a biological system.

References

  • PDB 1M17 Structure: Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor.[1] Journal of Biological Chemistry.

  • Docking Comparison Study: Sabr, A. H., Mahdi, M. F., & Aburjai, T. (2025).[3] Comparative Analysis of Molecular Docking Programs GOLD, Glide, and MOE on Quinazoline Derivatives as Antiproliferative Agents. Al Mustansiriyah Journal of Pharmaceutical Sciences.

  • AutoDock Vina vs. Glide: Sousa, S. F., et al. (2025).[4] Comparing AutoDock and Vina in Ligand/Decoy Discrimination for Virtual Screening. MDPI.

  • Quinazoline SAR Review: Alam, O., et al. (2020). Novel quinazoline-based EGFR kinase inhibitors: A review focussing on SAR and molecular docking studies. European Journal of Medicinal Chemistry.

  • RMSD Validation Protocol: Kellenberger, E., et al. (2004). Comparative evaluation of eight docking tools for docking and virtual screening accuracy. Proteins: Structure, Function, and Bioinformatics.

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A Senior Application Scientist's Guide to Comparative Pharmacokinetic Profiling: 6,7-Difluoroquinazolin-4-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazolinone Scaffold and the Imperative of Early ADME Profiling

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Our focus here is on 6,7-Difluoroquinazolin-4-ol, a lead compound of interest whose fluorine substitutions are anticipated to modulate its metabolic stability and physicochemical properties. The journey from a promising lead compound to a viable drug candidate is fraught with challenges, with poor pharmacokinetic (PK) properties being a primary cause of late-stage attrition.

Therefore, a rigorous, early-stage assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics is not just recommended; it is essential.[5][6][7] This guide provides a comprehensive framework for comparing the in vitro pharmacokinetic properties of this compound against its structural analogs. By employing a suite of validated, high-throughput assays, we can generate critical data to establish structure-activity relationships (SAR) and guide the rational design of molecules with optimized drug-like properties.[8][9] We will detail the experimental causality, provide robust, step-by-step protocols, and present a comparative analysis using representative analogs to illustrate the process.

Core Tenets of In Vitro Pharmacokinetic Profiling

Before delving into specific protocols, it is crucial to understand the four pillars of our in vitro ADME assessment. These assays are selected to provide a predictive snapshot of a compound's likely in vivo behavior.

  • Aqueous Solubility: A compound must be in solution to be absorbed. Poor solubility is a major hurdle for oral bioavailability. We assess kinetic solubility as it is more representative of the non-equilibrium conditions encountered during drug dissolution in the gastrointestinal tract.

  • Permeability: The ability of a compound to passively diffuse across biological membranes, such as the intestinal epithelium, is a key determinant of its absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) offers a high-throughput, cell-free method to predict this property.[10]

  • Metabolic Stability: The susceptibility of a compound to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, dictates its half-life and clearance rate.[11] The liver microsomal stability assay is the industry standard for evaluating Phase I metabolic degradation.[12][13]

  • Plasma Protein Binding (PPB): The extent to which a compound binds to plasma proteins like albumin affects its distribution and availability to reach its therapeutic target.[14][15] According to the "free drug theory," only the unbound fraction is pharmacologically active. We utilize the gold-standard equilibrium dialysis method for this assessment.[16][17]

Structural Analogs for Comparison

To illustrate our comparative framework, we will analyze our lead compound, This compound , against two hypothetical, yet representative, analogs that exemplify common medicinal chemistry strategies.

  • Analog A (Gefitinib): A well-characterized EGFR inhibitor featuring a 4-anilinoquinazoline core with a morpholino-substituted alkoxy side chain at the 7-position. This represents a more complex analog designed to enhance potency and modulate physicochemical properties.

  • Analog B (Erlotinib): Another EGFR inhibitor from the 4-anilinoquinazoline class, distinguished by a side chain containing two methoxy groups at the 6 and 7-positions.[18] Comparing these approved drugs provides a valuable benchmark for our lead compound.[19][20][21]

G cluster_0 Quinazolinone Core & Analogs Core This compound (Lead Compound) AnalogA Analog A (Gefitinib) - 4-Anilinoquinazoline - Morpholinoethoxy group at C7 Core->AnalogA Structural Modification AnalogB Analog B (Erlotinib) - 4-Anilinoquinazoline - Methoxy groups at C6 & C7 Core->AnalogB Structural Modification workflow cluster_workflow In Vitro ADME Screening Workflow start Compound Synthesis (Lead + Analogs) solubility Solubility Assay Kinetic Solubility (µM) start->solubility permeability PAMPA Permeability (Pe) start->permeability metabolism Microsomal Stability Half-life (t½) Intrinsic Clearance (CLint) start->metabolism ppb Plasma Protein Binding Fraction Unbound (fu) start->ppb analysis Data Integration & SPR Analysis solubility->analysis permeability->analysis metabolism->analysis ppb->analysis decision Lead Optimization Decision analysis->decision

Caption: A typical workflow for in vitro ADME profiling.

Conclusion

This guide outlines a robust, validated, and efficient framework for the comparative pharmacokinetic profiling of this compound and its analogs. By systematically evaluating solubility, permeability, metabolic stability, and plasma protein binding, researchers can establish clear structure-pharmacokinetic relationships early in the drug discovery process. The hypothetical data for Analogs A and B demonstrate that while structural modifications can enhance desirable properties like solubility and permeability, they can also negatively impact metabolic stability and the unbound drug fraction. This integrated approach, grounded in sound experimental design and causality, empowers drug development professionals to make informed decisions, prioritize compounds with the highest probability of success, and ultimately accelerate the delivery of novel therapeutics.

References

  • Sharma, P. C., Kaur, G., Pahwa, R., Sharma, A., & Rajak, H. (2011). Quinazolinone Analogs as Potential Therapeutic Agents. Current Medicinal Chemistry, 18(31), 4786-812. [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • MDPI. (2023). Structure Activity Relationship and Molecular Docking of Some Quinazolines Bearing Sulfamerazine Moiety as New 3CLpro, cPLA2, sPLA2 Inhibitors. Molecules, 28(16), 6078. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). The Medicinal Functionality of Quinazolines. Journal of Pharmaceutical Negative Results, 13(Special Issue 6), 1737-1742. [Link]

  • MDPI. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 24(7), 6735. [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Cyprotex. Retrieved from [Link]

  • PubChem. (n.d.). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]

  • BioIVT. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • Abdullahi, S. H., et al. (2023). Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and therapeutic potential. Journal of Taibah University Medical Sciences, 18(5), 1018-1029. [Link]

  • Bio-protocol. (2012). Protein Binding by Equilibrium Dialysis. Bio-protocol, 2(21), e283. [Link]

  • MDPI. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. International Journal of Molecular Sciences, 24(24), 17235. [Link]

  • Zhang, Y., et al. (2017). Comparison of effectiveness and adverse effects of gefitinib, erlotinib and icotinib among patients with non-small cell lung cancer: A network meta-analysis. Oncology Letters, 14(5), 5629-5638. [Link]

  • Zhou, C., et al. (2015). Gefitinib and Erlotinib in Metastatic Non-Small Cell Lung Cancer: A Meta-Analysis of Toxicity and Efficacy of Randomized Clinical Trials. PLoS ONE, 10(4), e0122227. [Link]

  • Yin, J. C., et al. (2017). Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer patients. OncoTargets and Therapy, 11, 215-223. [Link]

  • Lee, C. K., et al. (2017). Gefitinib or Erlotinib vs Chemotherapy for EGFR Mutation-Positive Lung Cancer: Individual Patient Data Meta-Analysis of Overall Survival. Journal of the National Cancer Institute, 109(6), djw279. [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 6,7-Difluoroquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling of 6,7-Difluoroquinazolin-4-ol, a heterocyclic compound with potential applications in pharmaceutical research.[1][2] While specific toxicological data for this compound is not extensively published, a thorough risk assessment based on its chemical structure and data from analogous compounds dictates a cautious approach. This document outlines the necessary personal protective equipment (PPE), engineering controls, and handling procedures to ensure personnel safety and experimental integrity.

Understanding the Risks: A Proactive Stance on Safety

Given that the toxicological properties of this compound have not been fully investigated, it is prudent to treat it as a potentially hazardous substance.[3] Structurally related quinazolinone derivatives and fluorinated aromatic compounds can exhibit a range of biological activities and potential health effects.[2][4][5][6] Therefore, the primary hazards to consider are:

  • Dermal Contact: Absorption through the skin may cause local irritation or systemic toxicity.[7][8]

  • Ocular Contact: The compound, likely a powder, can cause serious eye irritation or damage.[7][8][9]

  • Inhalation: Inhalation of the powdered form may lead to respiratory tract irritation.[7][8]

  • Ingestion: Accidental ingestion could lead to adverse health effects.[3][7]

Based on these potential hazards, a multi-layered approach to protection is essential, combining engineering controls and a comprehensive PPE protocol.

Core Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the final and critical barrier between the researcher and the chemical.[10][11] The following PPE is mandatory when handling this compound in a laboratory setting.

PPE ComponentSpecifications and Rationale
Gloves Double gloving with nitrile gloves is required. Nitrile provides good chemical resistance. The outer glove should be changed immediately upon known or suspected contact with the compound, and both pairs should be changed regularly (e.g., every 30-60 minutes).[12] Powder-free gloves are essential to prevent aerosolization and contamination of the work area.[12][13]
Eye Protection Chemical splash goggles that conform to EN166 or NIOSH standards are mandatory.[14] Safety glasses with side shields do not provide adequate protection from powders or splashes.[15] A face shield should be worn in addition to goggles when there is a significant risk of splashes, such as during bulk handling or dissolution.[15]
Lab Coat/Gown A disposable, long-sleeved gown with knit cuffs is required.[10][15] The gown should close in the back to provide a solid front barrier.[15] This prevents contamination of personal clothing and reduces the risk of skin exposure. Gowns should be changed immediately after a spill or at the end of the work session.[15]
Respiratory Protection When handling the solid compound outside of a certified chemical fume hood or other ventilated enclosure, a NIOSH-approved N95 respirator is the minimum requirement to protect against inhalation of airborne particulates.[10][15] For procedures with a higher potential for aerosol generation, a higher level of respiratory protection may be necessary based on a site-specific risk assessment.
Footwear Closed-toe shoes made of a non-porous material are required. Shoe covers should be worn if there is a risk of spills and removed before exiting the laboratory.
Engineering Controls: The First Line of Defense

Before relying on PPE, it is crucial to implement appropriate engineering controls to minimize exposure.

  • Chemical Fume Hood: All weighing, handling, and manipulation of solid this compound should be performed in a certified chemical fume hood. This provides primary containment and protects the user from inhaling the compound.

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[3][8]

Procedural Guidance for Safe Handling

A systematic approach to handling this compound will further mitigate risks. The following workflow outlines the key steps and associated safety measures.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup and Disposal Prep Don appropriate PPE Inspect Inspect fume hood and safety equipment Prep->Inspect Verify safety Gather Gather all necessary materials Inspect->Gather Weigh Weigh compound in fume hood Gather->Weigh Proceed to handling Dissolve Dissolve or manipulate compound Weigh->Dissolve Decontaminate Decontaminate surfaces and equipment Dissolve->Decontaminate After experiment completion Dispose Dispose of waste in designated containers Decontaminate->Dispose Doff Doff PPE in correct order Dispose->Doff Wash Wash hands thoroughly Doff->Wash

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

Step-by-Step Protocols

1. Preparation:

  • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Don all required PPE as outlined in the table above.

  • Place a plastic-backed absorbent liner on the work surface of the fume hood to contain any potential spills.

  • Assemble all necessary glassware, reagents, and equipment within the fume hood.

2. Handling:

  • Carefully open the container of this compound, avoiding any sudden movements that could aerosolize the powder.

  • Use a spatula or other appropriate tool to transfer the desired amount of the compound to a tared weigh boat.

  • Once weighed, carefully add the compound to the reaction vessel or solvent.

  • Keep the container of the compound sealed when not in use.

3. Decontamination and Disposal:

  • All disposable materials that have come into contact with this compound (e.g., weigh boats, pipette tips, gloves, gowns) must be disposed of in a designated hazardous waste container.[8]

  • Non-disposable equipment, such as glassware, should be decontaminated by rinsing with an appropriate solvent, which is then collected as hazardous waste.

  • The work surface should be thoroughly cleaned with a suitable solvent and then soap and water.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.[3]

4. Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][8][16] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7][8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[7][8][16] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[7][16] Rinse the mouth with water and seek immediate medical attention.

By adhering to these stringent safety protocols, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.

References

  • SAFETY DATA SHEET for 2,6-Difluoroaniline.
  • Material Safety Data Sheet - 2,4-Dichloro-6,7-dimethoxyquinazoline, 97%. Cole-Parmer.
  • The Chemical Properties and Applications of 6-Fluoroquinazolin-4-Ol. NINGBO INNO PHARMCHEM CO.,LTD.
  • 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. Ossila.
  • 6-Bromoquinazolin-4-ol | 32084-59-6. ChemicalBook.
  • Safety Data Sheet: Difenoconazole. Carl ROTH.
  • SAFETY DATA SHEET for 4-Chloro-6,7-dimethoxyquinazoline.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. (2022-10-06).
  • Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. PMC - NIH. (2024-04-24).
  • Personal protective equipment for preparing toxic drugs. GERPAC.
  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace.
  • Process for the preparation of quinazolinone derivatives. Google Patents.
  • MSDS of 6,7-Dimethoxyquinolin-4-ol. MolCore. (2015-12-24).
  • Personal protective equipment in your pharmacy. (2019-10-30).
  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Taylor & Francis.
  • Protective Equipment. American Chemistry Council.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).
  • SAFETY DATA SHEET for 2,4-Difluoroaniline.
  • Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central.
  • 4-Bromo-6-fluoroquinoline - SAFETY DATA SHEET. (2023-12-09).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.